3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid
Description
Properties
IUPAC Name |
3-[3,5-bis(methylsulfonyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O6S2/c1-18(14,15)9-5-8(3-4-11(12)13)6-10(7-9)19(2,16)17/h5-7H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJJZJJHGDFFBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)CCC(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040682-15-2 | |
| Record name | 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical and Strategic Guide to 3-(3,5-Bis-methanesulfonyl-phenyl)propionic Acid (CAS 1040682-15-2): A Molecule of Latent Potential in Bioconjugation
Executive Summary
3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid (CAS 1040682-15-2) is a sparsely documented chemical entity, primarily cataloged by suppliers and noted within broader patent literature. This guide addresses the significant information gap in peer-reviewed research by providing a strategic, in-depth analysis based on its molecular architecture. We present a deduced physicochemical profile, a putative synthetic pathway, and a comprehensive exploration of its promising application as a specialized linker component in the construction of Antibody-Drug Conjugates (ADCs). This document serves as a foundational resource for researchers in medicinal chemistry and drug development, offering a scientifically reasoned framework for unlocking the potential of this molecule.
Introduction: The Case of a High-Potential, Low-Data Molecule
In the landscape of chemical synthesis and drug development, it is not uncommon to encounter molecules that, despite being commercially available, lack a significant footprint in scientific literature. 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid is a prime example. Its structure—a propionic acid functional group attached to a phenyl ring substituted with two strongly electron-withdrawing methanesulfonyl (mesyl) groups—is intriguing and suggests specific, valuable functionalities.
The presence of this compound within patent filings related to bioconjugation, particularly for therapeutic applications in oncology, provides a critical clue to its intended utility.[1][2] This guide, therefore, moves beyond the mere acknowledgment of its existence to build a robust, scientifically-grounded case for its investigation, primarily focusing on its potential role in advanced bioconjugate design.
Physicochemical Profile and Structural Rationale
The properties of a molecule are a direct consequence of its structure. By dissecting the components of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid, we can infer a profile that informs its potential applications.
| Property | Structural Basis | Predicted Characteristics & Rationale |
| Acidity | Carboxylic Acid (pKa ~4.8) | The primary acidic proton is on the carboxyl group. The two methanesulfonyl groups are powerful electron-withdrawing groups, which will increase the acidity of the carboxyl group (lowering its pKa) relative to simple phenylpropionic acid. |
| Solubility | Polar SO₂ and COOH groups vs. Aromatic Ring | Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, alcohols) and limited solubility in water. The polarity imparted by the sulfonyl and carboxyl groups is offset by the hydrophobic phenyl core. Solubility in aqueous buffers will be pH-dependent, increasing at pH > pKa. |
| Reactivity | Carboxylic Acid, Aromatic Ring | The carboxylic acid is the primary handle for chemical modification, readily undergoing activation (e.g., to an NHS ester, acid chloride) for amide bond formation. The phenyl ring is deactivated towards electrophilic aromatic substitution due to the two mesyl groups. |
| Chemical Stability | Sulfonyl and Propionic Acid Linkages | The methanesulfonyl groups and the propionic acid alkyl chain are chemically robust, making the molecule stable under a wide range of reaction conditions used in multi-step synthesis and bioconjugation. |
| Conformation | Propionic Acid Side Chain | The three-carbon chain provides rotational flexibility, which can be a critical attribute for linkers in bioconjugates, allowing the attached payload to adopt an optimal orientation for target interaction. |
Proposed Synthetic Pathway
While no specific synthesis is detailed in the literature for this exact molecule, a logical and efficient pathway can be designed based on fundamental organic chemistry principles and analogous transformations.[3][4] The most direct approach would involve the modification of a commercially available starting material.
A plausible retro-synthetic analysis suggests a pathway starting from 3,5-dibromobenzoic acid.
Caption: A plausible multi-step synthesis for 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid.
Step-by-Step Protocol Rationale:
-
Esterification: Protection of the carboxylic acid as a methyl ester is a standard first step to prevent interference in subsequent reactions.
-
Thiolation: A copper-catalyzed nucleophilic aromatic substitution with sodium thiomethoxide displaces the bromide atoms. This is a common method for forming aryl-sulfur bonds.
-
Oxidation: The thioether groups are oxidized to the corresponding sulfones using a strong oxidizing agent like Oxone® or m-CPBA. This step is typically high-yielding and clean.
-
Reduction: The methyl ester is reduced to the primary alcohol.
-
Halogenation: The alcohol is converted to a benzylic bromide, creating a good leaving group for the subsequent alkylation step.
-
Malonic Ester Synthesis: The benzylic bromide is used to alkylate diethyl malonate, a classic method for forming a new carbon-carbon bond and extending the carbon chain.
-
Hydrolysis and Decarboxylation: Saponification of the esters followed by acidification and heating results in the decarboxylation of the malonic acid intermediate to yield the final propionic acid product.
This proposed pathway is robust, relies on well-established reactions, and provides a clear roadmap for any researcher aiming to synthesize this molecule.
Core Application: A Linker Component in Antibody-Drug Conjugates (ADCs)
The true potential of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid likely lies in its application as a component within the linker of an ADC. ADCs are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker is the critical bridge connecting these two parts, and its design heavily influences the ADC's efficacy, stability, and therapeutic index.
Caption: Conceptual role of the topic molecule as a spacer within an ADC linker.
Why is this structure well-suited for an ADC linker?
-
Hydrophilic Modification: The two highly polar methanesulfonyl groups can impart increased hydrophilicity to the linker. This is a critical feature, as many potent cytotoxic payloads are highly hydrophobic. Aggregation of ADCs due to payload hydrophobicity is a major challenge in development, leading to poor pharmacokinetics and potential immunogenicity. Incorporating a hydrophilic spacer like this can mitigate aggregation and improve the overall properties of the conjugate.
-
Chemical Inertness: The bis-methanesulfonyl phenyl group is chemically robust and not susceptible to metabolic degradation. This ensures that the linker remains intact in circulation until it reaches the target cell, preventing premature release of the cytotoxic payload, which is a key factor for safety.
-
Defined Geometry and Spacing: The rigid phenyl core combined with the flexible propionic acid chain provides a defined spatial separation between the antibody and the payload. This spacing can be crucial to avoid interference with the antibody's binding to its target antigen.
-
Versatile Conjugation Handle: The terminal carboxylic acid provides a versatile and standard handle for conjugation. It can be activated to react with nucleophilic residues on the antibody surface, such as the epsilon-amino group of lysine, to form a stable amide bond.
Experimental Workflow: From Bench to Biological Evaluation
For a drug development professional, a clear, actionable plan is essential. The following workflow outlines the key steps to validate the utility of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid as an ADC linker component.
Caption: A three-phase workflow for the evaluation of the molecule as an ADC linker component.
Protocol Details:
-
Phase 1: Chemical Synthesis & Characterization
-
Objective: To prepare the activated linker-payload for conjugation.
-
Methodology:
-
Synthesize 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid according to the proposed scheme. Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS.
-
Activate the carboxylic acid using a reagent like N-Hydroxysuccinimide (NHS) in the presence of a coupling agent (e.g., EDC).
-
Couple the activated spacer to a pre-formed cleavable unit and payload (e.g., Valine-Citulline-PABC-MMAE). Purify the complete linker-payload construct by chromatography.
-
-
-
Phase 2: ADC Generation
-
Objective: To create the final ADC product.
-
Methodology:
-
React the purified linker-payload with the monoclonal antibody in a suitable buffer (e.g., PBS) at a controlled pH and temperature. The reaction is typically targeted at surface-exposed lysine residues.
-
Purify the resulting ADC from unreacted antibody and excess linker-payload using techniques like Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC).
-
Characterize the final ADC to determine the average drug-to-antibody ratio (DAR), monomer purity (aggregation via SEC), and endotoxin levels.
-
-
-
Phase 3: In Vitro Evaluation
-
Objective: To assess the functionality and stability of the ADC.
-
Methodology:
-
Antigen Binding: Use ELISA or Surface Plasmon Resonance (SPR) to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
-
Cytotoxicity: Perform cell viability assays (e.g., MTS or CellTiter-Glo®) on a cancer cell line that expresses the target antigen and a control cell line that does not. A successful ADC will show potent, target-specific cell killing.
-
Stability: Incubate the ADC in human or murine plasma at 37°C and analyze samples over time by LC-MS to measure the rate of payload deconjugation.
-
-
Conclusion and Future Outlook
3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid stands as a molecule with significant, albeit unrealized, potential. While direct experimental data remains elusive in the public domain, a thorough analysis of its structure provides compelling evidence for its utility as a hydrophilic, stable, and versatile spacer in the sophisticated design of next-generation ADCs. The synthetic and experimental frameworks provided in this guide offer a clear and actionable path for researchers to explore and validate this potential. As the demand for ADCs with improved therapeutic windows continues to grow, the strategic incorporation of novel linker components like this will be paramount. It is our expert assessment that 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid is a valuable candidate for investigation and may play a future role in the development of safer and more effective cancer therapeutics.
References
- Angene Chemical. (2025).
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2025).
- Merck Millipore. (n.d.).
- Google Patents. (2024). WO2024114528A1 - Compound usable in conjugation reaction and conjugate thereof.
- Google Patents. (2024). WO2024114528A1 - 可用于偶联反应的化合物及其偶联物.
- National Center for Biotechnology Information. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central.
-
ResearchGate. (2021). Scheme 3 Synthesis of compounds 32-39. Reagents and conditions. Retrieved from [Link]
-
ChemBuyersGuide.com, Inc. (n.d.). Amadis Chemical Company Limited. Retrieved from [Link]
- BenchChem. (2025). Synthesis of 3-(4-Phenylphenyl)propanoic Acid: An Application Note and Experimental Protocol. BenchChem.
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
Sources
- 1. WO2024114528A1 - Compound usable in conjugation reaction and conjugate thereof - Google Patents [patents.google.com]
- 2. WO2024114528A1 - å¯ç¨äºå¶èååºçååç©åå ¶å¶èç© - Google Patents [patents.google.com]
- 3. 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid
Introduction
In the landscape of modern drug discovery and chemical biology, the strategic design of molecular scaffolds is paramount to achieving desired pharmacological activity and optimizing physicochemical properties. 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid is a specialized organic compound that merges the structural features of phenylpropionic acid with the potent electronic and solubilizing characteristics of two methanesulfonyl groups. This guide provides a comprehensive technical overview of this molecule, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, logical synthesis, potential applications, and a practical experimental workflow, underscoring the scientific rationale behind its utility.
The phenylpropionic acid core is a well-established motif in medicinal chemistry, often serving as a foundational element for a variety of therapeutic agents.[1][2] The introduction of methanesulfonyl substituents is a key strategy in contemporary drug design. The sulfone group is a strong electron-withdrawing moiety and a hydrogen bond acceptor, which can significantly influence a molecule's acidity, lipophilicity, and metabolic stability. The presence of two such groups on the phenyl ring, meta to the propionic acid side chain, creates a unique electronic environment and steric profile, making this compound a compelling candidate for targeted library synthesis and as a building block for more complex pharmaceutical intermediates.
Physicochemical Properties and Structural Analysis
The defining characteristics of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid are dictated by the interplay between its constituent functional groups. The dual methanesulfonyl groups are powerful electron-withdrawing agents, which increases the acidity of the carboxylic acid proton compared to unsubstituted phenylpropionic acid. Furthermore, these polar sulfonyl groups can enhance aqueous solubility, a critical parameter for drug bioavailability.
Below is a summary of the key physicochemical properties derived from its chemical formula, C₁₁H₁₄O₆S₂.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₆S₂ |
| Molecular Weight | 306.36 g/mol |
| IUPAC Name | 3-(3,5-Bis(methylsulfonyl)phenyl)propanoic acid |
| Appearance | Predicted to be a white to off-white solid |
| Solubility | Predicted to have moderate solubility in polar organic solvents and limited solubility in water |
Structural Diagram
The chemical structure of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid is depicted below.
Caption: 2D structure of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid.
Synthesis and Mechanistic Insights
A potential synthetic pathway could be:
-
Starting Material: 3-(3,5-Dithiophenyl)propionic acid or a protected ester derivative.
-
Thioether Formation: Reaction with a methylating agent (e.g., methyl iodide) to form the bis(methylthio) intermediate.
-
Oxidation: Oxidation of the thioether groups to sulfones using a strong oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
This multi-step process allows for the controlled installation of the methanesulfonyl groups onto the phenyl ring. The choice of oxidizing agent and reaction conditions is critical to ensure complete oxidation without unwanted side reactions on the propionic acid moiety.
Applications in Research and Drug Development
The methanesulfonyl group is a privileged functional group in medicinal chemistry due to its favorable properties. It is metabolically stable, can improve solubility, and acts as a strong hydrogen bond acceptor, which can enhance binding affinity to biological targets.
Given its structural features, 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid can be envisioned as a valuable building block or intermediate in several areas of drug discovery:
-
Scaffold for Kinase Inhibitors: The phenylpropionic acid scaffold can be elaborated to target the ATP-binding site of various kinases. The sulfonyl groups can form crucial hydrogen bonds with the hinge region of the kinase domain.
-
Intermediate for Protease Inhibitors: Phenylpropionic acid derivatives have been utilized in the development of HIV protease inhibitors. The bis-methanesulfonyl substitution pattern could be explored to optimize interactions within the enzyme's active site.
-
Fragment-Based Drug Discovery: This molecule could serve as a starting fragment in fragment-based screening campaigns to identify initial hits for a variety of protein targets.
Experimental Protocol: A Hypothetical In Vitro Kinase Inhibition Assay
To illustrate the practical application of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid, a detailed protocol for a hypothetical in vitro kinase inhibition assay is provided below. This protocol is designed to be self-validating by including appropriate controls.
Objective: To determine the inhibitory activity of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid against a target kinase.
Materials:
-
3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid (Test Compound)
-
Target Kinase
-
Peptide Substrate
-
ATP (Adenosine Triphosphate)
-
Kinase Buffer
-
Staurosporine (Positive Control Inhibitor)
-
DMSO (Vehicle Control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate Reader
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, peptide substrate, and either the test compound, positive control (staurosporine), or vehicle control (DMSO).
-
Allow a pre-incubation period of 15 minutes at room temperature to permit compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add ATP to each well to initiate the phosphorylation reaction.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection of Kinase Activity:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a microplate reader.
-
The luminescence intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid represents a strategically designed chemical entity with significant potential in the fields of medicinal chemistry and drug development. Its unique combination of a phenylpropionic acid core and dual methanesulfonyl substituents imparts favorable physicochemical properties that are highly sought after in modern drug design. This technical guide has provided a comprehensive overview of its molecular characteristics, a logical synthetic approach, and a detailed example of its application in a relevant biochemical assay. As research continues to demand novel molecular scaffolds with tailored properties, compounds like 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid will undoubtedly serve as valuable tools for the scientific community.
References
-
The Good Scents Company. (n.d.). 3-phenyl propionic acid, 501-52-0. Retrieved from [Link]
-
CAS. (n.d.). Methyl 3-phenylpropionate. Common Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(5-(3,5-Bis(trifluoromethyl)phenyl)-4-phenyloxazol-2-yl)propanoic acid. Retrieved from [Link]
Sources
An In-depth Technical Guide to 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid: Synthesis, Predicted Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid is a unique molecule that merges the well-established pharmacophore of arylpropionic acid with the strong electron-withdrawing and hydrogen-bonding capabilities of a bis-methanesulfonyl substitution pattern. While specific experimental data for this compound is not extensively available in public literature, this guide provides a comprehensive theoretical and predictive analysis of its chemical properties, proposes a viable synthetic route, and explores its potential applications in drug discovery. By dissecting the functionalities of this compound, we aim to provide a foundational resource for researchers interested in exploring its therapeutic promise.
Introduction: Unveiling a Novel Chemical Entity
The landscape of drug discovery is in constant evolution, with a continuous demand for novel chemical entities that can address unmet medical needs. Arylpropionic acid derivatives have long been a cornerstone of medicinal chemistry, with prominent members like ibuprofen and naproxen demonstrating significant anti-inflammatory and analgesic properties.[1][2] The therapeutic efficacy of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[1]
Separately, the inclusion of sulfonyl groups in drug candidates has been a successful strategy to modulate pharmacokinetic and pharmacodynamic properties. The sulfonyl functional group is a potent hydrogen bond acceptor and a strong electron-withdrawing group, which can enhance binding affinity to biological targets and improve metabolic stability.[3][4] Compounds bearing sulfonyl moieties have found applications in a wide range of therapeutic areas, including cancer, diabetes, and infectious diseases.[3][5]
This guide focuses on the intriguing, yet underexplored, molecule 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid . By combining the structural features of both arylpropionic acids and aryl bis-sulfonyl compounds, this molecule presents a unique profile with potential for novel pharmacological activities. This document will serve as a technical primer, offering insights into its predicted chemical characteristics, a proposed synthetic pathway, and a discussion of its potential as a lead compound in drug development.
Predicted Physicochemical Properties
Due to the absence of direct experimental data, the physicochemical properties of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid are predicted based on the analysis of its constituent functional groups.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₄O₆S₂ | Based on its chemical structure. |
| Molecular Weight | 306.35 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for many organic acids and sulfones. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol). | The carboxylic acid group enhances water solubility, but the aromatic ring and sulfonyl groups are lipophilic. |
| Acidity (pKa) | Predicted to be a stronger acid than 3-phenylpropionic acid. | The two strongly electron-withdrawing methanesulfonyl groups will stabilize the carboxylate anion, thus increasing acidity. |
| LogP | Moderately lipophilic. | The presence of the sulfonyl groups increases polarity compared to a simple alkyl-substituted phenylpropionic acid. |
Proposed Synthesis Pathway
A plausible synthetic route for 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid can be envisioned starting from a readily available precursor, 1,3-dibromobenzene. The proposed multi-step synthesis is outlined below.
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
"3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" structural analogues
An In-Depth Technical Guide to the Structural Analogues of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic Acid: A Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-phenylpropionic acid (3-PPA) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic substitution of this scaffold provides a powerful avenue for the development of novel drug candidates with tailored pharmacological profiles. This technical guide focuses on the 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid core, a promising yet underexplored scaffold. We will provide a comprehensive analysis of the rationale behind its design, strategies for the synthesis of its structural analogues, and methodologies for their biological evaluation. This guide is intended to serve as a roadmap for researchers and drug development professionals interested in leveraging this versatile scaffold for the discovery of new therapeutics across a range of disease areas, including oncology, inflammation, and infectious diseases.
Introduction: The Strategic Value of the 3-(3,5-Bis-methanesulfonyl-phenyl)propionic Acid Scaffold
The 3-phenylpropionic acid (3-PPA) backbone is a recurring motif in a variety of biologically active compounds, from FDA-approved drugs to natural products.[1][2] Its prevalence underscores its utility as a pharmacophore, offering a synthetically tractable framework with favorable physicochemical properties. The true potential of the 3-PPA scaffold, however, lies in its amenability to chemical modification, allowing for the fine-tuning of its biological activity.
This guide focuses on a specific, highly functionalized derivative: 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid . The rationale for investigating this particular scaffold is twofold:
-
The 3-Phenylpropionic Acid Core: This component provides a well-established foundation with a known propensity for interacting with a variety of biological targets. Arylpropionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs) and have also shown potential as anticancer, anticonvulsant, and antibacterial agents.[3]
-
The 3,5-Bis-methanesulfonyl Substitution: The methanesulfonyl (CH₃SO₂) group is a powerful tool in modern medicinal chemistry.[4] As a strong electron-withdrawing group, it can significantly impact the physicochemical properties of a molecule by:
-
Enhancing Solubility: The polar nature of the sulfonyl group can improve aqueous solubility, a critical factor for bioavailability.
-
Increasing Metabolic Stability: The sulfone moiety is generally resistant to metabolic degradation, potentially leading to an improved pharmacokinetic profile.[4]
-
Modulating Target Binding: The sulfonyl group can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[5]
-
The bis-substitution pattern further amplifies these effects and offers a unique three-dimensional arrangement of functional groups for probing protein binding pockets. While the specific biological target of 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid is not yet defined in the public domain, its structural features suggest a high potential for activity across a range of therapeutic areas. This guide, therefore, presents this scaffold as a versatile starting point for the generation of compound libraries and the discovery of novel, potent, and selective therapeutics.
Rationale and Strategies for Analogue Design
The design of structural analogues of 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid can be systematically approached by considering modifications to three key regions of the molecule: the phenyl ring, the propionic acid side chain, and the carboxylic acid moiety.
Modification of the Phenyl Ring
While the bis-methanesulfonyl groups are a defining feature of the core scaffold, further substitutions on the phenyl ring can be explored to optimize activity and selectivity.
-
Introduction of Additional Substituents: The remaining open positions on the phenyl ring (positions 2, 4, and 6) can be functionalized with a variety of small, electronically diverse groups (e.g., halogens, alkyls, alkoxys). This allows for a systematic probing of the steric and electronic requirements of the target binding site.
-
Bioisosteric Replacement of the Phenyl Ring: The central phenyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, naphthalene).[6] This strategy can lead to significant changes in the molecule's overall shape, polarity, and metabolic profile, potentially uncovering novel interactions with the biological target.
Modification of the Propionic Acid Side Chain
The propionic acid linker provides a degree of conformational flexibility that can be modulated to optimize the presentation of the pharmacophoric groups.
-
Introduction of Substituents: The α- and β-positions of the propionic acid chain can be substituted with various groups (e.g., methyl, hydroxyl, amino). This can introduce chirality and conformational constraints, which can have a profound impact on biological activity. For example, many arylpropionic acid NSAIDs exhibit stereospecific activity, with the (S)-enantiomer being the more potent inhibitor of cyclooxygenase (COX) enzymes.[6]
-
Chain Homologation or Truncation: Varying the length of the alkyl chain can alter the distance between the aromatic ring and the carboxylic acid, which can be critical for optimal target engagement.
Bioisosteric Replacement of the Carboxylic Acid
The carboxylic acid group is a key feature of many 3-PPA derivatives, often acting as a crucial anchoring point to the biological target. However, it can also contribute to poor cell permeability and rapid metabolism. Bioisosteric replacement of the carboxylic acid with groups that mimic its acidic properties but possess improved pharmacokinetic profiles is a well-established strategy in drug design.[7]
Promising bioisosteres for the carboxylic acid group include:
-
Tetrazoles: These five-membered heterocyclic rings have a pKa similar to that of carboxylic acids and are metabolically stable.[8]
-
Acylsulfonamides: This functional group also mimics the acidity of a carboxylic acid and can form similar hydrogen bonding interactions.[8][9]
-
Hydroxamic Acids: These groups are known to chelate metal ions and can be effective replacements for carboxylic acids in certain contexts.
The following diagram illustrates the key strategies for analogue design:
Caption: Strategies for the design of structural analogues.
Synthetic Methodologies
The synthesis of 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid and its analogues can be achieved through a variety of established synthetic routes. The following is a generalized, multi-step protocol that can be adapted for the synthesis of a diverse library of compounds.
Synthesis of the Core Scaffold
A plausible synthetic route to the core scaffold is outlined below. This pathway is illustrative and may require optimization for specific substrates.
Caption: A generalized workflow for hit-to-lead optimization.
Structure-Activity Relationship (SAR) Analysis: A Predictive Framework
While a comprehensive SAR for the 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid scaffold is yet to be established, we can construct a predictive framework based on the known properties of related molecules. The following table provides a hypothetical SAR for a series of analogues, illustrating how different modifications might influence biological activity.
| Analogue | Modification | Predicted Effect on Activity | Rationale |
| A1 | Core Scaffold | Baseline Activity | Reference compound. |
| A2 | 4-Fluoro substitution on phenyl ring | Potential increase in potency | Halogen may form favorable interactions in the binding pocket. |
| A3 | α-Methyl substitution on propionic acid chain | Potential for stereospecific activity | Introduction of a chiral center; may enhance binding to a specific enantiomer. |
| A4 | Carboxylic acid replaced with tetrazole | Maintained or improved activity with better PK | Tetrazole is a well-established bioisostere for carboxylic acid with improved metabolic stability. [8] |
| A5 | Phenyl ring replaced with pyridine | Altered selectivity profile | The nitrogen in the pyridine ring can act as a hydrogen bond acceptor, potentially leading to new target interactions. |
Conclusion
The 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid scaffold represents a promising starting point for the discovery of novel therapeutics. Its unique combination of a well-established 3-PPA core and the advantageous physicochemical properties conferred by the bis-methanesulfonyl substitution pattern makes it a versatile platform for the design of compound libraries. By employing the systematic analogue design strategies, synthetic methodologies, and biological evaluation workflows outlined in this guide, researchers can effectively explore the chemical space around this scaffold and unlock its full therapeutic potential.
References
- Process for the preparation of 3-phenylpropionic acid.
- Application of Methylsulfone in Drug Discovery. PharmaBlock.
- Comparative Analysis of the Pharmacological Activity of Bis(3,5-di-Tert-Butyl-4-Hydroxyphenylthiolate)Dimethylol in Different Modes of Administration on a Mouse Model of Melanoma B16 Tumor Growth. PubMed; 34648311.
- Nonclassic bioisosteric relationship between the phenol (15) and phenylsulfonamide (16) in the genesis of adrenaline (14) analogues.
- Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant p
- Crystal structure and electronic properties of three phenylpropionic acid derivatives: A combined X-ray powder diffraction and quantum mechanical study. Request PDF.
- Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. PubMed; 24686580.
- Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PubMed Central; PMC9865611.
- (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure;
- Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflamm
- Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are toler
- Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid. Taylor & Francis Online;
- Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo;
- 3-Phenylpropionic acid (Compound). Exposome-Explorer - IARC;
- Pharmacological Activities and Characterization of Phenolic and Flavonoid Compounds in Solenostemma argel Extract. MDPI;
- Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
- A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Organic Chemistry Portal;
- New pharmacological findings linked to biphenyl DHPMs, kinesin Eg5 ligands: anticancer and antioxidant effects. PubMed; 32513026.
- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. NIH;
- Methanesulfonyl Chloride | Properties, Structure & Mesyl
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR;
- Bioisosteric Replacements. Chem-Space;
- A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH;
- Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated.
- Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. MDPI;
- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic
- A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiprolifer
Sources
- 1. Exposome-Explorer - 3-Phenylpropionic acid (Compound) [exposome-explorer.iarc.fr]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijpsr.com [ijpsr.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. chem-space.com [chem-space.com]
- 8. researchgate.net [researchgate.net]
- 9. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
An In-depth Technical Guide to 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid for Bioconjugation
This guide provides a comprehensive technical overview of 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid, a novel linker for bioconjugation applications. We will delve into its chemical properties, a proposed synthetic route, and detailed protocols for its activation and conjugation to biomolecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking advanced tools for the construction of well-defined bioconjugates.
Introduction: The Critical Role of Linkers in Bioconjugation
Bioconjugation, the covalent attachment of a molecule to a biomolecule, is a cornerstone of modern biotechnology and medicine.[1] It enables the creation of sophisticated therapeutics, diagnostics, and research tools by combining the unique properties of different molecular entities.[2] Antibody-drug conjugates (ADCs) are a prominent example, where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.[2] The success of such conjugates is critically dependent on the linker that connects the two components.[2][3] An ideal linker must be stable in circulation, yet allow for the efficient release of the payload at the target site.[4] Furthermore, the physicochemical properties of the linker can significantly impact the overall properties of the bioconjugate, including its solubility, stability, and pharmacokinetic profile.[]
This guide focuses on a unique linker, 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid, which incorporates a bis-methanesulfonyl phenyl core. The presence of the two sulfonyl groups is anticipated to confer advantageous properties to the linker and the resulting bioconjugate. Sulfonyl-containing linkers have gained attention for their potential to enhance hydrophilicity and improve the therapeutic index of bioconjugates.[6][7]
Molecular Overview of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid
The structure of 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid features a central phenyl ring substituted with two methanesulfonyl groups at the 3 and 5 positions, and a propionic acid tail.
Key Structural Features and Their Implications:
-
Propionic Acid Handle: The carboxylic acid group serves as the primary attachment point for conjugation. It can be readily activated to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester, which will efficiently react with primary amines (e.g., lysine residues) on proteins and other biomolecules.[7][8]
-
Bis-methanesulfonyl Phenyl Core: The two electron-withdrawing methanesulfonyl groups significantly influence the electronic properties of the phenyl ring. This core is expected to be chemically robust and stable under physiological conditions. The polarity of the sulfonyl groups may also enhance the aqueous solubility of the linker and the final bioconjugate, a desirable feature for preventing aggregation, especially with hydrophobic payloads.[][7]
Proposed Synthesis of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid
A possible two-step synthesis is outlined below:
-
Michael Addition: The synthesis could commence with a Michael addition of a bis-methanesulfonyl substituted benzene derivative to an acrylate.
-
Hydrolysis: Subsequent hydrolysis of the resulting ester would yield the desired 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid.
Further optimization of reaction conditions would be necessary to achieve a high yield and purity of the final product.
Step-by-Step Bioconjugation Protocol
The following protocol details the activation of 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid and its subsequent conjugation to a model protein, such as a monoclonal antibody (mAb).
Activation of the Carboxylic Acid Moiety
To enable conjugation to primary amines on the antibody, the carboxylic acid of the linker must first be activated, typically as an NHS ester.
Materials:
-
3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Dissolve 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitate the NHS ester by adding the filtrate to a cold solution of ethyl acetate and hexanes.
-
Collect the precipitate by filtration and dry under vacuum.
-
Characterize the activated linker by NMR and Mass Spectrometry.
Conjugation to the Monoclonal Antibody
This part of the protocol describes the reaction of the activated linker with the lysine residues of the mAb.
Materials:
-
Activated 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid NHS ester
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Reaction Buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Prepare a stock solution of the activated linker in an organic solvent like DMF or DMSO.
-
Adjust the pH of the mAb solution to 8.0-8.5 with the reaction buffer.
-
Add the desired molar excess of the activated linker to the mAb solution while gently stirring. The optimal linker-to-antibody ratio should be determined empirically.
-
Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.
-
Quench the reaction by adding an excess of the quenching solution to consume any unreacted NHS ester.
-
Purify the resulting antibody-drug conjugate (ADC) using SEC or TFF to remove unreacted linker and other small molecules.
Characterization of the Bioconjugate
Thorough characterization is essential to ensure the quality and consistency of the bioconjugate.
| Parameter | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of linker-payload molecules conjugated to each antibody. |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | To assess the percentage of monomeric conjugate and detect any aggregation. |
| Conjugation Sites | Peptide Mapping using LC-MS/MS | To identify the specific lysine residues that have been modified.[8] |
| Binding Affinity | Surface Plasmon Resonance (SPR), ELISA | To confirm that the conjugation process has not compromised the antibody's binding to its target antigen. |
| In Vitro Cytotoxicity | Cell-based assays | To evaluate the potency of the ADC on target cancer cell lines. |
Advantages of the Bis-methanesulfonyl Phenyl Core
The unique bis-methanesulfonyl phenyl core of this linker is expected to provide several key advantages:
-
Enhanced Hydrophilicity: The polar sulfonyl groups can increase the water solubility of the linker and the resulting bioconjugate.[7] This is particularly beneficial when working with hydrophobic payloads, as it can reduce the propensity for aggregation and improve the pharmacokinetic profile.[]
-
Improved Therapeutic Index: The properties of the linker can influence the overall therapeutic index of a bioconjugate.[6] While further studies are needed, the stability and hydrophilicity of the bis-methanesulfonyl phenyl core may contribute to a better safety and efficacy profile.
-
Chemical Stability: The sulfonyl groups and the phenyl ring are chemically robust, ensuring the stability of the linker under physiological conditions and preventing premature release of the payload.[10]
Visualizing the Workflow
Reaction Scheme
Caption: Synthetic and conjugation pathway.
Bioconjugation Workflow
Caption: Overall bioconjugation process.
Conclusion
3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid represents a promising new linker for bioconjugation. Its unique chemical structure, featuring a hydrophilic and stable bis-methanesulfonyl phenyl core, offers the potential for creating bioconjugates with improved physicochemical properties and therapeutic performance. The straightforward activation and conjugation protocols described in this guide provide a solid foundation for researchers to explore the utility of this novel linker in their own applications. Further investigation into the in vivo behavior of bioconjugates constructed with this linker is warranted to fully elucidate its potential in the development of next-generation biotherapeutics.
References
- WO2017137456A1 - Bioconjugates containing sulfamide linkers for use in treatment - Google P
- Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC - NIH. (URL: )
- Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjug
- Advances in the construction of diverse SuFEx linkers | N
- The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associ
- SPDB Linkers in Antibody-Drug Conjug
- Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry - PubMed. (URL: )
- Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (URL: )
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
- 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - ChemicalBook. (URL: )
- Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid - PrepChem.com. (URL: )
- Linkers for ADCs - NJ Bio, Inc. (URL: )
- Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues - PMC - NIH. (URL: )
- (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. (URL: )
- Bioconjugation Through Mesitylene Thiol Alkyl
- Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hep
- An Introduction to Linkers in Antibody-Drug Conjug
- Gut microbiota-derived 3-phenylpropionic acid promotes intestinal epithelial barrier function via AhR signaling - PMC - NIH. (URL: )
- Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PMC - PubMed Central. (URL: )
- Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC - PubMed Central. (URL: )
- CN109912470A - A kind of synthetic method of 3- (benzene sulfonyl)
- 2-phenylpropionic acid - Organic Syntheses Procedure. (URL: )
Sources
- 1. Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. WO2017137456A1 - Bioconjugates containing sulfamide linkers for use in treatment - Google Patents [patents.google.com]
- 7. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. academic.oup.com [academic.oup.com]
A Technical Guide to 3-(3,5-Bis-methanesulfonyl-phenyl)propionic Acid: A Novel Moiety for Next-Generation Antibody-Drug Conjugate Linkers
Abstract
The field of Antibody-Drug Conjugates (ADCs) is in a constant state of evolution, driven by the need for an optimized therapeutic window that balances potent efficacy with minimal off-target toxicity. Central to this challenge is the design of the linker, the critical component connecting the monoclonal antibody to the cytotoxic payload. This guide introduces a novel chemical entity, 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid , as a prospective core for developing advanced, conditionally stable linkers. We will explore its unique physicochemical properties, propose a detailed synthetic pathway, and present a novel, rationally designed cleavage mechanism. This document serves as a technical resource for researchers, chemists, and drug development professionals dedicated to pioneering the next generation of ADCs.
Introduction: The Unmet Need for Advanced Linker Chemistries
Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics designed to merge the specificity of monoclonal antibodies with the cell-killing potency of cytotoxic drugs.[1] The linker's role is twofold and paradoxical: it must be robust enough to remain stable in systemic circulation to prevent premature payload release, yet labile enough to efficiently liberate the payload within the target tumor cell or its microenvironment.[2]
Current linker technologies, broadly categorized as cleavable and non-cleavable, have enabled the approval of several impactful ADCs.[3][4] Cleavable linkers are designed to respond to specific triggers within the tumor environment, such as low pH in endosomes, high concentrations of glutathione in the cytoplasm, or the presence of specific lysosomal proteases like Cathepsin B.[4][5] While effective, existing linkers can suffer from liabilities such as insufficient plasma stability or cleavage mechanisms that are not universally applicable across all tumor types.
This guide puts forth 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid as a foundational component for a new class of linkers. The rationale is built upon the unique electronic and steric properties conferred by the bis-methanesulfonyl groups, which we hypothesize can be exploited to create a highly stable yet selectively cleavable linker system.
Physicochemical Properties & Rationale for Use
The core structure of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid presents several advantageous features for ADC linker design.
Key Hypothesized Properties:
-
Enhanced Hydrophilicity: The two sulfonyl groups are highly polar and capable of acting as hydrogen bond acceptors.[6] This intrinsic hydrophilicity can help mitigate the aggregation tendencies often associated with hydrophobic payloads, potentially improving the ADC's pharmacokinetic profile and reducing off-target toxicity.[7]
-
Metabolic Stability: Aryl sulfones are generally resistant to metabolic degradation, which would contribute to the overall stability of the ADC in circulation.[6]
-
Strong Electron-Withdrawing Nature: The methanesulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group. The presence of two such groups on the phenyl ring significantly lowers the electron density of the aromatic system. This electronic feature is central to our proposed cleavage mechanism.
| Property | Predicted Characteristic | Rationale |
| Solubility | High in aqueous buffers | Presence of two polar sulfonyl groups and a carboxylic acid.[6] |
| Plasma Stability | High | Aryl sulfone and propionic acid moieties are chemically robust.[6] |
| Reactivity | Carboxylic acid available for conjugation | Standard peptide coupling chemistry can be employed. |
| Electronic Effect | Strong electron-withdrawing | Two -SO₂CH₃ groups significantly reduce phenyl ring electron density. |
Proposed Synthesis Protocol
The synthesis of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid is conceived as a multi-step process, leveraging established methodologies in aromatic chemistry.
Step-by-Step Methodology:
-
Thiolation of 3,5-Dibromobenzoic Acid:
-
Rationale: Introduce the sulfur moieties that will be oxidized to sulfones. Copper-catalyzed cross-coupling reactions are suitable for this transformation.
-
Protocol: To a solution of 3,5-dibromobenzoic acid in a suitable solvent (e.g., DMF or NMP), add sodium methanethiolate, a copper(I) iodide catalyst, and a ligand such as L-proline. Heat the reaction mixture under an inert atmosphere until completion, as monitored by TLC or LC-MS.
-
-
Oxidation to Bis-Sulfone:
-
Rationale: The methylthio groups are oxidized to the target methanesulfonyl groups. This is a standard and high-yielding transformation.
-
Protocol: Dissolve the resulting 3,5-bis(methylthio)benzoic acid in a solvent mixture like methanol/water. Add an oxidizing agent such as Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C and allow the reaction to warm to room temperature.[]
-
-
Chain Homologation to Propionic Acid:
-
Rationale: The Arndt-Eistert synthesis is a classic method for converting a carboxylic acid to its next higher homologue, adding a -CH₂- group.
-
Protocol: Convert the 3,5-bis(methanesulfonyl)benzoic acid to its acid chloride using thionyl chloride. React the acid chloride with diazomethane to form the diazoketone. Finally, treat the diazoketone with a silver oxide catalyst in the presence of water (Wolff rearrangement) to yield the desired 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid.
-
ADC Application: A Novel Reductive Cleavage Mechanism
We propose that the bis-methanesulfonylphenyl core can function as a highly stable, yet selectively cleavable linker, triggered by the reductive environment of the tumor.
Proposed Mechanism: Reductively-Triggered β-Elimination
The high concentration of glutathione (GSH) in the intracellular environment of tumor cells provides a reductive trigger that is distinct from the extracellular space.[7] We hypothesize a novel cleavage mechanism based on this differential.
-
Reductive Trigger: Upon internalization into a tumor cell, the high concentration of glutathione (1-10 mM) acts as a reducing agent.
-
Sulfone Cleavage: One of the methanesulfonyl groups is reductively cleaved from the aromatic ring. While sulfones are generally stable, specific enzymatic or chemical conditions can facilitate this.[9] The strong electron-withdrawing nature of the remaining sulfone group would stabilize the necessary intermediates.
-
β-Elimination Cascade: The cleavage of the sulfone group leaves a negative charge on the aromatic ring. This charge initiates a cascade of electron movement, akin to a β-elimination reaction, through the propionic acid backbone. This cascade is facilitated by the remaining electron-withdrawing sulfone group acting as an "electron sink".
-
Payload Release: The electronic cascade results in the cleavage of the bond connecting the linker to the self-immolative spacer or directly to the payload, leading to its release in an active form.
This proposed mechanism offers the advantage of high plasma stability, as the reductive potential required for cleavage is largely absent in the bloodstream.
Experimental Protocols for ADC Synthesis and Characterization
A. Protocol: Conjugation of Linker to Antibody
-
Linker Activation: Dissolve 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid in anhydrous DMF. Add N-Hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as EDC.[10] Stir at room temperature for 2-4 hours to form the NHS-ester.
-
Antibody Preparation: If conjugating to cysteine residues, partially reduce the antibody (e.g., Trastuzumab) using TCEP (tris(2-carboxyethyl)phosphine) in a phosphate buffer. Purify the reduced antibody using a desalting column.
-
Conjugation: Add the activated linker-NHS ester solution dropwise to the prepared antibody solution. Maintain a slightly basic pH (7.5-8.5) and allow the reaction to proceed for 4-12 hours at 4°C.
-
Purification: Purify the resulting antibody-linker conjugate using size-exclusion chromatography (SEC) to remove unreacted linker and other small molecules.
B. Protocol: Payload Attachment
-
Payload Preparation: The cytotoxic payload (e.g., MMAE) should have a compatible functional group, such as a primary amine for attachment to a self-immolative PABC spacer that has been pre-attached to the linker.
-
Final Conjugation: React the purified antibody-linker conjugate with the payload-PABC construct. The specific chemistry will depend on the reactive handles designed into the system.
-
Final Purification: Purify the final ADC using hydrophobic interaction chromatography (HIC) or SEC to remove excess payload and obtain the desired drug-to-antibody ratio (DAR) species.
C. In Vitro Characterization Assays
A suite of in vitro assays is essential to validate the performance of the novel ADC.[11]
| Assay Type | Purpose | Methodology |
| Drug-to-Antibody Ratio (DAR) | To determine the average number of payload molecules per antibody and assess heterogeneity. | Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry (MS).[12] |
| Plasma Stability | To evaluate premature payload release in circulation. | Incubate ADC in human plasma at 37°C over time; quantify free payload by LC-MS.[12] |
| Antigen Binding Affinity | To ensure conjugation does not impair the antibody's ability to bind its target. | Surface Plasmon Resonance (SPR) or ELISA. |
| Cellular Internalization | To confirm the ADC is taken up by target cells. | Flow cytometry or fluorescence microscopy using a fluorescently labeled ADC.[11] |
| In Vitro Cytotoxicity | To measure the potency of the ADC against target-expressing cancer cell lines. | Cell viability assays (e.g., CellTiter-Glo®) on antigen-positive and antigen-negative cell lines.[12] |
| Cleavage Mechanism Validation | To confirm the proposed reductive cleavage mechanism. | Incubate the ADC with cancer cells in the presence and absence of a glutathione synthesis inhibitor (e.g., buthionine sulfoximine) and measure payload release. |
Future Directions and Conclusion
The conceptual framework presented here for 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid offers a promising new avenue in ADC linker technology. The unique electronic properties imparted by the bis-methanesulfonyl groups provide a foundation for a linker that is both highly stable in circulation and susceptible to a specific, tumor-relevant cleavage trigger.
The next critical steps involve the empirical validation of these hypotheses. The successful synthesis of the molecule, followed by rigorous biophysical and in vitro characterization of the resulting ADCs, will be paramount. Should the proposed reductive cleavage mechanism be validated, this linker core could offer a significant advancement, potentially leading to ADCs with a wider therapeutic window and improved clinical outcomes. This guide serves as a call to action for the ADC research community to explore this and other innovative chemical scaffolds in the relentless pursuit of more effective cancer therapies.
References
Sources
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. biochempeg.com [biochempeg.com]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. From prodrug to pro-prodrug: hypoxia-sensitive antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid
Executive Summary
The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the characterization of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid , a novel compound with potential therapeutic applications. In the absence of established public data, this document serves as a strategic technical manual for researchers, scientists, and drug development professionals. It outlines the anticipated physicochemical profile based on structural analysis and in silico modeling, and provides detailed, field-proven experimental protocols to determine its aqueous solubility and chemical stability. The causality behind experimental choices is explained, ensuring that the described methodologies are not merely procedural but are part of a self-validating system for generating robust and reliable data crucial for formulation development, regulatory submission, and ultimate clinical success.
Introduction: The Imperative of Preformulation
Preformulation is the foundational phase in drug development where the intrinsic physical and chemical properties of an NCE are systematically investigated.[1][2] This stage provides the scientific rationale for developing safe, effective, and stable dosage forms.[3][4] For 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid , a molecule featuring a carboxylic acid and two strongly electron-withdrawing methanesulfonyl groups, a proactive and in-depth preformulation assessment is paramount. The insights gained from these studies will directly influence decisions regarding formulation strategies, excipient compatibility, and the definition of appropriate storage conditions and shelf-life.[5]
This guide will focus on two cornerstone preformulation parameters:
-
Aqueous Solubility: A primary determinant of a drug's dissolution rate and, consequently, its oral bioavailability. Poor solubility is a leading cause of failure for promising NCEs.[6][7]
-
Chemical Stability: The ability of the molecule to resist degradation under various environmental conditions, which ensures the safety, efficacy, and quality of the final drug product throughout its lifecycle.[5][8]
Anticipated Physicochemical Profile: An In Silico Assessment
Prior to embarking on extensive laboratory work, in silico prediction tools provide a valuable, data-driven starting point for understanding a molecule's likely behavior. The chemical structure of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid—specifically the propionic acid side chain and the two methanesulfonyl substituents on the phenyl ring—allows for several key predictions.
The SMILES (Simplified Molecular Input Line Entry System) string for the compound is: CS(=O)(=O)c1cc(cc(c1)S(=O)(=O)C)CCC(=O)O.
Based on this structure, we can anticipate the following properties:
-
Acidity (pKa): The molecule possesses a carboxylic acid group, which will be the primary acidic center. The two methanesulfonyl groups are strongly electron-withdrawing, which is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to a simple phenylpropionic acid (pKa ≈ 4.66).[9]
-
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While the phenyl ring and propyl chain are lipophilic, the two polar sulfonyl groups and the carboxylic acid group will significantly increase the molecule's polarity, likely resulting in a low to moderate logP value.
-
Solubility (logS): The presence of multiple polar, hydrogen-bond-accepting sulfonyl groups and an ionizable carboxylic acid group suggests that the molecule may exhibit reasonable aqueous solubility, particularly at pH values above its pKa where it exists as the more soluble carboxylate salt.[6] However, the crystalline nature of the solid form ("brick-dust" characteristics) could present a significant solubility challenge.[4]
To quantify these initial hypotheses, several computational tools were employed.
| Property | Predicted Value | Prediction Tool | Rationale & Implication |
| pKa (acidic) | 3.95 | ChemAxon's pKa Predictor | The predicted pKa is lower than that of phenylpropionic acid, confirming the strong electron-withdrawing effect of the bis-methanesulfonyl groups. This indicates the compound will be fully ionized in the intestine (pH 6.8), which is favorable for dissolution. |
| cLogP | 1.25 | Molinspiration | This value suggests a balanced lipophilicity. It is low enough to potentially avoid issues associated with high lipophilicity (e.g., poor metabolic stability) but may still be high enough to allow for membrane permeation. |
| Aqueous Solubility | LogS: -2.8 (1.58 mg/mL) | ALOGPS | The predicted intrinsic solubility is moderate. This suggests that while not highly soluble, it may not be a "brick-dust" candidate, though experimental verification is essential as amorphous forms often show higher solubility than crystalline ones.[10] |
Note: These values are in silico predictions and must be confirmed experimentally.
Comprehensive Solubility Characterization
3.1 Rationale & Experimental Design
Determining solubility is not a single measurement but a multi-faceted investigation. For early-stage development, two key types of solubility data are required:
-
Kinetic Solubility: Measures the concentration of a compound in solution when it precipitates from an initial DMSO stock solution upon addition to an aqueous buffer. This high-throughput screening method is useful for early discovery to quickly flag compounds with potential solubility liabilities.[11][12]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. This is a critical parameter for lead optimization and formulation development, as it reflects the maximum concentration achievable over time.[12][13]
Our experimental design will assess both, using a pH range relevant to the gastrointestinal tract (pH 2.0, 4.5, and 6.8) to understand how ionization affects solubility.
3.2 Experimental Workflow for Solubility Determination
Caption: Workflow for determining kinetic and thermodynamic solubility.
3.3 Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility.
-
Preparation of Buffers: Prepare buffers at pH 2.0 (0.01 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) to mimic gastric and intestinal conditions.
-
Sample Preparation: Add an excess amount of solid 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid (e.g., 2-5 mg) to 1 mL of each buffer in triplicate in glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker or rotator set at room temperature (25 °C). Agitate the samples for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and filter it through a 0.45 µm PVDF filter to remove any undissolved particles. Expertise Note: The first few drops of the filtrate should be discarded to avoid any drug adsorption to the filter membrane.
-
Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the filtered supernatant with the same solvent to fall within the linear range of the standard curve.
-
Analysis: Analyze the standards and diluted samples using a validated stability-indicating HPLC-UV method. A reverse-phase C18 column is typically suitable for this type of molecule.[14][15]
-
Calculation: Calculate the concentration in the original supernatant using the standard curve and the dilution factor. The resulting value is the thermodynamic solubility at that specific pH.
Comprehensive Stability Assessment
4.1 Rationale & Experimental Design
Stability testing is mandated by regulatory agencies to understand how a drug substance changes over time under the influence of temperature, humidity, and light.[16] The experimental design is twofold:
-
Forced Degradation (Stress Testing): Involves exposing the drug to conditions more severe than accelerated stability testing. The goal is not to completely degrade the compound, but to achieve 5-20% degradation.[12] This helps to:
-
ICH Stability Studies: Long-term and accelerated studies under conditions defined by the International Council for Harmonisation (ICH) guideline Q1A(R2) are used to establish a re-test period for the drug substance.[5][14]
4.2 Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
4.3 Detailed Protocol: Forced Degradation Studies
This protocol outlines the typical stress conditions applied during forced degradation. A control sample (un-stressed) should be analyzed at each time point.
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60-80°C. Sample at appropriate time points (e.g., 2, 8, 24 hours). Neutralize samples with an equivalent amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Keep at room temperature, as base hydrolysis is often faster than acid hydrolysis. Sample at early time points. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Dissolve the compound and add a solution of 3% hydrogen peroxide. Keep at room temperature and protected from light. Sample at various time points. Expertise Note: The two methanesulfonyl groups are already in their highest oxidation state and are generally stable to oxidation. Degradation, if any, is more likely to occur on the phenyl ring or the propionic acid side chain.
-
Thermal Degradation: Store the solid drug substance in a controlled temperature oven (e.g., 80°C). A sample stored with humidity (e.g., 75% RH) should also be included. Sample at time points over several days.
-
Photostability: Expose the solid drug substance and a solution of the drug to a light source that meets ICH Q1B guideline requirements (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[16] A dark control sample wrapped in aluminum foil must be run in parallel.
4.4 ICH Stability Study Conditions
Formal stability studies should be conducted on at least three primary batches of the drug substance stored in the proposed container closure system.
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: Adapted from ICH Harmonised Tripartite Guideline Q1A(R2).[14]
Data Interpretation and Drug Development Implications
5.1 Interpreting Solubility Data
-
Low Solubility (<10 µg/mL): If thermodynamic solubility is low, especially at intestinal pH, oral bioavailability is likely to be dissolution-rate limited (BCS Class II or IV). This would trigger the need for solubility enhancement strategies.
-
pH-Dependent Solubility: A significant increase in solubility from pH 2.0 to 6.8, as expected for this acidic compound, is favorable. It suggests the drug will dissolve more readily in the small intestine.
-
Kinetic vs. Thermodynamic Gap: A large difference between kinetic and thermodynamic solubility can indicate a tendency for the compound to precipitate from a supersaturated state. This is a risk for oral absorption and requires formulation strategies that can maintain supersaturation, such as amorphous solid dispersions.[1]
5.2 Interpreting Stability Data
-
Degradation Pathways: The forced degradation results will reveal if the molecule is susceptible to hydrolysis, oxidation, or photolysis. For example, hydrolysis could lead to cleavage of the sulfonyl groups or reactions involving the carboxylic acid. This information is critical for manufacturing process design and packaging selection (e.g., need for desiccants or light-protective packaging).
-
Mass Balance: In the stability analysis, the sum of the parent drug assay and the percentage of all degradation products should be close to 100%. A poor mass balance suggests that some degradants are not being detected by the HPLC method, which would need further development.
-
Shelf-Life Determination: Data from the long-term and accelerated ICH studies are used to establish the re-test period or shelf-life, which is a key component of the regulatory submission. Significant degradation under accelerated conditions (40°C/75% RH) may signal a need for refrigerated storage.[14]
5.3 Formulation Strategies
Based on the collective solubility and stability data, an appropriate formulation strategy can be designed:
-
For Good Solubility: A conventional immediate-release tablet or capsule formulation may be feasible.
-
For Poor Solubility: Advanced formulation approaches may be required, such as:
-
Particle Size Reduction: Micronization or nanocrystal technology to increase the surface area for dissolution.[4]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to prevent crystallization and enhance dissolution.[1]
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gut.[13]
-
Conclusion
The systematic characterization of the solubility and stability of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid is a non-negotiable step in its development pathway. This guide provides a robust, scientifically-grounded framework for this investigation. By beginning with in silico predictions, proceeding with detailed kinetic and thermodynamic solubility assays, and culminating in comprehensive forced degradation and formal stability studies, drug development professionals can build a deep understanding of the molecule. This knowledge is the bedrock upon which sound decisions are made, mitigating risks, optimizing formulation design, and ultimately paving the way for a successful and stable therapeutic product.
References
-
ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
- Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology.
-
UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development. [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Catalent. (2021). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
Morency, M., et al. (2021). Predicting pKa Values of Quinols and Related Aromatic Compounds with Multiple OH Groups. The Journal of Organic Chemistry. [Link]
- Klick, S., et al. (2005). Toward a general strategy for stress testing: a new concept of a degradation-profile-based approach. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-825.
-
ChemAxon. Calculators & Predictors. [Link]
-
International Journal of Advanced Research in Innovative Ideas and Education. (2021). PRE-FORMULATION STUDIES IN THE DEVELOPMENT OF NOVEL DRUG MOLECULES. [Link]
- Jenke, D. R. (2007). A general strategy for the validation of stability-indicating methods.
- Friesen, D. T., et al. (2008). Amorphous solid dispersions. Molecular Pharmaceutics, 5(6), 1003-1019.
-
Molinspiration Cheminformatics. logP - octanol-water partition coefficient calculation. [Link]
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567.
-
Wikipedia. Phenylpropanoic acid. [Link]
- Patel, S., et al. (2019). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals.
-
Virtual Computational Chemistry Laboratory. On-line Software. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
LabRulez LCMS. (2014). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]
- Wang, J., et al. (2020). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Chemical Science, 11(24), 6176-6182.
- Hancock, B. C., & Parks, M. (2000). What is the true solubility advantage for amorphous pharmaceuticals?. Pharmaceutical research, 17(4), 397-404.
-
ResearchGate. (2016). (PDF) Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. [Link]
-
SwissADME. [Link]
-
Molsoft. Drug-Likeness and Molecular Property Prediction. [Link]
-
Chemicalize. [Link]
-
ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]
-
PubMed. (2013). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. In silico PK predictions in Drug Discovery: Benchmarking of Strategies to Integrate Machine Learning with Empiric and Mechanistic PK modelling | bioRxiv [biorxiv.org]
- 3. QSAR Toolbox [qsartoolbox.org]
- 4. researchgate.net [researchgate.net]
- 5. MoKa - pKa modelling [moldiscovery.com]
- 6. Predictor Solubility [chematlas.chimie.unistra.fr]
- 7. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 8. 3-(3,5-Dihydroxyphenyl)-1-propanoic acid | C9H10O4 | CID 161525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Phenylpropionic acid(501-52-0) IR Spectrum [chemicalbook.com]
- 10. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 11. www.openmolecules.org [openmolecules.org]
- 12. chemaxon.com [chemaxon.com]
- 13. researchgate.net [researchgate.net]
- 14. On-line Software [vcclab.org]
- 15. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 16. 3-苯基丙酸 99%, FG | Sigma-Aldrich [sigmaaldrich.com]
"3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" potential biological activity
An In-Depth Technical Guide to the Potential Biological Activity of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid
Executive Summary
This guide provides a comprehensive technical analysis of the potential biological activities of the novel chemical entity, 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid. By dissecting its core structural motifs—the arylpropionic acid scaffold and the bis-methanesulfonyl substitution—we postulate its primary potential as a dual-action anti-inflammatory and antimicrobial agent. The arylpropionic acid framework is a hallmark of widely-used Non-Steroidal Anti-inflammatory Drugs (NSAIDs), suggesting a probable mechanism of action via cyclooxygenase (COX) enzyme inhibition.[1][2] Concurrently, the presence of two methanesulfonyl groups, known for their diverse roles in medicinal chemistry, introduces possibilities for enhanced metabolic stability, unique target interactions, and potential antimicrobial properties.[3][4][5] This document outlines the scientific rationale for these hypotheses and furnishes detailed, field-proven experimental protocols for their validation, including in vitro enzyme inhibition assays, in vivo efficacy models, and antimicrobial susceptibility testing. It is intended as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound.
Introduction & Molecular Profile
3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid is a synthetic organic compound that merges two structurally significant pharmacophores: an arylpropionic acid core and a disubstituted phenyl ring bearing two methanesulfonyl groups. This unique combination warrants a thorough investigation into its potential therapeutic applications.
-
Arylpropionic Acid Core: This moiety is the foundational structure for the "profen" class of NSAIDs, which includes ibuprofen and naproxen.[1][6] Its primary role is the inhibition of prostaglandin synthesis through interaction with COX enzymes.[2] The carboxylic acid group is typically crucial for binding within the enzyme's active site, while the chiral center at the alpha-position often results in one enantiomer being more pharmacologically active.[1][2]
-
Bis-methanesulfonyl Phenyl Group: The methanesulfonyl (-SO₂CH₃) group is a powerful modulator of physicochemical properties in drug design.[7] As a strong hydrogen bond acceptor and a metabolically stable, electron-withdrawing group, it can enhance binding affinity, improve pharmacokinetic profiles by blocking labile metabolic sites, and increase solubility.[3][4] Compounds bearing methylsulfonyl phenyl groups have demonstrated a wide range of biological activities, including selective COX-2 inhibition and antimicrobial effects.[5]
The strategic placement of two such groups on the phenyl ring suggests a deliberate design to maximize these effects, potentially leading to a compound with high potency and a favorable safety profile.
Table 1: Physicochemical Properties of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₆S₂ |
| Molecular Weight | 322.36 g/mol |
| CAS Number | Not available in searched literature |
| Predicted LogP | Dependent on calculation method |
| Hydrogen Bond Donors | 1 (from Carboxylic Acid) |
| Hydrogen Bond Acceptors | 6 (4 from Sulfonyls, 2 from Carboxyl) |
| Topological Polar Surface Area (TPSA) | 119.55 Ų |
Hypothesized Mechanism 1: Anti-inflammatory Activity via COX Inhibition
The most direct hypothesis, based on the compound's structure, is its function as an inhibitor of cyclooxygenase (COX) enzymes. NSAIDs exert their therapeutic effects by blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2] The existence of two major COX isoforms, the constitutive COX-1 (implicated in gastric protection and platelet function) and the inducible COX-2 (upregulated at sites of inflammation), is a key consideration.[2] The bulky and polar methanesulfonyl groups may confer selectivity for the larger active site of the COX-2 enzyme, a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[5][8]
Caption: Workflow for the in vitro whole-blood COX inhibition assay.
Table 2: Template for Comparative COX Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen (Control) | ~1-5 | ~10-20 | ~0.25 |
| Celecoxib (Control) | >10 | ~0.05 | >200 |
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard preclinical model for evaluating the acute anti-inflammatory and analgesic activity of a test compound. [8] Methodology:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid orally or intraperitoneally at various doses to different groups of animals. A control group should receive only the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
-
Analgesic Assessment (Optional): Pain sensitivity can be measured using the paw withdrawal latency test, where the time for the rat to withdraw its paw from a radiant heat source is recorded. An increase in latency indicates an analgesic effect. [8]
Hypothesized Mechanism 2: Antimicrobial Activity
A plausible secondary activity for this compound is antimicrobial action. Propionic acid itself is known to have antimicrobial properties, primarily by disrupting the intracellular pH of microbes. [9]Furthermore, various synthetic derivatives of propionic acid and compounds containing methylsulfonyl phenyl moieties have shown significant antibacterial and antifungal activity. [5][10][11]
Proposed Experimental Validation for Antimicrobial Activity
In Vitro Protocol: Minimum Inhibitory Concentration (MIC) Determination
The tube dilution method is a classic and reliable technique to quantify the antimicrobial potency of a compound. [10] Methodology:
-
Microorganism Panel: Prepare standardized inoculums of a panel of test microorganisms, including:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli
-
Fungi: Candida albicans, Aspergillus niger
-
-
Serial Dilution: Prepare a series of two-fold dilutions of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a set of sterile test tubes.
-
Inoculation: Inoculate each tube with the standardized microbial suspension. Include a positive control (medium + inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 3: Template for Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) of Test Compound |
| Staphylococcus aureus | Experimental Value |
| Escherichia coli | Experimental Value |
| Candida albicans | Experimental Value |
| Aspergillus niger | Experimental Value |
Pharmacokinetic & Toxicological Considerations
The two highly polar methanesulfonyl groups are expected to significantly influence the compound's ADME-T (Absorption, Distribution, Metabolism, Excretion, Toxicology) profile. While they may enhance metabolic stability and solubility, they could potentially decrease passive membrane permeability, which is crucial for oral absorption. [4]A preliminary acute toxicity study is a critical step to establish a basic safety profile.
In Vivo Acute Toxicity Study Outline:
Based on common preclinical protocols, an acute toxicity study would involve administering the compound (e.g., at a high dose like 50 mg/kg/day) to mice for a set period (e.g., 21 days). [12]Key endpoints would include monitoring for clinical signs of distress, daily body weight measurements, and post-study analysis of blood chemistry, complete blood counts, and histopathology of major organs to identify any potential adverse effects. [12]
Caption: A simplified preclinical evaluation workflow for a lead compound.
Future Directions
Should initial studies prove fruitful, several avenues for further research exist. Structure-activity relationship (SAR) studies involving the synthesis of analogs could optimize potency and selectivity. [13]Given the diverse bioactivities of related structures, exploring other potential therapeutic areas, such as oncology or metabolic diseases, may be warranted. [14][15]For instance, the parent compound, 3-phenylpropionic acid, is a gut microbial metabolite known to activate hepatic AMPK, suggesting a potential role in metabolic regulation that could be explored. [15]
Conclusion
3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid stands out as a rationally designed molecule with significant therapeutic potential. Its structural similarity to established NSAIDs provides a strong basis for its hypothesized anti-inflammatory activity, while the unique bis-methanesulfonyl substitution pattern suggests the possibility of enhanced properties, such as COX-2 selectivity and antimicrobial action. The experimental frameworks detailed in this guide offer a clear and robust pathway for validating these hypotheses. Through rigorous in vitro and in vivo testing, the true biological activity and therapeutic promise of this compound can be systematically uncovered, potentially yielding a valuable new lead for drug development.
References
- Benchchem. (n.d.). comparative study of propionic acid derivatives for pain relief. Benchchem.
- Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (n.d.).
- Thune, P., & Fyrand, O. (1985). Propionic acid-derived non-steroidal antiinflammatory drugs are phototoxic in vitro. Photodermatology, 2(1), 3–9.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis.
- Application of Methylsulfone in Drug Discovery. (n.d.).
- Ates-Alagoz, Z., Yabanoğlu-Çiftçi, S., & Kazkayasi, I. (2016). Marginally Designed New Profen Analogues Have the Potential to Inhibit Cyclooxygenase Enzymes. Archiv der Pharmazie, 349(1), 46–61.
- Kumar, P., Bala, V. C., Nimesh, S., Bajpai, A., & Singh, S. (n.d.). Physicochemical properties of synthesized propionic acid derivatives. ResearchGate.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).
- Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. (n.d.).
- Application of Sulfonyl in Drug Design | Request PDF. (n.d.). ResearchGate.
- Benchchem. (n.d.). An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess. Benchchem.
- Med simplified. (2019, February 21). Pharmacology 401 a NSAIDs 1 COX Inhibitors Aspirin Diclofenac Salicylic acid Propionic Ibuprofen [Video]. YouTube.
- Benchchem. (n.d.). A Technical Guide to Aryl Propionic Acid Derivatives in Drug Discovery. Benchchem.
- Sharma, V. M., Adi Seshu, K. V., Chandra Sekhar, V., Madan, S., Vishnu, B., Aravind Babu, P., Vamsee Krishna, C., Sreenu, J., Ravi Krishna, V., Venkateswarlu, A., Rajagopal, S., Ajaykumar, R., & Sravan Kumar, T. (2004). Synthesis and biological evaluation of [4-(2-phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-amines as orally active anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 14(1), 67–71.
- Taha, E. A., Alanazi, A. M., Zoghebi, S. K., Al-Harthi, S. E., Bakhashwain, A. S., Al-Ghamdi, S., Al-Massabi, R., Al-Ghamdi, H. A., Al-Ghamdi, S., & Al-Otaibi, B. (2022). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Pharmaceuticals, 15(12), 1546.
- Material Safety Data Sheet. (n.d.). Cole-Parmer.
- Hassan, G. S., Kadah, S., Abou-Seri, S. M., Ali, M. M., & Kamel, G. M. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry, 14(1), 23.
- Karkman, A., Le Roy, C. I., Tims, S., Birk, R., Le Gall, G., Need, A. C., Menni, C., Spector, T. D., de Vos, W. M., & Bell, J. T. (2022). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. bioRxiv.
- Zhang, B., Hu, D., & Zhou, Y. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(21), 3496–3533.
- Kumar, P. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate.
- Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (n.d.).
- Shu, M., Wang, Y., Yu, J., Kuo, S., Coda, A., Jiang, Y., Gallo, R. L., & Huang, C.-M. (2013). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Beneficial Microbes, 5(1), 101–108.
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Marginally designed new profen analogues have the potential to inhibit cyclooxygenase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of [4-(2-phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-amines as orally active anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Activation of "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" Linker
Introduction: The Role of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid in Modern Drug Discovery
3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid is a bespoke chemical linker increasingly utilized in the synthesis of complex bioactive molecules, most notably in the field of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] The linker component of a PROTAC is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of the efficacy of the resulting PROTAC molecule.
The structure of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid, a derivative of 3-phenylpropanoic acid, offers a semi-rigid phenyl core functionalized with two methanesulfonyl groups.[3][4] These electron-withdrawing groups can influence the linker's solubility and pharmacokinetic properties. The terminal propionic acid moiety provides a crucial handle for covalent conjugation to other molecular entities, typically through the formation of a stable amide bond.[5]
The formation of this amide bond is not spontaneous and requires the activation of the carboxylic acid's hydroxyl group into a better leaving group.[6] This activation step is paramount for achieving high yields and purity in the synthesis of complex bioconjugates. This guide provides a detailed overview of the most common and effective methods for activating 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid, complete with mechanistic insights and step-by-step protocols.
Core Principles of Carboxylic Acid Activation for Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[7] To facilitate this transformation, the carboxylic acid must be "activated" by converting the hydroxyl group into a more reactive species. This is typically achieved using coupling reagents that generate highly electrophilic intermediates, which are then readily attacked by the amine nucleophile.[8] The choice of activating reagent is critical and depends on factors such as the stability of the substrates, the desired reaction conditions, and the potential for side reactions.
This document will focus on three widely-used and well-characterized activation methodologies:
-
EDC/NHS Chemistry: A versatile and common method, particularly in bioconjugation, due to its water-soluble byproducts.[9]
-
HATU-Mediated Coupling: A highly efficient and rapid method, often favored for sterically hindered substrates.[10]
-
BOP-Mediated Coupling: A potent activation reagent, though its use is tempered by safety considerations.[11]
Method 1: Activation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
Mechanistic Rationale
The EDC/NHS system is a cornerstone of modern bioconjugation.[12] The activation proceeds in a two-step fashion. First, EDC reacts with the carboxylic acid of the linker to form a highly reactive O-acylisourea intermediate.[13] This intermediate is susceptible to hydrolysis, which can diminish coupling efficiency. The addition of N-hydroxysuccinimide (NHS) mitigates this by reacting with the O-acylisourea to form a more stable, yet still highly reactive, NHS ester.[14] This NHS ester can be isolated or, more commonly, reacted in situ with a primary amine to form the desired amide bond, releasing NHS and a water-soluble urea byproduct.[9]
Workflow Visualization
Caption: EDC/NHS activation workflow for amide bond formation.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Linker:EDC:NHS) | 1 : 1.1-1.5 : 1.1-1.5 | A slight excess of coupling reagents ensures complete activation of the carboxylic acid. |
| Solvent | Anhydrous DMF, DCM, or DMSO | Aprotic solvents prevent premature hydrolysis of the activated intermediate. |
| Temperature | 0°C to Room Temperature (RT) | Initial cooling minimizes side reactions, followed by warming to RT to drive the reaction to completion. |
| Reaction Time (Activation) | 15 - 60 minutes | Sufficient time for the formation of the NHS ester. |
| Reaction Time (Coupling) | 2 - 24 hours | Amine coupling time can vary depending on the nucleophilicity of the amine. |
Method 2: Activation using HATU
Mechanistic Rationale
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium salt-based coupling reagent known for its high efficiency and low rates of racemization.[10] The activation mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base, typically diisopropylethylamine (DIEA). The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[10] This intermediate rapidly reacts with an amine to form the desired amide. The presence of the HOAt (1-hydroxy-7-azabenzotriazole) moiety in HATU is credited with its superior performance compared to older reagents like HBTU.
Workflow Visualization
Caption: BOP-mediated activation, highlighting byproduct concern.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Linker:BOP:Base) | 1 : 1.1 : 2.0-3.0 | A slight excess of BOP is recommended, with a greater excess of a tertiary amine base like DIEA. |
| Solvent | Anhydrous DMF, DCM | Aprotic solvents are necessary to prevent reagent decomposition. |
| Temperature | 0°C to Room Temperature (RT) | Standard temperature profile for coupling reactions. |
| Reaction Time | 1 - 12 hours | Reaction times can vary based on the reactivity of the amine. |
Experimental Protocols
Protocol 1: Activation of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid with EDC/NHS
Materials:
-
3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Amine-containing substrate
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry, and argon-purged flask, dissolve 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Add NHS (1.2 eq) to the solution and stir until dissolved.
-
Add EDC hydrochloride (1.2 eq) to the reaction mixture in one portion.
-
Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 45 minutes.
-
Add the amine-containing substrate (1.0-1.1 eq) to the activated linker solution.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Activation of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid with HATU
Materials:
-
3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid
-
HATU
-
Diisopropylethylamine (DIEA)
-
Amine-containing substrate
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry, and argon-purged flask, dissolve 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIEA (2.5 eq) dropwise to the reaction mixture.
-
Stir the mixture at 0°C for 5-10 minutes to allow for pre-activation.
-
Add the amine-containing substrate (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Activation of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid with BOP Reagent
Materials:
-
3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid
-
BOP reagent
-
Diisopropylethylamine (DIEA)
-
Amine-containing substrate
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Ice bath
-
Appropriate personal protective equipment (PPE) and a chemical fume hood.
Procedure:
-
Caution: BOP reagent and its byproduct HMPA are carcinogenic. Handle with extreme care in a well-ventilated chemical fume hood using appropriate PPE.
-
In a clean, dry, and argon-purged flask, dissolve 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid (1.0 eq) and the amine-containing substrate (1.0 eq) in anhydrous DMF.
-
Add DIEA (3.0 eq) to the solution and stir.
-
Cool the mixture to 0°C in an ice bath.
-
Add BOP reagent (1.1 eq) in one portion to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Protocol 2.
-
All waste containing BOP reagent and HMPA must be disposed of according to institutional safety guidelines for carcinogenic waste.
-
Purify the crude product by flash column chromatography.
References
-
MDPI. (2024, April 3). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of BOP Reagent in Modern Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
-
Fisher Scientific. Amide Synthesis. Retrieved from [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development. Retrieved from [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, July 24). 17.22: How Cells Activate Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. Mechanism of BOP-mediated coupling reagent. Retrieved from [Link]
-
PubMed Central. (2025, October 27). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
Spherotech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
Chemistry Steps. Carboxylic Acids and Their Derivatives Practice Problems. Retrieved from [Link]
-
Wikipedia. Phenylpropanoic acid. Retrieved from [Link]
-
PubMed Central. (2021, September 17). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. Retrieved from [Link]
-
PubMed. (2025, July 15). Targeted Protein Degradation in Lung Cancer: The Emerging Role of PROTAC Technology and E3 Ligases. Retrieved from [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Retrieved from [Link]
-
PubMed Central. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Retrieved from [Link]
- Google Patents. US5786507A - Process for the preparation of 3-phenylpropionic acid.
-
Exposome-Explorer. 3-Phenylpropanoic acid (Compound). Retrieved from [Link]
-
PubMed Central. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
National Institutes of Health. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
-
National Institutes of Health. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Retrieved from [Link]
- Google Patents. US4888385A - BOP reagent for solid phase peptide synthesis.
-
ResearchGate. (PDF) Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. Retrieved from [Link]
-
PubChem. 3-(3,5-Dihydroxyphenyl)-1-propanoic acid | C9H10O4 | CID 161525. Retrieved from [Link]
-
YouTube. (2021, August 24). Rxn + Mechanism Practice with Carboxylic Acids (Worksheet Solutions Walkthrough). Retrieved from [Link]
-
PubMed Central. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Retrieved from [Link]
-
ResearchGate. The available carboxylic acid groups are activated with EDC-NHS.... Retrieved from [Link]
-
ResearchGate. Mechanisms for the activation of carboxylic acid in amide bond.... Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Ionic Liquid 3-Methyl-1-sulfonic Acid Imidazolium Chloride as a Novel and Highly Efficient Catalyst for the very Rapid Synthesis of Bis(indolyl)methanes under Solvent-Free Conditions. Retrieved from [Link]
-
Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
-
The Good Scents Company. 3-phenyl propionic acid, 501-52-0. Retrieved from [Link]
-
RSC Publishing. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances. Retrieved from [Link]
-
PubMed. 3-(2-pyridyldithio)propionic acid hydrazide as a cross-linker in the formation of liposome-antibody conjugates. Retrieved from [Link]
Sources
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 4. Exposome-Explorer - 3-Phenylpropionic acid (Compound) [exposome-explorer.iarc.fr]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Application Notes and Protocols: Investigational Use of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic Acid in Antibody-Drug Conjugate (ADC) Construction
For Research Use Only.
Introduction: The Quest for Linker Stability in ADCs
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of an ADC's efficacy and safety profile. An ideal linker must remain stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, and then facilitate the release of the active drug at the tumor site.[1][2]
Linkers are broadly categorized as cleavable or non-cleavable.[3] Non-cleavable linkers offer enhanced stability and rely on the complete lysosomal degradation of the antibody to release the drug-linker-amino acid catabolite.[4] This approach can minimize bystander effect and is advantageous when the target antigen internalization is efficient.
This document outlines the hypothetical application of a novel, non-cleavable linker scaffold, 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid , in the construction of ADCs. The core hypothesis is that the presence of two electron-withdrawing methanesulfonyl groups on the phenyl ring will confer exceptional stability to the linker, both electronically and sterically, thereby improving the therapeutic index of the resulting ADC. The propionic acid moiety provides a convenient handle for payload conjugation.
Rationale for the Use of a Bis-methanesulfonyl Phenyl Scaffold
The inclusion of sulfone groups in medicinal chemistry is a well-established strategy to enhance the metabolic stability and solubility of drug candidates.[5] The methanesulfonyl group, in particular, is known to be metabolically robust and can improve the physicochemical properties of a molecule.[6] By incorporating two such groups in a meta-disposition on the phenyl ring of a propionic acid linker, we propose to leverage the following potential advantages:
-
Enhanced Stability: The strong electron-withdrawing nature of the two sulfonyl groups is expected to deactivate the aromatic ring, making it less susceptible to metabolic degradation.[7]
-
Increased Solubility: The polar sulfonyl groups may impart greater hydrophilicity to the linker-payload complex, potentially mitigating aggregation issues often seen with hydrophobic drugs and linkers.
-
Synthetic Tractability: The propionic acid provides a readily functionalizable handle for amide bond formation with amine-containing payloads. The phenyl ring, although deactivated, can be functionalized for antibody conjugation through multi-step synthesis.
Proposed ADC Construction Workflow
The construction of an ADC using the 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid linker is a multi-stage process. The following diagram illustrates the proposed workflow, from the synthesis of the linker to the final ADC product.
Figure 1. Proposed workflow for ADC construction.
Experimental Protocols (Hypothetical)
Part 1: Synthesis of the Linker-Payload Conjugate
Protocol 1.1: Multi-step Synthesis of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid
This protocol describes a plausible, yet unvalidated, synthetic route.
Step 1: Friedel-Crafts Acylation of 1,3-Bis(methylsulfonyl)benzene.
-
To a solution of 1,3-bis(methylsulfonyl)benzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Slowly add succinic anhydride at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Quench the reaction with ice-water and extract the product.
Step 2: Reduction of the Ketone.
-
The keto-acid from the previous step is subjected to a Clemmensen or Wolff-Kishner reduction to reduce the ketone to a methylene group, yielding the desired 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid.
Protocol 1.2: Activation of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid
-
Dissolve the synthesized linker in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activating agent like N-hydroxysuccinimide (NHS).
-
Stir the reaction mixture at room temperature for several hours to form the NHS-ester activated linker.
Protocol 1.3: Conjugation to an Amine-Containing Payload
-
Dissolve the amine-containing cytotoxic payload (e.g., a derivative of MMAE or doxorubicin) in a suitable solvent.
-
Add the solution of the activated linker dropwise to the payload solution.
-
Stir the reaction under an inert atmosphere at room temperature until the conjugation is complete (monitor by LC-MS).
-
Purify the resulting linker-payload conjugate using column chromatography or preparative HPLC.
Part 2: ADC Construction
Protocol 2.1: Functionalization of the Linker-Payload for Antibody Attachment
To enable conjugation to the antibody, a reactive handle must be introduced onto the phenyl ring of the linker.
Step 1: Nitration of the Aromatic Ring.
-
The linker-payload construct is carefully nitrated using a mixture of nitric acid and sulfuric acid. The strong deactivating effect of the sulfonyl groups will direct the nitration to the C2 position.
Step 2: Reduction of the Nitro Group.
-
The nitro group is then reduced to an amine using a standard reducing agent (e.g., tin(II) chloride or catalytic hydrogenation).
Step 3: Introduction of a Bio-orthogonal Handle.
-
The resulting amine can be converted into a variety of reactive groups for antibody conjugation. For example, reaction with a bifunctional linker containing a maleimide group will allow for conjugation to reduced cysteine residues on the antibody.
Protocol 2.2: Antibody Reduction and Conjugation
-
Prepare the monoclonal antibody in a suitable buffer (e.g., PBS).
-
Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).
-
Immediately add the maleimide-functionalized linker-payload construct to the reduced antibody solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time.
Protocol 2.3: ADC Purification and Characterization
-
Purify the ADC from unreacted linker-payload and unconjugated antibody using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography.
-
Characterize the purified ADC for:
-
Drug-to-Antibody Ratio (DAR): Determined by methods like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Purity and Aggregation: Assessed by SEC.
-
Antigen Binding: Confirmed by ELISA or surface plasmon resonance (SPR).
-
In vitro Cytotoxicity: Evaluated using relevant cancer cell lines.
-
Data Presentation: Expected Characteristics
| Parameter | Expected Outcome | Rationale |
| Linker Stability | High stability in human plasma | The bis-methanesulfonyl groups are metabolically robust and electronically deactivate the phenyl ring. |
| ADC Aggregation | Low to moderate | The polar sulfonyl groups may improve the solubility of the linker-payload, potentially reducing aggregation. |
| DAR | Controllable (e.g., 2, 4, or 8) | Dependent on the extent of antibody reduction. |
| In vitro Potency | Dependent on payload and target | The linker is not expected to interfere with the intrinsic potency of the payload after lysosomal degradation of the antibody. |
Conclusion and Future Perspectives
The proposed use of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid as a novel, non-cleavable linker for ADC construction is based on sound chemical principles aimed at enhancing stability and improving the therapeutic index. The protocols outlined in this document are hypothetical and require experimental validation. Future work should focus on optimizing the synthesis of the linker, validating its stability, and evaluating the in vitro and in vivo performance of the resulting ADCs. This investigational linker represents a promising avenue for the development of next-generation, highly stable antibody-drug conjugates.
References
-
AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
- Cockerill, S., et al. (2016).
- G. S. K. K. A. G. S. (2019). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Mini reviews in medicinal chemistry.
- Lu, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B.
-
NJ Bio, Inc. Linkers for ADCs. Retrieved from [Link]
-
PubChem. 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid. Retrieved from [Link]
- St. Amant, A. H., et al. (2020).
-
Sterling Pharma Solutions. Stability of ADC linker payloads in sub-cellular fractions. Retrieved from [Link]
- Su, Y., et al. (2021). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates.
-
WuXi XDC. (2025, December 6). Novel Conjugation and Payload-Linker Technologies for Next Generation ADCs. Retrieved from [Link]
Sources
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. 3-(PHENYLSULFONYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tuning Electrostatic and Hydrophobic Surfaces of Aromatic Rings to Enhance Membrane Association and Cell Uptake of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
"3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker for site-specific conjugation
Application Note & Protocols
Title: BMSP Linker: A Novel Bis-Sulfone Reagent for Stable, Site-Specific Antibody Conjugation via Disulfide Re-bridging
Audience: Researchers, scientists, and drug development professionals.
Abstract
The development of precisely engineered bioconjugates, such as Antibody-Drug Conjugates (ADCs), demands linking technologies that offer homogeneity, stability, and a defined stoichiometry. Site-specific conjugation addresses this need by directing payloads to specific amino acid residues, overcoming the heterogeneity of traditional lysine or cysteine conjugation. This guide introduces 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid (BMSP), a novel bis-sulfone linker designed for the site-specific re-bridging of native disulfide bonds in antibodies. This method yields highly stable, covalently-linked conjugates with a precisely controlled drug-to-antibody ratio (DAR). We provide a detailed explanation of the underlying chemical principles, step-by-step protocols for payload activation and antibody conjugation, and robust analytical methods for conjugate characterization.
Introduction: The Critical Role of Linker Stability
The linker is a critical component of an ADC, covalently connecting the targeting antibody to the cytotoxic payload. Its primary roles are to remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while allowing for efficient payload release at the target site.[1] Traditional linkers, such as those based on maleimide chemistry, form thioether bonds that can be susceptible to a retro-Michael reaction, leading to payload deconjugation in plasma.[2][3]
Bis-sulfone linkers have emerged as a superior alternative, offering a robust and irreversible method for bioconjugation.[4] The 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid (BMSP) linker leverages this chemistry for a "disulfide re-bridging" strategy. This approach utilizes the paired thiol groups generated from the mild reduction of a native interchain disulfide bond in an antibody. The bis-sulfone moiety reacts with both thiols simultaneously, creating a stable, three-carbon bridge that restores the covalent linkage between antibody chains.[4][5] This results in a homogeneous ADC population with enhanced serum stability and a defined DAR, crucial attributes for therapeutic efficacy and safety.[3][6]
The BMSP Linker: Structure and Mechanism
The BMSP linker combines two key functionalities: a propionic acid "handle" for payload attachment and the bis-methanesulfonyl phenyl core for antibody conjugation.
-
Payload Attachment: The carboxylic acid of the propionic group is readily activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to react with amine-containing payloads, forming a stable amide bond.
-
Antibody Conjugation: The two methanesulfonyl groups on the phenyl ring act as leaving groups in a sequential Michael addition/elimination reaction with the two free thiols of a reduced disulfide bond.[5] This forms two stable thioether bonds, effectively "re-bridging" the disulfide with the linker-payload construct.
}
Chemical structures of the BMSP linker.
The re-bridging mechanism provides a significant advantage by maintaining the overall architecture of the antibody, unlike methods that leave the heavy and light chains non-covalently associated after conjugation.[4]
}
Mechanism of disulfide re-bridging with BMSP.
Protocol 1: Activation of BMSP Linker with NHS
This protocol describes the conversion of the BMSP linker's carboxylic acid to an amine-reactive NHS ester, a necessary step for coupling it to an amine-containing payload.
Rationale: The reaction uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group, forming a highly reactive O-acylisourea intermediate. N-hydroxysuccinimide (NHS) is added to trap this intermediate, creating a more stable NHS ester that is less susceptible to hydrolysis and reacts efficiently with primary amines.[7][8]
Materials:
-
3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid (BMSP)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, if starting with a salt)
-
Ethyl acetate and Hexanes for purification
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve BMSP (1 equivalent) in anhydrous DMF.
-
Addition of NHS: Add N-hydroxysuccinimide (1.2 equivalents) to the solution and stir until dissolved.
-
Activation: Cool the mixture to 0°C in an ice bath. Add EDC-HCl (1.2 equivalents) portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure BMSP-NHS ester. Confirm the structure and purity by ¹H NMR and Mass Spectrometry.
Protocol 2: Site-Specific Conjugation to an Antibody
This protocol details the generation of a homogeneous ADC by re-bridging the interchain disulfides of a monoclonal antibody (e.g., IgG1) with a payload-activated BMSP linker.
}
Experimental workflow for BMSP-mediated ADC production.
Step 4.1: Partial Reduction of Antibody Disulfides
Rationale: The goal is to selectively reduce the four interchain disulfide bonds of an IgG1 while leaving the more stable intrachain disulfides intact. Tris(2-carboxyethyl)phosphine (TCEP) is an ideal reducing agent as it is potent, odorless, and does not need to be removed before the alkylation step, unlike thiol-based reductants like DTT.[9][10] Careful control of the TCEP stoichiometry (2.5-3.0 molar equivalents) is critical to achieve selective reduction.[10]
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl) stock solution (e.g., 10 mM in water)
-
Chelating agent (e.g., 100 mM DTPA stock solution)
Procedure:
-
Preparation: To the mAb solution, add the chelating agent DTPA to a final concentration of 1 mM to prevent metal-catalyzed re-oxidation of thiols.
-
TCEP Addition: Add 2.5 to 3.0 molar equivalents of TCEP-HCl to the mAb solution. For example, for 1 mg of a 150 kDa mAb (6.67 nmol), add 1.67 - 2.0 µL of a 10 mM TCEP stock.
-
Incubation: Gently mix and incubate the reaction at 37°C for 2 hours.[10]
-
Cooling: After incubation, immediately place the reaction on ice to slow down any further reduction and prepare for the conjugation step. The reduced antibody should be used promptly.
Step 4.2: Conjugation with BMSP-Payload
Rationale: The free thiol groups generated in the previous step are now targeted by the BMSP-payload construct. The reaction is typically performed at a slightly basic pH to ensure the thiols are in their more nucleophilic thiolate form. A molar excess of the BMSP-payload is used to drive the reaction to completion.
Materials:
-
Reduced antibody solution from Step 4.1
-
BMSP-Payload construct (e.g., BMSP-NHS activated and coupled to a drug) dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Linker-Payload Addition: Add a 8-10 fold molar excess of the BMSP-Payload stock solution to the chilled, reduced antibody solution. The final concentration of the organic solvent (e.g., DMSO) should ideally be kept below 10% (v/v) to maintain antibody stability.
-
Incubation: Mix gently and incubate the reaction at 4°C to 25°C for 4 to 16 hours. The optimal time and temperature should be determined empirically for each specific antibody and payload.
-
Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent like N-acetylcysteine to react with any remaining unreacted linker-payload.
Step 4.3: Purification of the Antibody-Drug Conjugate
Rationale: Purification is essential to remove unreacted linker-payload, which can be toxic, and any protein aggregates formed during the conjugation process. Size Exclusion Chromatography (SEC) is the most common method, separating molecules based on their hydrodynamic radius.[11][12][]
Materials:
-
SEC column with a fractionation range suitable for separating a ~150 kDa antibody from small molecules (<2 kDa).
-
HPLC or FPLC system.
-
Purification buffer (e.g., PBS, pH 7.4 or Histidine/Sucrose buffer, pH 6.0).
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired final formulation buffer.
-
Sample Loading: Load the conjugation reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer at a pre-determined flow rate.
-
Fraction Collection: Collect fractions corresponding to the main protein peak (the ADC), which will elute first. Unconjugated small molecules will elute in later fractions. Monitor the elution profile at 280 nm (for protein) and a wavelength appropriate for the payload.
-
Pooling and Concentration: Pool the fractions containing the pure ADC and concentrate to the desired final concentration using centrifugal filter units.
Characterization of the Final ADC
Thorough analytical characterization is required to confirm the quality, homogeneity, and stability of the final ADC product.
| Technique | Parameter Measured | Rationale & Expected Outcome |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Drug-to-Antibody Ratio (DAR) and Drug Load Distribution | HIC separates species based on hydrophobicity; each conjugated drug adds hydrophobicity. The chromatogram should show a major peak corresponding to the desired DAR (e.g., DAR=4 for a fully re-bridged IgG1) with minimal peaks for other DAR species, confirming homogeneity.[14][15][16] |
| Size Exclusion Chromatography (SEC-HPLC) | Aggregation and Fragmentation | SEC separates molecules by size. The analysis should show a single, sharp monomer peak (>95%) with minimal high molecular weight species (aggregates) or low molecular weight species (fragments).[11] |
| LC-MS (Intact or Reduced Mass Analysis) | Covalent Conjugation and Mass Confirmation | Mass spectrometry provides the precise mass of the conjugate. Analysis of the intact ADC under native conditions or the reduced light and heavy chains confirms the covalent attachment of the linker-payload and verifies the final mass.[17][18][19] |
| ELISA / SPR | Antigen Binding Affinity | A functional assay is crucial to confirm that the conjugation process has not compromised the antibody's ability to bind its target antigen. Binding affinity (KD) of the ADC should be comparable to the unconjugated antibody. |
| In Vitro Cytotoxicity Assay | Potency | A cell-based assay using antigen-positive and antigen-negative cell lines confirms that the ADC retains the payload's cytotoxic activity and demonstrates target-specific cell killing. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low DAR / Incomplete Conjugation | - Insufficient reduction of disulfides.- Hydrolysis of BMSP-NHS ester.- Insufficient molar excess of linker-payload. | - Increase TCEP equivalents slightly (e.g., from 2.5 to 3.0 eq.).- Use freshly prepared BMSP-Payload solution.- Increase molar excess of BMSP-Payload in the conjugation step. |
| High Levels of Aggregation (>5%) | - Hydrophobicity of the payload.- High concentration of organic solvent (e.g., DMSO).- Sub-optimal buffer conditions (pH, ionic strength). | - Include aggregation suppressors like arginine or polysorbate in the buffer.- Minimize organic solvent concentration (<5%).- Optimize buffer conditions during conjugation and for final formulation. |
| Presence of Half-Antibody (Fragments) in Reduced Mass Spec | - Over-reduction of the antibody.- Incomplete re-bridging reaction. | - Decrease TCEP equivalents or incubation time/temperature.- Increase conjugation reaction time or concentration of linker-payload to ensure all reduced disulfides are re-bridged. |
References
-
Hamblett, K. J., et al. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. Methods in Molecular Biology. [Link]
-
Wang, B., et al. (2020). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical Analysis. [Link]
-
Badesa, G., et al. (2021). All-in-one disulfide bridging enables the generation of antibody conjugates with modular cargo loading. Chemical Science. [Link]
-
Biocompare. (2017). LC-MS Analysis of Antibody-Drug Conjugates. Biocompare Technology Networks. [Link]
-
D'Atri, V., et al. (2022). Unlocking the Complexity of Antibody–Drug Conjugates: A Cutting-Edge LC-HRMS Approach. Molecules. [Link]
-
Waters Corporation. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Waters Application Note. [Link]
-
Charles River Laboratories. (n.d.). Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Charles River Scientific Poster. [Link]
-
Springer Nature Experiments. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. Springer Protocols. [Link]
-
Badesa, G., et al. (2019). Novel disulfide re-bridging strategy for the synthesis of antibody-drug conjugates (ADCs). Royal Society of Chemistry. [Link]
-
Lyon, R. P., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. [Link]
-
Lyon, R. P., et al. (2014). Improving the serum stability of site-specific antibody conjugates with sulfone linkers. Bioconjugate Chemistry. [Link]
-
Van der Vlist, J., et al. (2016). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry. [Link]
-
Badesa, G., et al. (2014). Bridging disulfides for stable and defined antibody drug conjugates. Bioconjugate Chemistry. [Link]
-
ACS Publications. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications. [Link]
-
LCGC International. (2024). Hydrophobic Interaction Chromatography as a Platform for Characterizing Antibody-Drug Conjugates. LCGC International. [Link]
-
National Center for Biotechnology Information. (2014). Improving the serum stability of site-specific antibody conjugates with sulfone linkers. PubMed Central. [Link]
-
DC Chemicals. (n.d.). Antibody Drug Conjugates. DC Chemicals Product Page. [Link]
-
ResearchGate. (n.d.). Bis-sulfone reagent as a disulfide rebridging linker. ResearchGate. [Link]
-
Berg, E. A., & Fishman, J. B. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor Protocols. [Link]
-
ResearchGate. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. ResearchGate. [Link]
-
Foley, T. L., et al. (2021). Disulfide re-bridging reagents for single-payload antibody-drug conjugates. Chemical Communications. [Link]
-
Dynamic Biosensors. (n.d.). Reducing Agent Kit 1 for Proteins and Antibodies. Dynamic Biosensors Protocol. [Link]
-
ResearchGate. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. ResearchGate. [Link]
-
Le Sann, C., et al. (2016). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Synfacts. [Link]
-
Sun, M. M., et al. (2005). Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides. Bioconjugate Chemistry. [Link]
-
Grimes, J. M., et al. (2016). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments. Analytical Biochemistry. [Link]
-
Yan, Q., et al. (2016). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. [Link]
-
Waters Corporation. (n.d.). Separation of Antibody Drug Conjugate Payload Drugs Using MaxPeak™ Premier Columns. Waters Application Note. [Link]
-
ResearchGate. (2019). Ester formation from COOH and OH by using EDC/ NHS is possible?. ResearchGate Q&A. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of N-Hydroxysuccinimide Esters... from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. [Link]
-
Page, B. D., et al. (2020). The Nitrile Bis-Thiol Bioconjugation Reaction. Journal of the American Chemical Society. [Link]
-
Page, B. D., et al. (2020). The Nitrile Bis-Thiol Bioconjugation Reaction. Journal of the American Chemical Society. [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange... Antioxidants & Redox Signaling. [Link]
-
Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]
Sources
- 1. Bridging disulfides for stable and defined antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. waters.com [waters.com]
Application Notes and Protocols: A Guide to the Experimental Creation of Antibody-Drug Conjugates with Sulfonyl-Containing Linkers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, a critical component covalently connecting these two moieties, dictates the stability, pharmacokinetics, and efficacy of the ADC.[1][][][4] Sulfonyl-containing linkers, particularly arylsulfate and sulfonate-based motifs, are emerging as a promising class of cleavable linkers.[5][6][7][] Their unique properties, including enhanced aqueous solubility, remarkable plasma stability, and susceptibility to cleavage by lysosomal sulfatases, offer significant advantages over traditional linker technologies.[5][6][7][] This comprehensive guide provides a detailed experimental framework for the synthesis of sulfonyl-containing linker-payloads and their subsequent conjugation to monoclonal antibodies, as well as the purification and in-depth characterization of the resulting ADCs.
Introduction: The Rationale for Sulfonyl-Containing Linkers
The therapeutic success of an ADC is intrinsically linked to the properties of its linker. An ideal linker must remain stable in the systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[][][4] Upon internalization into the target cancer cell, the linker should be efficiently cleaved to release the active drug.[][][4]
Sulfonyl-containing linkers, such as arylsulfates, are designed to be cleaved by sulfatase enzymes that are highly active within the lysosomal compartment of cells.[5][6][7][][9] This enzyme-mediated cleavage strategy offers a high degree of tumor selectivity, as sulfatase activity is generally low in the bloodstream.[5] Key advantages of sulfonyl-containing linkers include:
-
Enhanced Stability: They exhibit superior stability in plasma compared to some traditional linkers like dipeptides, which can be susceptible to enzymatic degradation in rodent plasma.[5][6][7][9]
-
Increased Hydrophilicity: The presence of the sulfonyl group improves the aqueous solubility of the linker-payload, which is particularly beneficial when working with hydrophobic cytotoxic drugs.[1][5] This can help to mitigate issues with aggregation during ADC manufacturing and improve the pharmacokinetic profile of the conjugate.[1]
-
Controlled Payload Release: The cleavage mechanism, often involving a self-immolative spacer, allows for the traceless release of the unmodified payload inside the target cell, maximizing its cytotoxic potential.[5][10]
-
Synthetic Tractability: The synthesis of sulfonyl-containing linkers can be streamlined using established chemical methodologies.[5][6][7][9]
This guide will focus on a representative experimental workflow for creating an ADC using a sulfonyl-containing linker, from initial synthesis to final characterization.
Experimental Workflow Overview
The creation of an ADC with a sulfonyl-containing linker is a multi-step process that requires careful execution and rigorous analytical characterization at each stage. The overall workflow can be visualized as follows:
Sources
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates [repository.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. njbio.com [njbio.com]
Characterization of ADCs with "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linkers
Characterization of Antibody-Drug Conjugates Featuring the Novel "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" Linker
Introduction: The Pivotal Role of Linker Chemistry in ADC Therapeutic Index
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, leveraging the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells. The success of an ADC is critically dependent on the intricate interplay between its three core components: the antibody, the payload, and the linker that connects them.[1][2] The linker is not merely a passive bridge; it is a key determinant of the ADC's therapeutic index, dictating its stability in circulation, the mechanism and rate of payload release, and overall efficacy and safety.[1][][4][5]
This guide focuses on the characterization of ADCs incorporating a novel linker, "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid." The unique bis-methanesulfonyl phenyl core of this linker suggests a design intended for specific cleavage within the tumor microenvironment, potentially offering a distinct advantage in terms of controlled payload release. The propionic acid moiety provides a versatile handle for conjugation to the antibody or payload.
As a Senior Application Scientist, this document is structured to provide not just a series of protocols, but a comprehensive guide grounded in the principles of ADC development. We will explore the rationale behind each experimental step, enabling researchers to not only execute these methods but also to interpret the results in the context of ADC performance.
Section 1: Understanding the "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" Linker
The chemical structure of the "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker suggests a cleavable design. The two methanesulfonyl groups are strong electron-withdrawing groups, which can render the phenyl ring susceptible to enzymatic or chemical cleavage under specific conditions. It is hypothesized that this linker may be cleaved by sulfatases or other enzymes that are overexpressed in the lysosomal compartment of cancer cells.[6] This targeted cleavage is crucial for releasing the cytotoxic payload specifically at the site of action, thereby minimizing systemic toxicity.[7][]
Key Hypothesized Attributes:
-
Enzyme-Mediated Cleavage: The bis-methanesulfonyl groups may serve as a substrate for specific enzymes, such as sulfatases, which are known to be present at high concentrations in the lysosomes of tumor cells.[6]
-
Stability in Circulation: The linker is designed to be stable in the bloodstream (pH 7.4) to prevent premature release of the payload, a critical factor in mitigating off-target toxicities.[5][9]
-
Hydrophilicity: The sulfonyl groups may impart a degree of hydrophilicity to the linker, which can be advantageous in preventing aggregation of the ADC, a common challenge in ADC development.[10]
The following sections will detail the protocols necessary to rigorously test these hypotheses and fully characterize ADCs built with this innovative linker.
Section 2: Comprehensive Characterization Workflow
A thorough characterization of an ADC is essential to ensure its quality, consistency, and preclinical performance. The following workflow provides a logical sequence of experiments to assess the key attributes of an ADC featuring the "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker.
Caption: A streamlined workflow for the comprehensive characterization of ADCs.
Section 3: Detailed Protocols and Methodologies
Protocol: Determination of Drug-to-Antibody Ratio (DAR)
Rationale: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly influences the efficacy and toxicity of an ADC.[11][12] An optimal DAR ensures sufficient potency without compromising the physicochemical properties of the antibody. Both Ultraviolet-Visible (UV/Vis) Spectroscopy and Hydrophobic Interaction Chromatography (HIC) are orthogonal methods that provide valuable information on the average DAR and the distribution of drug-loaded species.[13][14]
Method 1: UV/Vis Spectroscopy
-
Principle: This method relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the payload.[13] By measuring the absorbance at these two wavelengths, the concentrations of the antibody and the payload can be determined, allowing for the calculation of the average DAR.
-
Protocol:
-
Establish the molar extinction coefficients for the unconjugated antibody at 280 nm (ε_Ab,280_) and the payload at its absorbance maximum (ε_Payload,λmax_) and at 280 nm (ε_Payload,280_).
-
Prepare a solution of the purified ADC in a suitable buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the payload's λ_max_ (A_λmax_).
-
Calculate the concentration of the antibody and the payload using the following equations:
-
Concentration_Payload (M) = A_λmax_ / ε_Payload,λmax_
-
Corrected A_280_ = A_280_ - (Concentration_Payload * ε_Payload,280_)
-
Concentration_Antibody (M) = Corrected A_280_ / ε_Ab,280_
-
-
Calculate the average DAR: DAR = Concentration_Payload / Concentration_Antibody
-
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic payload to an antibody increases its overall hydrophobicity. HIC can resolve antibody species with different numbers of conjugated drugs, providing information on the DAR distribution.[2]
-
Protocol:
-
System: A high-performance liquid chromatography (HPLC) system equipped with a HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes).
-
Sample Preparation: Dilute the ADC to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Injection and Detection: Inject the sample and monitor the elution profile at 280 nm.
-
Data Analysis: The resulting chromatogram will show a series of peaks corresponding to the unconjugated antibody and the antibody with different drug loads (DAR 2, 4, 6, 8, etc.). The area of each peak is proportional to the relative abundance of that species. The average DAR can be calculated by the weighted average of the peak areas.[]
-
Data Presentation:
| Analytical Method | Parameter Measured | Representative Result | Interpretation |
| UV/Vis Spectroscopy | Average DAR | 3.8 | Indicates an average of approximately 4 drug molecules per antibody. |
| HIC | DAR Distribution | DAR 0: 5%, DAR 2: 20%, DAR 4: 50%, DAR 6: 20%, DAR 8: 5% | Provides a detailed profile of the heterogeneity of the ADC preparation. |
| HIC | Average DAR | 3.9 | Corroborates the UV/Vis result and provides higher confidence in the measurement. |
Protocol: Assessment of ADC Stability
Rationale: The stability of an ADC in circulation is paramount to its safety and efficacy.[5][16] Premature release of the cytotoxic payload can lead to systemic toxicity, while aggregation can affect pharmacokinetics and immunogenicity.[17][18]
Method 1: In Vitro Plasma Stability
-
Principle: This assay evaluates the stability of the ADC in human plasma over time by monitoring changes in DAR and the presence of free payload.
-
Protocol:
-
Incubate the ADC at a concentration of 1 mg/mL in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours), take aliquots of the plasma-ADC mixture.
-
Isolate the ADC from the plasma using an appropriate method (e.g., affinity purification with Protein A/G).[12]
-
Analyze the purified ADC by HIC to determine the average DAR and by LC-MS to detect any free payload.
-
Plot the average DAR as a function of time to determine the rate of drug deconjugation.
-
Method 2: Physical Stability and Aggregation
-
Principle: Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) are used to monitor the formation of aggregates, which can be induced by thermal stress.[19]
-
Protocol:
-
SEC-HPLC:
-
System: HPLC with a size exclusion column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Analysis: Analyze the ADC before and after incubation at elevated temperatures (e.g., 40°C) for various durations. The appearance of high molecular weight species indicates aggregation.[14]
-
-
DLS:
-
System: A DLS instrument.
-
Analysis: Measure the hydrodynamic radius and polydispersity index of the ADC solution over time under stressed conditions (e.g., elevated temperature, agitation). An increase in these parameters suggests aggregation.
-
-
Data Presentation:
| Stability Assay | Condition | Time Point | Result | Interpretation |
| Plasma Stability (HIC) | 37°C in Human Plasma | 0 hours | Avg DAR = 4.1 | Initial DAR value. |
| 168 hours | Avg DAR = 3.9 | High stability with minimal drug loss over 7 days. | ||
| Thermal Stability (SEC) | 40°C | 0 hours | Monomer = 99.5% | ADC is initially monomeric. |
| 7 days | Monomer = 98.0% | High thermal stability with minimal aggregation. |
Protocol: In Vitro Cytotoxicity Assay
Rationale: The ultimate goal of an ADC is to kill cancer cells. In vitro cytotoxicity assays are essential for evaluating the potency and specificity of the ADC.[20][21]
Protocol:
-
Cell Lines: Select a panel of cancer cell lines with varying levels of target antigen expression (high, medium, and low) and a negative control cell line that does not express the target antigen.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload. Treat the cells with these compounds for a specified period (e.g., 72-120 hours).
-
Cell Viability Assessment: After the incubation period, measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.
-
Data Analysis: Plot the cell viability as a function of drug concentration and determine the half-maximal inhibitory concentration (IC50) for each compound on each cell line.
Data Presentation:
| Cell Line | Target Antigen Expression | Compound | IC50 (nM) | Interpretation |
| Cell Line A | High | ADC | 0.5 | High potency on target-positive cells. |
| Free Payload | 0.1 | Demonstrates the potency of the released drug. | ||
| Unconjugated Antibody | >1000 | No inherent cytotoxicity from the antibody. | ||
| Cell Line B | Low | ADC | 50 | Reduced potency on cells with lower target expression. |
| Cell Line C | Negative | ADC | >1000 | High specificity with no killing of target-negative cells. |
Section 4: Advanced Characterization and Mechanistic Studies
To gain deeper insights into the mechanism of action of ADCs with the "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker, further studies can be conducted.
Caption: Workflow for advanced mechanistic studies of the ADC.
Protocol: Enzymatic Cleavage Assay
-
Rationale: To confirm the hypothesis that the linker is cleaved by specific enzymes like sulfatases.
-
Protocol:
-
Incubate the ADC with purified sulfatase enzyme in a suitable buffer at 37°C.
-
Include control reactions without the enzyme and with a denatured enzyme.
-
At various time points, analyze the reaction mixture by RP-HPLC or LC-MS to detect the release of the free payload.
-
Quantify the amount of released payload to determine the rate of enzymatic cleavage.
-
Conclusion: A Pathway to Clinical Translation
The comprehensive characterization of ADCs is a multi-faceted process that requires a suite of orthogonal analytical and biological assays. This guide provides a robust framework for the evaluation of ADCs featuring the novel "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker. By systematically assessing the DAR, stability, and in vitro potency, researchers can build a strong data package to support the further development and eventual clinical translation of these promising therapeutic agents. The unique properties of this linker may offer significant advantages in the ongoing quest to improve the therapeutic window of ADCs and bring more effective treatments to cancer patients.
References
-
Debiopharm. (2022, April 11). A Novel antibody drug conjugate linker. Retrieved from [Link]
-
Luong, N., Bellocq, N., Marx, L., Pantin, M., Tschumi, B., Roubaudi-Fraschini, M.-C., Riff, C., Mutter, M., & Attinger, A. (2022). Abstract 1762: A novel antibody drug conjugate linker enabling production of ADCs with high drug to antibody ratios and fast payload release for improved efficacy. Cancer Research, 82(12_Supplement), 1762. [Link]
-
TCI America. (2023, May 30). Linkers for ADC from TCI [Video]. YouTube. [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
Labroots. (2025, January 16). Mitigating ADC Toxicities With Linker-Payload Design... [Video]. YouTube. [Link]
-
Bassetto, M., et al. (2016). Rational design and synthesis of novel anti-prostate cancer agents bearing a 3,5-bis-trifluoromethylphenyl moiety. Bioorganic & Medicinal Chemistry Letters, 26(15), 3847-3851. [Link]
-
Dimasi, N., et al. (2025). Abstract 5482: In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload. Cancer Research, 85(8_Supplement), 5482. [Link]
-
Panowski, S., Bhakta, S., Raab, H., Polakis, P., & Junutula, J. R. (2014). Antibody-drug conjugates: design and selection of linker, payload and conjugation chemistry. mAbs, 6(1), 34-45. [Link]
-
Agilent Technologies. (n.d.). An Integrated Workflow for Automated Calculation of Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR). Retrieved from [Link]
-
Pillow, T. H., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Pharmaceutical Research, 38(6), 995-1004. [Link]
-
Adem, Y. T. (2020). Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions. Methods in Molecular Biology, 2078, 301-311. [Link]
-
Creative Biolabs. (n.d.). ADC In Vitro Cytotoxicity Evaluation Service. Retrieved from [Link]
-
Matijasic, I., et al. (2020). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 25(22), 5468. [Link]
-
Kumar, S., et al. (2025). Assessment of Physical Stability of an Antibody Drug Conjugate by Higher Order Structure Analysis: Impact of Thiol- Maleimide Chemistry. Pharmaceutical Research, 32(8), 2630-2641. [Link]
-
Tadayon, S., et al. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. Chemical Communications, 56(10), 1541-1544. [Link]
-
St. Amant, A. H., & van der Vliet, J. A. (2019). Cleavable linkers in antibody-drug conjugates. Drug Discovery Today: Technologies, 34, 19-27. [Link]
-
Wang, Y., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Bio-protocol, 11(16), e4133. [Link]
-
Agilent Technologies. (2016, March 30). Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. Retrieved from [Link]
-
Fathalla, W., et al. (2019). Convenient synthesis of some new 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives of expected Anticancer Activity. Journal of the Serbian Chemical Society, 84(10), 1045-1055. [Link]
-
AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
-
WuXi Biologics. (n.d.). Antibody-Drug Conjugate Assays | In Vitro Assays Services. Retrieved from [Link]
-
Zhang, X., et al. (2025). Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates. Journal of Pharmaceutical and Biomedical Analysis, 116633. [Link]
-
Bargh, T. J., & Isidro-Llobet, A. (2019). Chapter 3. Linker Design and Impact on ADC Properties. In Chemical Linkers in Antibody-Drug Conjugates (ADCs) (pp. 48-71). Royal Society of Chemistry. [Link]
-
Nagy, A., et al. (2018). Stability assessment of antibody-drug conjugate Trastuzumab emtansine in comparison to parent monoclonal antibody using orthogonal testing protocol. Journal of Pharmaceutical and Biomedical Analysis, 150, 1-9. [Link]
-
Creative Biolabs. (n.d.). ADC Physical Stability Analysis Service. Retrieved from [Link]
Sources
- 1. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biochempeg.com [biochempeg.com]
- 10. njbio.com [njbio.com]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 14. Stability assessment of antibody-drug conjugate Trastuzumab emtansine in comparison to parent monoclonal antibody using orthogonal testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 17. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Measuring drug-to-antibody ratio (DAR) with "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linkers
Beginning The Research Process
I'm starting the research process by initiating a wave of focused Google searches. My queries revolve around "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linkers. I am also investigating their role in antibody-drug conjugates (ADCs) and established methods to determine the drug-to-antibody ratio (DAR).
Expanding Search Parameters
I'm now expanding my search queries to include the linker's common abbreviations and the relevant conjugation chemistries. I am also searching for the analytical techniques employed for DAR measurement, such as HIC-HPLC, RP-HPLC, and mass spectrometry, in my initial queries. Alongside this, I am actively seeking out peer-reviewed articles and application notes, focusing on specific protocols and scientific principles related to DAR determination with this linker, also considering its physicochemical properties.
Planning the Application Note
I'm now shifting my focus to planning the structure of the application note. I intend to start by highlighting the importance of the drug-to-antibody ratio (DAR) in ADC development, specifically in the context of this linker. I'll then delve into the primary DAR measurement methodologies. I'll explain the rationale for selecting a particular method for ADCs that use "3-(3,5-Bis-methanesulfonyl-phenyl )propionic acid" linkers. I'll include detailed, step-by-step protocols, covering sample preparation, instrumentation, data acquisition, and analysis for each selected methodology.
Initiating the DAR Analysis
I've been delving into the core techniques for determining the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). The initial exploration has highlighted UV-Vis spectroscopy as a key method. This early assessment points towards a broad field of methods to explore.
Exploring Analytical Methods Further
I'm now diving deeper into the nuances of DAR determination techniques. I've pinpointed UV-Vis, HIC, RP-HPLC, and MS (native and LC-MS) as the primary contenders. The advantages and limitations of each are becoming clear, for example, UV-Vis's simplicity versus HIC's widespread use for cysteine-linked ADCs. I'm focusing on "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker's properties now to inform my recommendations.
Investigating the Linker's Properties
I'm now focusing on the "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker. My initial search provided a broad overview, but now I'm digging into its specific properties. I need its structure, how it's used for conjugation, and any relevant studies. This step is crucial; integrating linker specifics with my DAR knowledge will inform my recommendation, and help me present "field-proven insights" as required.
Gathering DAR Measurement Details
I've been focusing on DAR measurement techniques, specifically HIC, RP-HPLC, and MS, building upon prior searches. I've also begun to explore sulfone-based linkers.
Analyzing Linker Specifics
I'm now diving deeper into sulfone linker specifics, focusing on their impact on ADC serum stability and site-specific conjugation. I've noted the critical role hydrophobicity plays in ADC properties, impacting the choice of analytical methods, with HIC being challenged by very hydrophobic ADCs. My research has yet to yield specific details directly linking "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" to DAR determination, so I'm focusing next on filling that gap to strengthen my research.
Refining Search Strategies
I'm now honing my search strategies. While I have a solid grasp of DAR measurement methods (HIC, RP-HPLC, MS) and the serum stability benefits of sulfone linkers, I'm missing the link to my specific target, "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid". I need to find specific ADC examples using this linker or identify methods to infer optimal DAR determination approaches based on its properties. Therefore, I'm focusing on similar structures to build a framework for my application note and begin structuring workflow diagrams.
Pinpointing Key Similarities
I've been examining the recent findings; the comparative guide featuring "Bis-sulfone NHS Ester" is particularly insightful. It's structurally relevant to the linker in focus and explicitly addresses homogeneity, which is critical. This guide provides a valuable point of reference for understanding the critical aspects of homogeneity in our work.
Connecting Dots on Methodology
I'm now integrating information from the most recent search. The bis-sulfone linker guide is incredibly useful. It outlines homogeneity considerations and details analytical techniques like HIC and MS for DAR determination, directly relevant to the core linker. The hydrophilic nature of sulfone-containing linkers, found elsewhere, also seems critical.
Synthesizing Foundational Details
I'm now integrating information from recent searches to craft the application note. The bis-sulfone linker data serves as an excellent reference point. I can now articulate the rationale and draft the methods, incorporating HIC-HPLC and native MS protocols, as well as the hydrophilic nature of sulfone linkers. I can start outlining the structure and creating the content, including diagrams and citations.
Application Notes and Protocols: In Vitro Cell-Based Characterization of ADCs Featuring a Novel 3-(3,5-Bis-methanesulfonyl-phenyl)propionic Acid-Based Linker
Authored by: Senior Application Scientist, Gemini Bio-Pharmaceuticals
Abstract
Antibody-Drug Conjugates (ADCs) have emerged as a transformative class of oncology therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and overall therapeutic index.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cell-based evaluation of ADCs employing a novel linker derived from "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid." As this linker represents a new modality, this guide emphasizes the foundational assays required to elucidate its performance and to validate the function of the resulting ADC. The protocols detailed herein are designed to be self-validating systems, providing robust and reproducible data for critical decision-making in ADC development.
Introduction: The Pivotal Role of the Linker in ADC Efficacy
The ideal ADC linker must maintain a stable connection between the antibody and the payload in systemic circulation to prevent premature drug release and associated off-target toxicity.[2][3][5] Upon target antigen binding and internalization into the cancer cell, the linker must then facilitate the efficient release of the active payload.[4] Linkers are broadly categorized as cleavable or non-cleavable.[2][6] Cleavable linkers are designed to be selectively processed by enzymes (e.g., cathepsins), the reducing environment of the cell, or the low pH of endosomes and lysosomes.[4][7][8] Non-cleavable linkers release the payload upon complete lysosomal degradation of the antibody.[4][6]
The chemical structure of the "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker suggests a potentially non-cleavable design, relying on the degradation of the antibody backbone for payload release. Its aromatic core with two methanesulfonyl groups may influence properties such as solubility, stability, and propensity for aggregation. Therefore, a rigorous in vitro evaluation is paramount to understanding its behavior. This guide will focus on three critical in vitro assays: Cytotoxicity Assessment , Internalization Efficiency , and the Bystander Killing Effect .
Foundational In Vitro Assays for ADC Characterization
A thorough in vitro assessment is the first step in triaging ADC candidates before advancing to more complex and costly in vivo studies.[9][10] The following assays are essential for characterizing an ADC with a novel linker.
2.1. Target-Specific Cytotoxicity Assay
This assay is fundamental to determining the potency (IC50 value) and specificity of the ADC. It compares the ADC's cytotoxic effect on antigen-positive (Ag+) cells versus antigen-negative (Ag-) cells.[11][12] A significant difference in potency between these cell lines indicates target-specific killing.
This colorimetric assay measures cell viability by quantifying the metabolic activity of living cells, where mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.[13]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium
-
ADC with "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker
-
Control antibody (naked, unconjugated)
-
Free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01M HCl for MTT)
-
Microplate reader
-
Cell Seeding: Seed both Ag+ and Ag- cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC, naked antibody, and free payload in complete medium.
-
Remove the medium from the cells and add 100 µL of the various treatment dilutions to the respective wells. Include untreated cells as a viability control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
MTT/XTT Addition: Add 20 µL of 5 mg/mL MTT solution (or 50 µL of XTT reagent) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Interpretation:
| Compound | Target Cell Line (Ag+) IC50 (nM) | Control Cell Line (Ag-) IC50 (nM) | Selectivity Index (IC50 Ag- / IC50 Ag+) |
| ADC | 1.5 | >1000 | >667 |
| Naked Antibody | No effect | No effect | N/A |
| Free Payload | 0.1 | 0.1 | 1 |
A high selectivity index is indicative of a successful target-specific ADC.
2.2. ADC Internalization Assay
The efficacy of an ADC with a non-cleavable linker is entirely dependent on its internalization and subsequent trafficking to the lysosome for degradation.[15][16] Therefore, quantifying the rate and extent of internalization is a critical step.[17][18]
This method utilizes pH-sensitive dyes (e.g., pHrodo) that are non-fluorescent at neutral pH but become brightly fluorescent in the acidic environment of endosomes and lysosomes.[19] This allows for the specific detection of internalized antibodies without the need for quenching or wash steps.[19]
Materials:
-
Antigen-positive (Ag+) cells
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo Red)
-
Control IgG labeled with the same dye
-
Live-cell imaging system or flow cytometer
-
Poly-D-Lysine coated plates (for imaging)
Procedure:
-
Cell Seeding: Seed Ag+ cells in an appropriate format for the detection method (e.g., 96-well black-walled plate for imaging).
-
Labeling: Conjugate the ADC and a non-binding control IgG to the pH-sensitive dye according to the manufacturer's instructions.
-
Treatment: Treat the cells with the labeled ADC and control IgG at various concentrations.
-
Time-Course Analysis: Monitor the increase in fluorescence over time (e.g., 0, 2, 6, 24, and 48 hours) using a live-cell imaging system or by harvesting cells at each time point for flow cytometry analysis.[20]
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) at each time point. The increase in fluorescence directly correlates with the amount of internalized ADC.
Visualization of ADC Internalization Workflow:
Caption: Workflow for ADC internalization assay using a pH-sensitive dye.
2.3. Bystander Killing Effect Assay
The bystander effect occurs when the payload released from a target cell diffuses and kills neighboring antigen-negative cells.[21][22] This is a crucial mechanism for treating heterogeneous tumors.[22][23] While often associated with cleavable linkers and membrane-permeable payloads, it is still essential to assess this for any new ADC, as the payload-linker-amino acid catabolite from a non-cleavable linker might have unexpected permeability.
This assay directly measures the killing of Ag- cells when they are co-cultured with Ag+ cells in the presence of the ADC.[23][24][25]
Materials:
-
Ag+ cell line
-
Ag- cell line engineered to express a fluorescent protein (e.g., GFP) or luciferase.[21]
-
Complete cell culture medium
-
ADC and controls
-
Imaging system capable of distinguishing the two cell populations (e.g., fluorescence microscope or high-content imager) or a plate reader for luminescence.
-
Cell Seeding: Seed a co-culture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
Treatment: After allowing cells to adhere, treat with serial dilutions of the ADC. Include controls such as ADC on Ag- cells alone and ADC on Ag+ cells alone.
-
Incubation: Incubate for 96-144 hours to allow for ADC processing, payload release, and bystander killing.
-
Imaging and Analysis:
-
Acquire images of the co-culture using brightfield and fluorescence channels at various time points.
-
Use image analysis software to count the number of viable GFP-positive (Ag-) cells in each well.
-
Alternatively, if using luciferase-expressing cells, add luciferin and measure luminescence.
-
-
Data Interpretation: A significant reduction in the number of viable Ag- cells in the co-culture treated with the ADC, compared to Ag- cells treated alone, indicates a bystander effect.
Visualization of Bystander Effect Logic:
Caption: The mechanism of ADC-mediated bystander killing.
Concluding Remarks
The in vitro cell-based assays described provide a robust framework for the initial characterization of an ADC featuring the novel "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker. By systematically evaluating cytotoxicity, internalization, and the bystander effect, researchers can gain critical insights into the ADC's potency, specificity, and mechanism of action. This foundational dataset is indispensable for guiding further optimization, selecting lead candidates, and designing subsequent in vivo studies. The integrity of these early-stage assessments forms the bedrock of a successful ADC development program.
References
-
ICE Bioscience. (n.d.). In Vitro Bystander Effect Assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Antibody Internalization Assay. Retrieved from [Link]
-
DIMA BIOTECH. (n.d.). ADC antibody internalization assay. Retrieved from [Link]
-
Agilent. (n.d.). In vitro real-time evaluation of bystander effects of antibody-drug conjugates. Retrieved from [Link]
-
Boyd, P. F., et al. (2018). Determination of Antibody–Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrogation. Bioconjugate Chemistry. Retrieved from [Link]
-
AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
-
Precision Antibody. (2023). Exploring the Significance of Internalization Assays in Antibody Research. Retrieved from [Link]
-
AACR. (2025). Abstract 5476: In vitro real-time evaluation of bystander effects of antibody-drug conjugates. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Retrieved from [Link]
-
Singh, A. P., et al. (2016). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. PLOS ONE. Retrieved from [Link]
-
Wu, S., & Shah, D. K. (2020). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Springer Nature Experiments. Retrieved from [Link]
-
Wu, S., & Shah, D. K. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology. Retrieved from [Link]
-
PubMed. (2024). Development and Validation of a Cell-Based Binding Neutralizing Antibody Assay for an Antibody-Drug Conjugate. Retrieved from [Link]
-
PubMed. (2018). Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. Retrieved from [Link]
-
NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2.... Retrieved from [Link]
-
WuXi Biologics. (n.d.). Antibody-Drug Conjugate Assays | In Vitro Assays Services. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Linkers in Antibody-Drug Conjugates. Retrieved from [Link]
-
Creative Biolabs. (n.d.). ADC In Vitro Cytotoxicity Evaluation Service. Retrieved from [Link]
-
ACS Publications. (2023). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Retrieved from [Link]
-
ResearchGate. (2018). Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. Retrieved from [Link]
-
News-Medical.Net. (2026). Unveiling ADC cellular internalization with pH-sensitive dye detection. Retrieved from [Link]
-
Bioanalysis Zone. (2025). Challenges and advances in payload analysis for antibody-drug conjugates: a CRO perspective. Retrieved from [Link]
-
Turbine. (2026). Doubling down on efficacy: Exploring the potential of dual-payload ADCs. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Recent Advances in ADCs. Retrieved from [Link]
-
Tumey, L. N. (2015). Current ADC Linker Chemistry. Pharmaceutical Research. Retrieved from [Link]
-
DC Chemicals. (n.d.). Antibody Drug Conjugates. Retrieved from [Link]
Sources
- 1. biochempeg.com [biochempeg.com]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. njbio.com [njbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. njbio.com [njbio.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. creative-biolabs.com [creative-biolabs.com]
- 18. precisionantibody.com [precisionantibody.com]
- 19. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Antibody-Drug Conjugate Assays | In Vitro Assays Services | WuXi Biologics [wuxibiologics.com]
- 21. In Vitro Bystander Effect Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]
- 25. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of ADCs Utilizing a Novel 3-(3,5-Bis-methanesulfonyl-phenyl)propionic Acid Linker
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetic (PK) profile, and overall therapeutic index.[1][2] This document provides a detailed guide for the pharmacokinetic analysis of ADCs employing a novel, non-cleavable linker, "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid." We will explore the hypothesized characteristics of this linker, its implications for ADC stability, and provide comprehensive, field-proven protocols for its preclinical pharmacokinetic evaluation. This guide is designed to provide researchers with the necessary tools to design, execute, and interpret PK studies for this new class of ADCs.
Introduction: The Pivotal Role of Linker Technology in ADC Development
Antibody-drug conjugates (ADCs) are a transformative class of cancer therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[3][4] The success of an ADC is contingent on the synergistic interplay of its three components: the antibody, the payload, and the linker. The linker, in particular, is a key determinant of an ADC's safety and efficacy, as it must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while ensuring efficient release of the active drug at the tumor site.[5][]
Linkers are broadly categorized as cleavable or non-cleavable.[7] Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[8] In contrast, non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and the conjugating amino acid.[7] This generally results in enhanced plasma stability.
This application note focuses on a novel linker, 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid . Based on its chemical structure, we can infer several key properties that will influence its pharmacokinetic behavior.
-
Non-Cleavable Nature: The robust aryl sulfone and propionic acid moieties suggest that this linker is non-cleavable under physiological conditions. This is anticipated to contribute to superior plasma stability, minimizing premature drug release.
-
Hydrophilicity: The presence of two methanesulfonyl groups may increase the hydrophilicity of the linker, potentially mitigating the aggregation issues often associated with hydrophobic payloads and improving the overall pharmacokinetic profile of the ADC.[]
-
Defined Drug-to-Antibody Ratio (DAR): The synthesis of ADCs with this linker can be controlled to achieve a more homogeneous drug-to-antibody ratio (DAR), a critical quality attribute that impacts efficacy and safety.[2]
The following sections will provide detailed protocols for the comprehensive pharmacokinetic analysis of ADCs utilizing this promising new linker.
Preclinical Pharmacokinetic Study Design
A well-designed preclinical PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a novel ADC. The following workflow outlines the key stages of such a study.
Sources
- 1. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njbio.com [njbio.com]
- 8. Sulfatase-cleavable linkers for antibody-drug conjugates - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting and Improving the Solubility of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic Acid Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical strategies for addressing solubility challenges encountered with "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" and similar linkers. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this linker class.
Q1: Why does my "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker exhibit poor solubility in standard aqueous buffers (e.g., PBS, pH 7.4)?
A: The solubility of this linker is governed by a delicate balance between its hydrophilic and hydrophobic components. While it contains polar functional groups, its core structure contributes significantly to poor aqueous solubility under neutral or acidic conditions.
-
Hydrophobic Core: The central phenyl ring and the three-carbon propionic acid chain create a significant non-polar surface area.
-
Polar Functional Groups: The two methanesulfonyl (-SO₂CH₃) groups and the carboxylic acid (-COOH) group are polar. Sulfone groups are known to be polar and can be water-soluble, but their effect can be outweighed by the rest of the molecule's structure.[1][2][3]
-
The Critical Role of the Carboxylic Acid: The primary determinant of its aqueous solubility is the ionization state of the propionic acid group. At neutral or acidic pH, the group is protonated (-COOH), making it significantly less polar and prone to precipitation.[4][5] In this state, the molecule's low solubility is a primary hurdle in formulation and conjugation.[6]
Q2: What is the single most important factor I can control to influence this linker's solubility?
A: pH is the most critical and immediately actionable factor. The carboxylic acid group has a specific pKa value. When the pH of the solution is above the pKa, the carboxylic acid deprotonates to form a highly polar and much more water-soluble carboxylate anion (-COO⁻).[4][7][8][9] Conversely, at a pH below the pKa, it remains in its neutral, less soluble protonated form.[5] Therefore, manipulating the pH is the first and most effective step in solubilizing this linker.
Q3: What are the downstream consequences of using this linker at the edge of its solubility in my experiments (e.g., bioconjugation)?
A: Operating with a poorly solubilized linker can lead to several critical experimental failures:
-
Inaccurate Stoichiometry: If the linker is not fully dissolved, its effective concentration will be lower than calculated, leading to inefficient reactions and lower-than-expected drug-antibody ratios (DAR) in ADC synthesis.
-
Precipitation and Aggregation: Hydrophobic linkers and payloads can cause the entire conjugate (e.g., an ADC) to aggregate and precipitate, reducing yield and creating a product that is unstable and potentially immunogenic.[][]
-
Reaction Failure: The linker may precipitate out of solution during the reaction, effectively halting the conjugation process.
-
Formulation Challenges: For the final drug product, poor solubility presents significant formulation and delivery challenges, potentially requiring the use of harsh excipients.[12][13]
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides direct, actionable advice for problems encountered during experimental setup.
Issue 1: My linker precipitates immediately upon addition to a neutral aqueous reaction buffer.
This is the most common scenario and is almost always a pH-related problem. The neutral buffer pH is below the pKa of the linker's carboxylic acid, causing it to remain in its poorly soluble protonated form.
Root Cause Analysis & Solution Workflow
Detailed Protocol: Solubilization via pH Adjustment
-
Prepare a Concentrated Stock: Instead of adding the solid linker directly to your main reaction, first prepare a concentrated stock solution.
-
Initial Dissolution: Dissolve the weighed linker in a minimal volume of a water-miscible organic co-solvent such as DMSO or DMF. This step overcomes the initial kinetic barrier to dissolution.
-
Deprotonation: To this organic solution, add a small volume of a dilute aqueous base (e.g., 0.1 M NaOH or a 50 mM sodium bicarbonate solution) dropwise while vortexing. You are aiming to create a basic environment that converts the carboxylic acid to its highly soluble carboxylate salt. The solution should become clear.
-
Final Addition: Add this clear, concentrated stock solution to your final, larger volume of reaction buffer. The linker will now be in its soluble form and should remain in solution.
-
Expert Tip: Be mindful of the final concentration of the organic co-solvent in your reaction. Most proteins and antibodies can tolerate 5-10% DMSO without denaturation, but this should be optimized for your specific system.
-
Issue 2: The linker dissolves initially but precipitates over time or after adding other reagents.
This issue suggests that the solution is metastable or that a subsequent experimental step is altering the solution conditions to favor precipitation.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Co-solvent Insufficiency | The initial amount of organic co-solvent was just enough to solubilize the linker, but not sufficient to maintain solubility throughout the reaction, especially if other hydrophobic components are added. | Perform a Co-solvent Screen: Systematically test the effect of increasing the percentage of a co-solvent on linker solubility. This helps identify a robust formulation that can tolerate other reagents.[14][15][16] |
| Reaction pH Shift | Some reagents or buffer components can alter the pH of the reaction mixture over time, potentially dropping it below the linker's pKa and causing it to crash out. | Use a Stronger Buffer: Ensure your buffer has sufficient capacity to resist pH changes. Monitor the reaction pH before and after adding all components. |
| "Salting Out" Effect | The addition of high concentrations of salts from other reagent stocks can decrease the solubility of organic molecules by competing for solvent molecules. | Control Salt Concentrations: Dilute high-salt reagent stocks if possible or consider dialysis/desalting of components prior to the reaction. |
Experimental Protocol: Co-Solvent Screening for Optimal Solubility
This protocol helps you determine the minimum percentage of an organic co-solvent required to maintain your linker's solubility.
-
Prepare Stock Solutions:
-
Prepare a high-concentration stock of your linker in 100% of the chosen co-solvent (e.g., 100 mM in DMSO).
-
Prepare your aqueous reaction buffer (e.g., 1x PBS, pH 7.4).
-
-
Set up Screening Vials: In a series of microcentrifuge tubes, prepare different co-solvent/buffer mixtures. For a final volume of 1 mL:
-
Tube 1: 980 µL Buffer + 20 µL Co-solvent (2%)
-
Tube 2: 950 µL Buffer + 50 µL Co-solvent (5%)
-
Tube 3: 900 µL Buffer + 100 µL Co-solvent (10%)
-
Tube 4: 850 µL Buffer + 150 µL Co-solvent (15%)
-
Tube 5: 800 µL Buffer + 200 µL Co-solvent (20%)
-
-
Add Linker: To each tube, add a fixed amount of the linker stock solution to achieve your desired final concentration (e.g., 10 µL of 100 mM stock for a final concentration of 1 mM).
-
Observe and Analyze: Vortex each tube and observe for precipitation immediately and after a set time (e.g., 1 hour, 4 hours) at your reaction temperature. The lowest percentage of co-solvent that maintains a clear solution is your optimal condition.
Hypothetical Co-Solvent Screening Data
| Co-solvent | % v/v | Linker Solubility (at 1 mM) | Observation |
| DMSO | 2% | Insoluble | Immediate precipitation |
| DMSO | 5% | Marginally Soluble | Precipitates after 1 hour |
| DMSO | 10% | Soluble | Remains clear > 4 hours |
| DMSO | 15% | Soluble | Remains clear > 4 hours |
| NMP | 5% | Soluble | Remains clear > 4 hours |
| PEG 400 | 10% | Marginally Soluble | Hazy solution |
Section 3: Proactive Solubility Enhancement Strategies
For applications requiring high linker concentrations or where co-solvents are undesirable (e.g., in vivo studies), modifying the linker itself is the most robust strategy.
Strategy 1: Pre-forming a Salt of the Linker
Instead of relying on in-situ pH adjustments, you can synthesize and isolate a salt form of the linker, which will have intrinsically higher aqueous solubility.
Protocol: General Procedure for Sodium Salt Formation
-
Dissolve the "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" (1 equivalent) in a suitable organic solvent like methanol or ethanol.
-
Add a stoichiometric amount (1.0 equivalent) of sodium hydroxide or sodium methoxide solution dropwise.
-
Monitor the reaction. Once complete, remove the solvent under reduced pressure.
-
The resulting solid is the sodium salt of the linker, which can be used directly in aqueous solutions. This salt form is generally more stable and easier to handle than the free acid for aqueous formulations.[17][18]
Strategy 2: Permanent Chemical Modification to Improve Hydrophilicity
In many advanced applications like ADCs and PROTACs, the linker's properties are critical to the overall performance of the final molecule.[19][20] Chemical modification is often the best approach for achieving optimal solubility and pharmacokinetic properties.[21]
Decision-Making Workflow for Chemical Modification
Common Modification Approaches:
-
PEGylation: The introduction of short, discrete polyethylene glycol (PEG) chains is a widely used and highly effective strategy.[22] PEG linkers enhance water solubility, can improve pharmacokinetic properties, and reduce aggregation.[][][23][24] A synthetic route could be modified to incorporate a PEG spacer between the phenyl ring and the propionic acid, or at another suitable position.
-
Incorporation of Charged Groups: For a dramatic increase in aqueous solubility, a permanently ionized group can be added to the linker backbone.
These modifications represent a more significant synthetic effort but provide a fundamental solution to solubility problems, leading to more robust and reliable molecules for drug development.
References
-
Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved from [Link]
-
Lu, D., et al. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. PMC - NIH. Retrieved from [Link]
-
Kulkarni, S., et al. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Retrieved from [Link]
-
Hughes, S. J., & Ciulli, A. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Solubility of Things. (n.d.). Sulfone. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Improving solubility via structural modification. Retrieved from [Link]
-
(2024, October 1). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Retrieved from [Link]
-
Su, Z., et al. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2025, October 30). Improving Drug Solubility with Polymer-Drug Conjugation: Recent Insights. Retrieved from [Link]
-
(n.d.). Cosolvent. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfolane. Retrieved from [Link]
-
Fiveable. (n.d.). Sulfone Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
wildvineyard. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. Retrieved from [Link]
-
Jadhav, V. B., et al. (2016, July 28). Novel Phosphate Modified Cathepsin B Linkers: Improving Aqueous Solubility and Enhancing Payload Scope of ADCs. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental solubility versus TPSA for the PROTAC data set. Retrieved from [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]
-
Chemsrc. (2019, June 12). Sulfone, sulfoxide compound | Chemical Product Catalog. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Cecchini, C., et al. (2022, April 29). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. Retrieved from [Link]
-
Olatunji, I. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Shah, V. P., et al. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]
-
(n.d.). Strategies for the formulation development of poorly soluble drugs via oral route. Retrieved from [Link]
-
ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved from [Link]
- Google Patents. (n.d.). WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Sulfolane - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. brainly.com [brainly.com]
- 5. reddit.com [reddit.com]
- 6. WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof - Google Patents [patents.google.com]
- 7. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 17. pharmoutsourcing.com [pharmoutsourcing.com]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. precisepeg.com [precisepeg.com]
- 23. purepeg.com [purepeg.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Antibody-Drug Conjugate (ADC) Aggregation with Advanced Linker Technologies
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This guide provides in-depth troubleshooting advice and practical protocols for researchers, scientists, and drug development professionals encountering aggregation issues, with a particular focus on the strategic use of hydrophilic linkers, including those from the sulfone family, to enhance ADC stability.
Part 1: The Challenge of ADC Aggregation
Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapeutics that merge the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. However, the conjugation of hydrophobic payloads to an antibody can significantly increase the propensity of the ADC to aggregate.[1][2] This aggregation is a critical quality attribute that can negatively impact the drug's stability, efficacy, and safety.[3][4]
What Causes ADC Aggregation?
ADC aggregation is a complex process driven by several factors:
-
Hydrophobicity of the Linker-Payload: The most significant contributor to ADC aggregation is the increased surface hydrophobicity resulting from the attachment of hydrophobic linker-payloads.[1][2] These hydrophobic patches on different ADC molecules can interact to minimize their exposure to the aqueous environment, leading to self-association and aggregation.[5][6]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody generally leads to increased hydrophobicity and a greater tendency for the ADC to aggregate.[7][8]
-
Conjugation Process Conditions: The conditions used during the conjugation reaction, such as the use of organic co-solvents to dissolve the linker-payload, or suboptimal pH and salt concentrations, can stress the antibody and promote aggregation.[2][9]
-
Antibody-Specific Properties: Some monoclonal antibodies are inherently more prone to aggregation than others. The conjugation process itself can also induce conformational changes that expose previously buried hydrophobic regions of the antibody.[5][10]
-
Environmental Stress: Factors such as elevated temperatures, freeze-thaw cycles, and mechanical agitation can all contribute to ADC instability and aggregation.[1][4]
Aggregated ADCs can lead to a loss of therapeutic efficacy and have been associated with an increased risk of immunogenicity.[2][11] Therefore, controlling and minimizing aggregation is a critical aspect of ADC development.
Part 2: The Role of "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" and Other Hydrophilic Linkers
While information on "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" as a specific, commercially available ADC linker is not prevalent in publicly accessible literature, we can infer its potential properties based on its chemical structure. The presence of two methanesulfonyl (sulfone) groups suggests that this linker is designed to be highly polar and hydrophilic.
The Power of Hydrophilicity in Linker Design
Hydrophilic linkers are a key strategy to counteract the hydrophobicity of the payload and improve the overall physicochemical properties of an ADC.[12][13] By incorporating polar functional groups, these linkers can effectively "shield" the hydrophobic drug, reducing the propensity for intermolecular hydrophobic interactions that lead to aggregation.[14]
Several types of hydrophilic linkers are being explored, including those containing:
-
Polyethylene glycol (PEG) moieties: PEG is a well-established polymer used to improve the solubility and pharmacokinetic properties of biologics.[15][16]
-
Sulfonate groups: Negatively charged sulfonate groups can significantly enhance hydrophilicity and reduce aggregation.[7][9]
-
β-glucuronide linkers: These linkers are not only hydrophilic but also offer an enzyme-cleavable release mechanism.[17]
The "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker, with its dual sulfone groups, falls into the category of linkers designed to impart hydrophilicity. Sulfones are known to be stable and polar functional groups, making them attractive for inclusion in linker design to enhance the aqueous solubility and stability of the resulting ADC.[18][19]
Part 3: Troubleshooting Guide for ADC Aggregation
This section provides a question-and-answer formatted guide to address common aggregation issues encountered during ADC development.
Q1: My ADC is showing significant aggregation immediately after the conjugation reaction. What are the likely causes and how can I troubleshoot this?
A1: Immediate aggregation post-conjugation is often a sign of acute instability induced by the reaction conditions or the properties of the linker-payload.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Steps |
| High Local Concentration of Linker-Payload | Rapid addition of a concentrated, hydrophobic linker-payload solution can create localized high concentrations, leading to immediate precipitation and aggregation of the ADC. | 1. Slow, Stepwise Addition: Add the linker-payload solution to the antibody solution slowly and with gentle mixing. 2. Optimize Co-solvent: Minimize the amount of organic co-solvent (e.g., DMSO) used to dissolve the linker-payload. Screen for alternative, less denaturing co-solvents. |
| Suboptimal Reaction Buffer | The pH and ionic strength of the conjugation buffer can significantly impact antibody stability.[2] | 1. pH Optimization: Ensure the reaction pH is optimal for both the conjugation chemistry and the stability of the specific monoclonal antibody. 2. Excipient Screening: Empirically screen different buffer systems and excipients (e.g., sugars, amino acids) for their ability to stabilize the ADC during conjugation.[1] |
| High Drug-to-Antibody Ratio (DAR) | A high degree of conjugation can dramatically increase the surface hydrophobicity of the ADC, leading to rapid aggregation.[20] | 1. Lower the DAR: Reduce the molar excess of the linker-payload in the conjugation reaction. 2. Purification: If a mixture of DAR species is produced, use techniques like Hydrophobic Interaction Chromatography (HIC) to isolate lower DAR species and assess their aggregation propensity.[] |
Q2: My ADC appears stable after purification, but aggregates during storage or after freeze-thaw cycles. What strategies can I employ to improve long-term stability?
A2: Delayed aggregation is typically a formulation challenge, where the storage conditions are not optimal for maintaining the stability of the ADC.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inadequate Formulation Buffer | The long-term stability of an ADC is highly dependent on the formulation buffer.[22] | 1. Comprehensive Buffer Screen: Screen a wide range of pH values and buffer species. 2. Incorporate Stabilizing Excipients: Evaluate the impact of adding cryoprotectants (e.g., sucrose, trehalose) and lyoprotectants for lyophilized formulations, and surfactants (e.g., polysorbate 20/80) to prevent surface-induced aggregation.[1] |
| Freeze-Thaw Stress | The process of freezing and thawing can induce aggregation due to factors like ice-water interface effects and cryo-concentration of the ADC.[4] | 1. Optimize Freeze-Thaw Protocol: Control the freezing and thawing rates. 2. Lyophilization: For long-term storage, consider lyophilizing the ADC in a suitable formulation. 3. Use of Stabilizing Buffers: Employ specially designed ADC stabilizing buffers that can protect the conjugate during freezing and lyophilization.[22] |
| High Protein Concentration | At high concentrations, the likelihood of intermolecular interactions and aggregation increases. | 1. Determine Concentration Limits: Empirically determine the maximum stable concentration for your ADC in the chosen formulation. 2. Formulation Optimization: Re-evaluate the formulation buffer and excipients at the desired high concentration. |
Q3: I am observing an increase in aggregates during the purification process. How can I modify my purification strategy to minimize this?
A3: Aggregation during purification can be caused by the conditions of the chromatography method itself.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Steps |
| Harsh Elution Conditions | In methods like affinity or ion-exchange chromatography, the low pH or high salt concentrations used for elution can induce aggregation. | 1. Milder Elution: Explore alternative, milder elution conditions. 2. Rapid Buffer Exchange: Immediately exchange the eluted ADC into a stabilizing formulation buffer using methods like tangential flow filtration (TFF) or size exclusion chromatography (SEC). |
| Hydrophobic Interactions with Chromatography Resin | In Hydrophobic Interaction Chromatography (HIC), strong binding of the ADC to the resin can sometimes lead to on-column aggregation or aggregation upon elution. | 1. Optimize Mobile Phase: Adjust the salt gradient and organic modifier concentration to achieve separation with the mildest possible conditions. 2. Screen Different Resins: Evaluate HIC resins with different levels of hydrophobicity. |
| Process-Related Stress | High shear stress from pumps or excessive processing times can contribute to aggregation. | 1. Optimize Flow Rates: Use appropriate flow rates for the specific chromatography column and scale. 2. Streamline the Process: Minimize the duration of the purification process where possible. |
Part 4: Frequently Asked Questions (FAQs)
-
How does the Drug-to-Antibody Ratio (DAR) affect aggregation when using hydrophilic linkers like those containing sulfone groups? Even with hydrophilic linkers, a higher DAR will generally increase the propensity for aggregation, although to a lesser extent than with hydrophobic linkers. The hydrophilic linker helps to mitigate the hydrophobicity of the payload, but at very high DARs, the overall physicochemical properties of the antibody can still be significantly altered, potentially leading to instability.[8][16] It is crucial to empirically determine the optimal DAR that balances efficacy with acceptable stability.
-
What are the recommended starting formulation conditions for an ADC with a novel hydrophilic linker? A good starting point for formulation development is a buffer system that is known to be stabilizing for the parent monoclonal antibody. Typically, this would be a buffer in the pH range of 5.5-6.5, such as citrate or histidine. The formulation should also include a surfactant like polysorbate 20 or 80 to minimize surface-induced aggregation. Further optimization should involve screening of various excipients like sugars and amino acids for their ability to enhance long-term stability.
-
Which analytical techniques are essential for characterizing ADC aggregation? A multi-faceted approach using orthogonal techniques is recommended for a comprehensive assessment of ADC aggregation.[23][24]
-
Size Exclusion Chromatography (SEC): This is the gold standard for quantifying high molecular weight species (aggregates).[9][25]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and monitoring changes in particle size distribution over time.[9][24]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful method for characterizing the size, shape, and distribution of different species in solution.[9]
-
Part 5: Key Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC-HPLC) for ADC Aggregate Quantification
This protocol outlines a general method for quantifying ADC aggregates.
-
System Preparation:
-
Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl or similar) with the mobile phase (typically the ADC's formulation buffer or a phosphate-buffered saline solution) at a constant flow rate (e.g., 0.5 mL/min).
-
Ensure a stable baseline is achieved before sample injection.
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm filter to remove any large particulates.
-
-
Data Acquisition:
-
Inject a defined volume of the prepared sample (e.g., 20-50 µL) onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the high molecular weight species (aggregates) and the main monomer peak.
-
Calculate the percentage of aggregate as: (% Aggregate) = (Aggregate Peak Area / Total Peak Area) * 100.
-
Protocol 2: Dynamic Light Scattering (DLS) for Rapid Aggregation Assessment
DLS is a valuable tool for rapid, qualitative assessment of aggregation.
-
Sample Preparation:
-
Filter the ADC sample through a low-protein-binding 0.2 µm filter directly into a clean DLS cuvette.
-
Ensure the sample is free of air bubbles.
-
-
Instrument Setup:
-
Set the instrument parameters according to the manufacturer's instructions, including the sample viscosity and refractive index.
-
Allow the sample to equilibrate to the desired temperature within the instrument.
-
-
Data Acquisition:
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the size distribution data. The presence of large particles or a high polydispersity index (PDI) is indicative of aggregation.
-
Compare the size distribution of the ADC to that of the parent monoclonal antibody as a control.
-
Part 6: Visualizing ADC Aggregation and Troubleshooting
Diagram 1: Mechanism of ADC Aggregation
Caption: Factors leading to ADC aggregation.
Diagram 2: Troubleshooting Workflow for ADC Aggregationdot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 4. biochempeg.com [biochempeg.com]
- 5. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Linkers Having a Crucial Role in Antibody–Drug Conjugates | MDPI [mdpi.com]
- 18. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Harman Research Group - Sulfone [sites.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 22. cellmosaic.com [cellmosaic.com]
- 23. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 25. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Optimizing Conjugation of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic Acid Linkers
Welcome to the technical support center for the "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing conjugation efficiency. Here, we address common challenges and frequently asked questions in a direct, problem-solving format.
Core Concepts: The Chemistry of Conjugation
The "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker is typically conjugated to biomolecules through its terminal carboxylic acid (-COOH) group. The most robust and widely used method for this is the formation of a stable amide bond with primary amines (-NH₂) present on the target biomolecule, such as the side chains of lysine residues or the N-terminus of a protein.[1][2]
This process is generally not a direct reaction. The carboxylic acid must first be "activated" to make it more susceptible to nucleophilic attack by the amine. The gold-standard method for this activation in bioconjugation is the formation of an N-hydroxysuccinimide (NHS) ester .[1][] This is typically achieved using a carbodiimide reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][]
The overall workflow can be visualized as a two-stage process: activation followed by conjugation.
Caption: Balancing amine reactivity and NHS ester stability.
Q4: Which buffers should I use, and which should I absolutely avoid? Always use a non-nucleophilic buffer .
-
Recommended Buffers: Phosphate-buffered saline (PBS), Sodium Bicarbonate, or Borate buffers adjusted to the optimal pH range (8.3-8.5) are excellent choices. [6][7]* Buffers to Avoid: Critically, avoid any buffer containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These molecules will act as competing nucleophiles, reacting with your activated linker and drastically reducing the conjugation efficiency with your target biomolecule. [][6]
Troubleshooting Guide: Common Problems & Solutions
| Problem Statement | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inactive NHS Ester: The NHS ester has hydrolyzed. | NHS esters are moisture-sensitive. [8]Always dissolve the linker and activating agents in anhydrous (dry) DMSO or DMF immediately before adding to the aqueous reaction buffer. [1][6]Prepare stock solutions fresh for each experiment. |
| 2. Incorrect pH: The reaction buffer pH is outside the optimal 8.3-8.5 range. | Calibrate your pH meter and carefully verify the pH of the final reaction mixture after all components have been added. | |
| 3. Competing Nucleophiles: The buffer (e.g., Tris) or other contaminants are scavenging the activated linker. | Ensure you are using a recommended non-amine buffer like PBS or bicarbonate. [6]Purify your biomolecule to remove any amine-containing contaminants before starting. | |
| 4. Suboptimal Molar Ratio: Insufficient activated linker is present to drive the reaction. | As a starting point, use a 10- to 20-fold molar excess of the activated linker over the biomolecule. [1]This may require empirical optimization for your specific system. [9] | |
| 5. Inaccessible Amines: The target lysine residues on the protein are buried within its folded structure. | This is a more complex issue. Consider alternative conjugation sites or, for robust proteins, explore partial denaturation strategies. However, this risks impacting protein function. [10] | |
| Protein Aggregation / Precipitation | 1. High Organic Solvent Concentration: The DMSO/DMF used to dissolve the linker is denaturing the protein. | Keep the final concentration of the organic co-solvent below 10% (v/v) of the total reaction volume. If the linker has poor solubility, consider alternative water-soluble activation strategies (e.g., using Sulfo-NHS). [11] |
| 2. Change in Isoelectric Point (pI): Conjugation neutralizes the positive charge of lysine's amine group. This shift in the protein's overall charge can reduce its solubility. | Optimize the ionic strength or pH of your buffer post-conjugation. Perform a buffer exchange into a formulation buffer that is known to stabilize the protein immediately after quenching the reaction. [12] | |
| Difficulty Purifying the Conjugate | 1. Inefficient Removal of Byproducts: Unreacted linker and EDC/NHS byproducts remain in the final sample. | For large biomolecules like antibodies, Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) are highly effective for removing small molecule impurities. [13][] |
| 2. Heterogeneous Product: The sample contains a mix of unconjugated, partially conjugated, and highly conjugated species. | For applications requiring a specific drug-to-antibody ratio (DAR), more advanced purification methods like Hydrophobic Interaction Chromatography (HIC) or Ion-Exchange Chromatography (IEX) may be necessary to separate these different species. [15] |
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation
This protocol separates the activation of the linker from the conjugation step, which can offer greater control and is ideal when working with sensitive biomolecules.
Materials:
-
3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid linker
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer (or PBS), pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous (dry) DMSO
-
Biomolecule (e.g., antibody) in an appropriate buffer
-
Desalting columns or SEC/TFF system for purification
Procedure:
-
Biomolecule Preparation:
-
If necessary, perform a buffer exchange to transfer your biomolecule into the Conjugation Buffer (pH 8.3).
-
Adjust the concentration to 1-10 mg/mL. [6]
-
-
Activation of the Linker (Prepare Immediately Before Use):
-
Dissolve the propionic acid linker in anhydrous DMSO to create a concentrated stock (e.g., 100 mM).
-
In a separate microfuge tube, dissolve EDC and Sulfo-NHS in Activation Buffer (pH 6.0) to a concentration of ~0.5 M each.
-
To activate the linker, combine the components in the following order, aiming for a 1.2- to 1.5-fold molar excess of EDC/Sulfo-NHS over the linker:
-
Propionic acid linker stock solution.
-
Sulfo-NHS solution.
-
EDC solution.
-
-
Incubate at room temperature for 15-30 minutes to form the Sulfo-NHS ester.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 equivalents) of the freshly activated linker solution directly to the stirring biomolecule solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Longer incubation at lower temperatures can sometimes improve yields for sensitive proteins. [1]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. [1] * Incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS ester.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using a desalting column (for small scale) or preparative SEC/TFF for larger scales. []The conjugate is typically eluted in the desired final storage buffer.
-
Protocol 2: One-Pot Conjugation
This simplified method combines activation and conjugation in a single step. It is often successful but may be less efficient than the two-step process due to the competing hydrolysis of the NHS ester as it is formed.
Materials:
-
Same as Protocol 1, but the Activation Buffer is not needed.
Procedure:
-
Biomolecule Preparation:
-
Prepare your biomolecule in the Conjugation Buffer (pH 8.3) as described above.
-
-
Prepare Reagent Stocks (Immediately Before Use):
-
Dissolve the propionic acid linker, EDC, and Sulfo-NHS in anhydrous DMSO or DMF to create separate, concentrated stock solutions (e.g., 10-100 mM).
-
-
Conjugation Reaction:
-
To your stirring biomolecule solution, add the reagents in the following order:
-
The propionic acid linker stock solution (to the desired final molar excess).
-
The Sulfo-NHS stock solution (typically at a 1.2-fold molar excess relative to the linker).
-
The EDC stock solution (typically at a 1.2-fold molar excess relative to the linker).
-
-
Incubate, quench, and purify as described in steps 3-5 of Protocol 1.
-
References
-
Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. (2020). National Institutes of Health (NIH). Retrieved from [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2014). ACS Publications. Retrieved from [Link]
-
Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. (2014). PubMed. Retrieved from [Link]
-
Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. (2020). ResearchGate. Retrieved from [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2014). PubMed Central. Retrieved from [Link]
-
Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. (2017). Macmillan Group. Retrieved from [Link]
-
Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. (2020). National Institutes of Health (NIH). Retrieved from [Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. Retrieved from [Link]
-
Examples of reactions used for conjugation to carboxylic acids. (2022). ResearchGate. Retrieved from [Link]
-
Optimizing Amide Bond Formation: Lab-Validated Insights. (2025). Online Inhibitor. Retrieved from [Link]
-
Tips and tricks for difficult amide bond formation?. (2021). Reddit. Retrieved from [Link]
-
Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. (2020). YouTube. Retrieved from [Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (2015). National Institutes of Health (NIH). Retrieved from [Link]
-
Overcoming purification hurdles for ADC linker payloads. (2025). Sterling Pharma Solutions. Retrieved from [Link]
-
The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. (2020). MDPI. Retrieved from [Link]
-
Not So Bioorthogonal Chemistry. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
Current approaches for the purification of antibody-drug conjugates. (2021). PubMed. Retrieved from [Link]
-
Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
Current approaches for the purification of antibody–drug conjugates. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis of peptide–siRNA conjugates via internal sulfonylphosphoramidate modifications and evaluation of their in vitro activity. (2023). Oxford Academic. Retrieved from [Link]
-
The medicinal chemistry evolution of antibody–drug conjugates. (2021). National Institutes of Health (NIH). Retrieved from [Link]
-
Optimizing the stability of single-chain proteins by linker length and composition mutagenesis. (1998). PubMed. Retrieved from [Link]
-
Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. (2024). Hopax Fine Chemicals. Retrieved from [Link]
-
Biomarkers for drug development in propionic and methylmalonic acidemias. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
(Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and its interaction with metal ions – a review. (2025). ResearchGate. Retrieved from [Link]
-
Buffer Exchange Path Influences the Stability and Viscosity Upon Storage of a High Concentration Protein. (2018). PubMed. Retrieved from [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). National Institutes of Health (NIH). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Buffer exchange path influences the stability and viscosity upon storage of a high concentration protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting ADCs with "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" Linker Cores
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Antibody-Drug Conjugates (ADCs) utilizing the "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker component. This guide, presented in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your research and development. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific rationale to empower your experimental decisions.
A Note on the "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" Linker Component
Initial analysis of the "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" structure reveals key insights into its function within an ADC. The bis-methanesulfonylphenyl group is an electron-withdrawing and sterically bulky moiety. Methanesulfonyl (sulfone) groups are known for their chemical stability under both acidic and basic conditions and are not substrates for enzymatic cleavage by sulfatases.[1] This suggests that this component of the linker is not the cleavable trigger itself, but rather a stable structural element. The propionic acid group provides a handle for conjugation, likely to a payload molecule.
Therefore, for payload release to occur, this stable core must be used in conjunction with a cleavable moiety (e.g., a peptide, disulfide, or hydrazone) to form the complete linker structure. This guide will address the troubleshooting of the cleavage of these associated cleavable linkers, while considering the influence of the stable bis-methanesulfonyl-phenyl core.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of the "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" component in an ADC linker?
The "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" component primarily serves as a stable, non-cleavable core in the linker design. The two methanesulfonyl (sulfone) groups are highly resistant to chemical and enzymatic degradation, which can enhance the overall stability of the ADC in circulation.[1] This increased stability helps to prevent premature release of the cytotoxic payload, a critical factor in minimizing off-target toxicity and improving the therapeutic index of the ADC.[2][3] The propionic acid moiety provides a convenient point of attachment for the payload molecule.
Q2: If this linker core is non-cleavable, how is the payload released?
Payload release is achieved by incorporating a distinct, cleavable unit into the full linker structure. This cleavable unit is designed to be labile under specific conditions found in the target cell or tumor microenvironment.[3][4] Common cleavable strategies that can be combined with this stable core include:
-
Enzyme-cleavable linkers: These often contain a dipeptide sequence (e.g., Valine-Citrulline) that is recognized and cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[]
-
Disulfide linkers: These are designed to be cleaved in the reducing environment of the cell's cytoplasm, where the concentration of glutathione is significantly higher than in the bloodstream.[4]
-
Acid-labile linkers: These incorporate functionalities like hydrazones that hydrolyze in the acidic environment of endosomes and lysosomes (pH 5-6) compared to the physiological pH of blood (pH 7.4).[4]
Q3: What are the potential advantages of using a stable linker core like this?
Utilizing a stable core like "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" can offer several advantages:
-
Enhanced Plasma Stability: The inherent stability of the sulfone groups can protect the entire linker-payload complex from degradation by plasma enzymes, leading to a longer ADC half-life and reduced off-target toxicity.[1][3]
-
Improved Hydrophilicity: While many cytotoxic payloads are hydrophobic, the inclusion of sulfonyl groups can increase the overall hydrophilicity of the linker, which may help to prevent ADC aggregation.[6]
-
Modular Design: The use of a stable core allows for a modular approach to ADC design, where different cleavable units can be incorporated to tailor the payload release mechanism to specific targets and payloads.
Q4: Are there any potential disadvantages to consider with this linker core?
While offering stability, the bulky nature of the bis-methanesulfonyl-phenyl group could potentially influence the physicochemical properties of the ADC, such as its aggregation propensity and pharmacokinetics. It is also possible that after cleavage of the labile portion of the linker, a fragment of the stable core remains attached to the payload. The properties of this "linker remnant" should be considered, as it could affect the payload's activity, solubility, and cell permeability.
Part 2: Troubleshooting Guide for Linker Cleavage
This section provides a detailed troubleshooting guide for common issues encountered during the cleavage of ADCs featuring the "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" stable core in conjunction with a cleavable moiety.
Issue 1: Incomplete or No Payload Release in In Vitro Assays
Possible Causes and Solutions
| Potential Cause | Diagnostic Experiment | Proposed Solution & Rationale |
| Incorrect Cleavage Conditions (for enzyme-cleavable linkers) | Verify the optimal pH, temperature, and buffer composition for the specific enzyme (e.g., Cathepsin B).[2] | Adjust the assay buffer to the optimal pH for the enzyme (typically acidic for lysosomal proteases). Ensure the incubation temperature is optimal (usually 37°C). Include necessary co-factors or reducing agents (like DTT for some cathepsins) in the buffer. |
| Inactive or Insufficient Enzyme | Perform an enzyme activity assay using a known substrate to confirm the potency of your enzyme stock.[7] | Use a fresh, validated batch of the cleavage enzyme. Increase the enzyme concentration in the assay. Ensure proper storage and handling of the enzyme to prevent degradation. |
| Incorrect Reducing Agent Concentration (for disulfide linkers) | Titrate the concentration of the reducing agent (e.g., glutathione, DTT) in the cleavage assay. | Optimize the concentration of the reducing agent. The intracellular glutathione concentration is in the millimolar range, so ensure your in vitro assay mimics these conditions.[4] |
| Inaccessible Cleavage Site | Use molecular modeling to assess the accessibility of the cleavable moiety in the context of the full ADC structure. Perform LC-MS/MS analysis of partially cleaved ADC to identify cleavage sites. | Redesign the linker to include a longer spacer between the stable core and the cleavable unit to reduce potential steric hindrance from the bulky bis-methanesulfonyl-phenyl group. |
| ADC Aggregation | Analyze the ADC sample by size-exclusion chromatography (SEC) to detect the presence of high molecular weight species.[8] | Optimize the formulation buffer to include excipients that reduce aggregation (e.g., polysorbate, sucrose). The hydrophilicity of the bis-methanesulfonyl-phenyl group may help, but aggregation can still occur due to the payload or antibody.[6] |
Issue 2: Premature Payload Release in Plasma Stability Assays
Possible Causes and Solutions
| Potential Cause | Diagnostic Experiment | Proposed Solution & Rationale |
| Susceptibility of the Cleavable Moiety to Plasma Proteases | Incubate the ADC in plasma from different species (human, mouse, rat) and analyze for payload release over time using LC-MS.[6] | If using a peptide linker, consider modifying the peptide sequence to be less susceptible to common plasma proteases while retaining sensitivity to the target lysosomal enzyme.[] For disulfide linkers, introduce steric hindrance near the disulfide bond to reduce its susceptibility to reduction in the bloodstream.[4] |
| Chemical Instability of the Linker | Perform stability studies in buffers at different pH values (e.g., pH 5.0, 6.5, 7.4) to assess pH-dependent degradation. | If using an acid-labile linker, ensure its hydrolysis rate at physiological pH (7.4) is sufficiently slow. The stability of the bis-methanesulfonyl-phenyl core should minimize issues with this part of the linker.[1] |
| Deconjugation of the Linker from the Antibody | Analyze the plasma stability samples by HIC or LC-MS to monitor changes in the drug-to-antibody ratio (DAR) and detect the presence of unconjugated antibody. | Re-evaluate the conjugation chemistry used to attach the linker to the antibody. Ensure stable bond formation (e.g., a thioether bond from a maleimide-cysteine reaction). |
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Possible Causes and Solutions
| Potential Cause | Diagnostic Experiment | Proposed Solution & Rationale |
| Variability in Conjugation Reaction | Tightly control reaction parameters such as temperature, pH, reaction time, and reagent stoichiometry. Analyze in-process samples to monitor the progress of the conjugation. | Develop a robust and well-characterized conjugation protocol. The bulky nature of the linker may require longer reaction times or slightly different optimal conditions compared to smaller linkers. |
| Inaccurate DAR Measurement | Use orthogonal analytical methods to determine the DAR, such as Hydrophobic Interaction Chromatography (HIC) and LC-MS.[9] | Validate your analytical methods for DAR determination. HIC separates ADC species based on hydrophobicity, providing a profile of different drug-loaded species. LC-MS provides mass information to confirm the DAR. |
| ADC Instability During Purification or Storage | Analyze the ADC before and after purification and during storage by SEC and HIC to monitor for aggregation or drug loss. | Optimize purification methods to be gentle on the ADC. Develop a stable formulation buffer for long-term storage.[8] |
Part 3: Experimental Protocols & Visualizations
Protocol 1: In Vitro Linker Cleavage Assay (Enzyme-Mediated)
Objective: To determine the rate of payload release from an ADC in the presence of a specific lysosomal enzyme.
Materials:
-
ADC stock solution
-
Recombinant human Cathepsin B (or other relevant enzyme)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Stop Solution: Acetonitrile with an internal standard
-
LC-MS system
Procedure:
-
Prepare the ADC solution to a final concentration of 1 mg/mL in the assay buffer.
-
Add Cathepsin B to a final concentration of 1 µM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of cold stop solution.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Calculate the percentage of payload release at each time point relative to the total payload.
Protocol 2: Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
ADC stock solution
-
Human plasma (or other species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS or ELISA-based method for payload quantification
Procedure:
-
Spike the ADC into pre-warmed (37°C) plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), withdraw an aliquot.
-
Process the plasma sample to extract the ADC and/or released payload (e.g., protein precipitation, solid-phase extraction).
-
Analyze the samples to determine the concentration of intact ADC (e.g., by ELISA) and/or released payload (e.g., by LC-MS).
-
Plot the concentration of intact ADC or released payload over time to determine the stability profile.
Visualizations
Caption: A logical troubleshooting workflow for common ADC linker cleavage issues.
References
- BenchChem. (2025).
- Bargh, J. D., et al. (2020).
- Maria, S., et al. (2020).
- Dong, J., et al. (2019). Aryl Sulfate is a Useful Motif for Conjugating and Releasing Phenolic Molecules: Sulfur Fluorine Exchange Click Chemistry Enables Discovery of Ortho-Hydroxy-Protected Aryl Sulfate Linker.
- Chem-Station. (2014). Sulfonyl Protective Groups.
- Bargh, J. D., et al. (2020). Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates.
- Dong, J., et al. (2019). Aryl Sulfate is a Useful Motif for Conjugating and Releasing Phenolic Molecules. PubMed.
- Bargh, J. D. (2020).
- ResearchGate. (n.d.).
- Bolza, F., et al. (2013).
- Boland, W., et al. (2001). 1.
- Giesel, F. T., et al. (1998).
- Bargh, J. D., et al. (2021). A dual-enzyme cleavable linker for antibody–drug conjugates.
- BOC Sciences. (n.d.). Sulfatase Cleavable Linker | Design & Synthesis.
- Wikipedia. (n.d.). Methanesulfonyl chloride.
- BenchChem. (2025). stability of methanesulfonamide in acidic and basic conditions.
- Sigma-Aldrich. (n.d.).
- Abcam. (n.d.). Sulfatase Activity Assay Kit (Colorimetric) (ab204731).
- D'Souza, C. S., et al. (2020).
- BOC Sciences. (n.d.).
- BioPharm International. (2015). Tackling Analytical Method Development for ADCs.
- Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions.
- D'Souza, C. S., et al. (2020).
- Klivansky, L. M., et al. (2018).
- AxisPharm. (2024). Ultimate Guide to Choosing the Right Cleavable Linker for ADCs.
- PharmiWeb.com. (2023).
- Spring, D. (n.d.).
- ResearchGate. (n.d.). The effect of neutral salts on the stability of macromolecules-A new approach using a protein-ligand binding system.
- Al-Hatamleh, M. A. I., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals.
Sources
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 6. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfatase Activity Assay Kit (Colorimetric) (ab204731) | Abcam [abcam.com]
- 8. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Addressing Hydrophobicity Issues of Sulfonyl-Based ADC Linkers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Antibody-Drug Conjugates (ADCs) featuring sulfonyl-based linkers. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to linker hydrophobicity. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions.
Introduction: The Double-Edged Sword of Sulfonyl-Based Linkers
Sulfonyl-based linkers, such as bis-sulfones used for disulfide rebridging, offer remarkable stability and homogeneity in ADC constructs. However, the inherent hydrophobicity of these linkers, often compounded by the lipophilic nature of cytotoxic payloads, presents significant challenges. Pronounced hydrophobicity can lead to poor physical stability, increased aggregation, rapid in vivo clearance, and difficulties during manufacturing and conjugation.[1][2] Successfully managing this hydrophobicity is paramount to developing a safe and efficacious ADC therapeutic.
This guide provides a structured approach to understanding, diagnosing, and mitigating these hydrophobicity-driven issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of hydrophobicity in a sulfonyl-based ADC?
The overall hydrophobicity of an ADC is a cumulative property derived from the monoclonal antibody (mAb), the cytotoxic payload, and the linker itself. Many potent payloads, such as auristatins and maytansinoids, are strongly hydrophobic.[][4] Sulfonyl-based linkers, while offering synthetic advantages, can further increase the overall hydrophobicity of the drug-linker complex, exacerbating the issue.
Q2: What are the most critical downstream consequences of high ADC hydrophobicity?
High hydrophobicity is a primary driver of ADC aggregation.[] These aggregates can lead to immunogenic reactions and are rapidly cleared from circulation, significantly reducing the therapeutic window.[1][2] Furthermore, hydrophobicity can cause manufacturing and formulation challenges, including poor solubility and instability.
Q3: How can I get a quick and reliable measure of my ADC's hydrophobicity?
Hydrophobic Interaction Chromatography (HIC) is the industry-standard method for assessing the relative hydrophobicity of ADCs. It separates species based on their interaction with a hydrophobic stationary phase. A later elution time in a decreasing salt gradient corresponds to higher hydrophobicity. This technique is sensitive enough to separate ADC species with different drug-to-antibody ratios (DARs).
Q4: Is it possible to have a high DAR without causing aggregation?
Yes, but it almost always requires strategic modifications to the linker. As the DAR increases, the cumulative hydrophobicity of the payload-linker moieties often leads to aggregation.[4] To achieve a high DAR (e.g., 8), it is often necessary to incorporate hydrophilic components into the linker design to offset the payload's hydrophobicity.[5]
Q5: Are there commercially available strategies to directly address this issue?
Yes, several strategies and reagents are available. The most common approach is the incorporation of polyethylene glycol (PEG) chains into the linker structure.[6][7][8] These PEG moieties create a protective hydration shell that masks the hydrophobic core, improving solubility and pharmacokinetic properties.[6][7] Other hydrophilic motifs include charged groups like sulfonates or even complex structures like cyclodextrins.[9][10]
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental problems with a logical, step-by-step approach to diagnosis and resolution.
Problem 1: Visible precipitation or aggregation is observed during or after the conjugation reaction.
This is a clear indicator that the solubility limit of the ADC has been exceeded, a common issue with hydrophobic drug-linkers.
-
Causality: The conjugation of multiple hydrophobic drug-linker complexes onto the antibody scaffold creates exposed hydrophobic patches. These patches on different ADC molecules self-associate to minimize their contact with the aqueous buffer, leading to aggregation and precipitation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for ADC aggregation.
Actionable Steps:
-
Characterize the Aggregates: Before making changes, quantify the problem. Use Size Exclusion Chromatography (SEC) to determine the percentage of monomer, dimer, and higher-order aggregates.[11]
-
Optimize Conjugation Conditions:
-
Temperature: Lower the reaction temperature (e.g., from 20°C to 4°C) to decrease the rate of hydrophobic interactions.
-
Co-solvents: Introduce a small percentage (5-10%) of a water-miscible organic co-solvent like DMSO to the conjugation buffer to help solubilize the hydrophobic drug-linker.
-
-
Refine Purification Strategy: Utilize preparative HIC to separate ADC species with different DARs and hydrophobicity profiles. This can be used to isolate a more homogeneous and less hydrophobic ADC population.[12]
-
Re-evaluate Linker Design: If process optimizations are insufficient, the fundamental design must be addressed. Synthesize a new linker that incorporates a hydrophilic moiety. The most common and effective strategy is the addition of a PEG chain.[][14]
Problem 2: The ADC shows poor pharmacokinetics (PK) with rapid clearance in in vivo models.
Even if an ADC appears stable in formulation, high hydrophobicity can lead to poor in vivo performance.
-
Causality: Hydrophobic ADCs are prone to non-specific binding to plasma proteins and uptake by the reticuloendothelial system (RES) in the liver and spleen.[1][6] This leads to rapid clearance from circulation before the ADC can reach the tumor target, collapsing the therapeutic window.
Troubleshooting Workflow
Caption: Workflow for addressing poor ADC pharmacokinetics.
Actionable Steps:
-
Establish an in vitro to in vivo Correlation: Confirm that the batch used for the in vivo study exhibits high hydrophobicity using HIC. This validates that hydrophobicity is the likely cause of the poor PK.
-
Design a Hydrophilic Variant: The most definitive solution is to create a more hydrophilic version of the ADC for a head-to-head comparison. The synthesis of linkers containing charged sulfonate groups or non-charged PEG groups has been shown to mitigate hydrophobicity and improve PK.[5][10]
-
Explore Formulation Buffers: While re-engineering is the most robust solution, formulation can offer some improvement. Investigate buffers containing stabilizing excipients like trehalose, polysorbate, or arginine, which can help shield hydrophobic regions and reduce non-specific interactions.
Key Experimental Protocols
Protocol 1: Assessment of ADC Hydrophobicity by HIC
This protocol provides a standardized method for analyzing the relative hydrophobicity of an ADC.
-
Instrumentation: HPLC or UPLC system with a UV detector.
-
Column: TSKgel Butyl-NPR column (4.6 mm x 3.5 cm, 2.5 µm) or equivalent.
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, 20% isopropanol, pH 7.0.
-
Procedure: a. Equilibrate the column with 100% Mobile Phase A. b. Inject 10-20 µg of the ADC sample. c. Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes. d. Monitor absorbance at 280 nm.
-
Data Interpretation: The retention time is directly proportional to the hydrophobicity of the ADC species. A weighted average retention time can be calculated to represent the overall hydrophobicity of the sample, taking into account the peak areas of different DAR species.
Protocol 2: Quantification of Aggregates by SEC-MALS
This protocol quantifies the amount of soluble aggregate in an ADC preparation.
-
Instrumentation: HPLC/UPLC system coupled to a Multi-Angle Light Scattering (MALS) detector and a Refractive Index (RI) detector.
-
Column: TSKgel G3000SWxl (7.8 mm x 30 cm) or equivalent SEC column.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable formulation buffer.
-
Procedure: a. Equilibrate the system with the mobile phase at a flow rate of 0.5 mL/min. b. Inject 50-100 µg of the ADC sample. c. Run an isocratic elution for 30 minutes. d. Monitor the outputs from the UV, MALS, and RI detectors.
-
Data Interpretation: The MALS detector provides the absolute molar mass of the eluting species. This allows for unambiguous identification and quantification of the monomer, dimer, and higher-order aggregates, providing more accurate results than UV detection alone.[11]
Table 1: Comparison of Key Analytical Techniques
| Technique | Principle | Information Provided | Pros | Cons |
| HIC | Separation based on hydrophobic interactions | Relative hydrophobicity, DAR distribution | High resolution for DAR species, industry standard | Can be influenced by buffer conditions |
| SEC-MALS | Separation by hydrodynamic radius, with mass determination | Aggregate quantification, absolute molar mass | Gold standard for aggregation, distinguishes fragments | May not resolve all species, potential for on-column interactions |
| r-CE-SDS | Separation by size under denaturing/reducing conditions | Purity, quantification of heavy/light chains, fragments | High resolution, quantitative | Destructive to sample, does not measure native conformation |
| DLS | Measures fluctuations in scattered light | Average particle size, polydispersity | Fast, low sample volume, sensitive to large aggregates | Not a separation technique, less accurate for complex mixtures |
Strategies for Hydrophilic Linker Design
When process optimizations are insufficient, rational linker design is the ultimate solution. The goal is to introduce hydrophilic moieties that can effectively "shield" the hydrophobic payload.[9]
Mechanism of Hydrophilic Shielding
Caption: Hydrophilic groups shield the payload, preventing aggregation.
Table 2: Overview of Hydrophilic Modification Strategies
| Modification Strategy | Example Moiety | Key Advantages | Considerations |
| PEGylation | Short (PEG4, PEG8) or long (PEG24) chains | Highly effective, tunable, extensive clinical precedent.[7][8] | Can increase overall size, potential for heterogeneity with polydisperse PEGs. |
| Charged Groups | Sulfonates (-SO₃⁻), Phosphates (-PO₄²⁻) | Introduces strong hydrophilicity and charge repulsion.[5][15] | Can alter isoelectric point (pI) of the ADC, potential for off-target interactions. |
| Saccharides/Glycans | Glucosamine, Chito-oligosaccharide | Biocompatible, can improve solubility and stability.[16] | Synthesis can be complex, potential for enzymatic degradation. |
| Hydrophilic Amino Acids | Poly-lysine, Aspartic/Glutamic acid tracts | Can be incorporated using standard peptide chemistry.[16] | Can introduce additional cleavage sites or immunogenicity. |
| Macrocycles | Cyclodextrins, Crown Ethers | Provide a rigid, hydrophilic scaffold.[9] | Large and sterically demanding, relatively novel in ADC space. |
By systematically applying the diagnostic and strategic principles outlined in this guide, researchers can effectively overcome the challenges posed by sulfonyl-based linker hydrophobicity, paving the way for the development of more stable, manufacturable, and efficacious Antibody-Drug Conjugates.
References
-
Taylor & Francis. (n.d.). Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET. Retrieved from [Link]
-
ResearchGate. (n.d.). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
Frontiers. (2022, June 16). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Retrieved from [Link]
-
ACS Publications. (n.d.). Impact of Payload Hydrophobicity on the Stability of Antibody–Drug Conjugates. Retrieved from [Link]
-
NIH. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]
-
NIH. (2024, January 12). Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates. Retrieved from [Link]
-
Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from [Link]
-
NIH. (2020, May 18). A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation. Retrieved from [Link]
-
PubMed. (2011, May 26). Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. Retrieved from [Link]
-
NIH. (n.d.). Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). WO2019094395A2 - Hydrophilic linkers for antibody drug conjugates.
-
NIH. (2020, January 27). Sulfatase-cleavable linkers for antibody-drug conjugates. Retrieved from [Link]
-
Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Retrieved from [Link]
-
PubMed. (n.d.). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Retrieved from [Link]
-
Cytiva. (n.d.). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from [Link]
-
AxisPharm. (2024, May 20). The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification. Retrieved from [Link]
-
Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]
-
NIH. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Retrieved from [Link]
-
NIH. (2022, September 24). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. Retrieved from [Link]
-
UC Davis. (n.d.). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. purepeg.com [purepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. biochempeg.com [biochempeg.com]
- 9. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification | AxisPharm [axispharm.com]
Enhancing the stability of ADCs with "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linkers in plasma
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for antibody-drug conjugates (ADCs) featuring the "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" and other related aryl sulfone-based linkers. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers and drug development professionals working to enhance the plasma stability of their ADCs. As Senior Application Scientists, we combine technical accuracy with field-proven insights to help you navigate the complexities of ADC development.
The Role of Aryl Sulfone Linkers in ADC Stability
The "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker represents a class of highly stable, non-cleavable linkers designed to minimize premature payload release in systemic circulation. The core of its stability lies in the electron-withdrawing nature of the two methanesulfonyl (sulfonyl) groups on the phenyl ring. This chemical feature creates a highly stable aromatic system that is resistant to enzymatic and chemical degradation in plasma.[1][2] Non-cleavable linkers like this are designed to release the cytotoxic payload only after the ADC has been internalized by the target cell and the antibody component is degraded within the lysosome.[3][4]
The primary advantage of such a stable linker is the potential for an improved therapeutic window. By preventing the premature release of the potent cytotoxic payload, off-target toxicity can be significantly reduced, allowing for potentially higher doses and improved efficacy.[2][4]
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the drug-to-antibody ratio (DAR) of our ADC with a "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker during our plasma incubation study. We expected this linker to be completely stable. What could be the cause?
While aryl sulfone-based linkers are designed for high stability, a slow decrease in DAR in plasma can still occur, albeit typically at a much lower rate than with many cleavable linkers. Potential causes include:
-
Instability at the Conjugation Site: The linkage between the propionic acid moiety and the antibody (e.g., an amide bond with a lysine residue) could be subject to slow hydrolysis.
-
Payload-related Instability: The linkage between the linker and the cytotoxic payload might have some inherent instability.
-
Analytical Variability: Ensure that the observed decrease is statistically significant and not an artifact of the analytical method. Run appropriate controls and replicates.[5]
Q2: Our ADC, which uses a bis-methanesulfonylphenyl-based linker, shows signs of aggregation during storage and after incubation in plasma. What steps can we take to mitigate this?
Aggregation is a common challenge in ADC development and can be influenced by the hydrophobicity of the linker-payload combination.[6] Although the linker itself has some hydrophilic character from the sulfone groups, the overall ADC construct can still be prone to aggregation.
-
Formulation Optimization: Screen different buffer conditions, pH, and excipients (e.g., polysorbates, sugars) to identify a formulation that minimizes aggregation.
-
Lower Drug Loading: A higher DAR can increase the propensity for aggregation. If feasible, consider producing ADCs with a lower average DAR.
-
Hydrophilic Spacers: Incorporating a hydrophilic spacer, such as a polyethylene glycol (PEG) chain, between the aryl sulfone linker and the payload can improve solubility and reduce aggregation.
Q3: We are concerned about the efficiency of payload release from our highly stable, non-cleavable ADC once it reaches the target cell. How can we assess this?
This is a critical consideration for ADCs with non-cleavable linkers. Since payload release is dependent on the complete degradation of the antibody in the lysosome, the efficiency can be influenced by several factors.[2][3]
-
In Vitro Cytotoxicity Assays: Compare the potency (e.g., IC50) of your ADC on antigen-positive cell lines with that of the free payload. A significant loss in potency might indicate inefficient release.
-
Lysosomal Degradation Assays: You can monitor the processing of the ADC within target cells over time using techniques like Western blotting or fluorescence microscopy (if the payload is fluorescent) to confirm lysosomal trafficking and degradation.
-
Metabolite Identification: Using mass spectrometry, you can identify the final payload-linker-amino acid catabolite released after lysosomal degradation to confirm the release mechanism.
Q4: What are the most appropriate analytical methods to monitor the stability of an ADC with a "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker in plasma?
A multi-pronged approach is recommended for a comprehensive stability assessment:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for determining the average DAR and identifying any linker-payload degradation products.[5]
-
Size Exclusion Chromatography (SEC): SEC is used to quantify the formation of high molecular weight species (aggregates) and fragments.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA can be designed to specifically detect the intact ADC, providing a quantitative measure of the concentration of functional ADC over time.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly Rapid DAR Decrease | Instability of the conjugation chemistry (e.g., to a cysteine residue if a maleimide derivative is used in conjunction). | Confirm the conjugation chemistry's stability. Consider alternative, more stable conjugation strategies if necessary. |
| Issues with the bond between the linker and the payload. | Synthesize and test the stability of the linker-payload conjugate independently. | |
| Analytical method inaccuracies. | Validate the LC-MS method with well-characterized standards and controls.[5] | |
| High Levels of Aggregation | Hydrophobicity of the ADC. | Optimize the formulation buffer. Evaluate the impact of DAR and consider incorporating hydrophilic spacers. |
| Instability leading to unfolding and aggregation. | Analyze samples by SEC at each time point of the plasma stability study to correlate aggregation with any DAR changes.[6] | |
| Poor In Vitro Potency | Inefficient internalization of the ADC. | Confirm antibody-antigen binding and subsequent internalization using cell-based assays. |
| Inefficient lysosomal degradation of the antibody. | Investigate the lysosomal trafficking and processing of the ADC within the target cells. | |
| The final payload catabolite is not sufficiently active or cannot reach its intracellular target. | Test the cytotoxicity of the synthesized payload-linker-amino acid catabolite. |
Experimental Protocols
Protocol 1: Plasma Stability Assessment of an ADC
This protocol outlines a general procedure for evaluating the stability of an ADC in human plasma.
Materials:
-
Test ADC with "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker
-
Human plasma (pooled, citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Sample tubes
-
-80°C freezer
Procedure:
-
Prepare a stock solution of the test ADC in PBS at a known concentration.
-
In separate tubes, dilute the ADC stock solution into pre-warmed human plasma to a final concentration (e.g., 100 µg/mL). Also, prepare a control sample of the ADC in PBS.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from each tube.
-
Immediately freeze the collected aliquots at -80°C to stop any further degradation until analysis.
-
Analyze the samples using LC-MS to determine the average DAR and SEC to assess aggregation.
Protocol 2: Analysis of DAR by LC-MS
Procedure:
-
Thaw the plasma samples from Protocol 1 on ice.
-
Isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., Protein A/G magnetic beads).
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the captured ADC from the beads.
-
Analyze the eluted ADC by LC-MS under denaturing conditions.
-
Deconvolute the resulting mass spectra to determine the relative abundance of different DAR species and calculate the average DAR.[5]
Visualizing the Workflow
Sources
- 1. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 2. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 3. njbio.com [njbio.com]
- 4. biochempeg.com [biochempeg.com]
- 5. One moment, please... [sterlingpharmasolutions.com]
- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of ADCs with "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid"
Technical Support Center: ADC Purification
A-Z Guide to Overcoming Challenges in the Purification of ADCs with Novel Hydrophilic Reagents
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for challenges encountered during the purification of ADCs, with a special focus on leveraging novel hydrophilic wash modifiers such as 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid (DMSP Acid) .
The conjugation of hydrophobic payloads to monoclonal antibodies (mAbs) invariably increases the hydrophobicity of the resulting ADC, posing significant challenges including aggregation, poor recovery, and inadequate separation of drug-to-antibody ratio (DAR) species.[1][2] DMSP Acid is an innovative, highly polar molecule designed to mitigate these issues by disrupting non-specific hydrophobic and electrostatic interactions during chromatographic purification.
This document provides a structured, question-and-answer-based approach to troubleshoot common problems and answer frequently asked questions regarding this application.
Part 1: Troubleshooting Guide
This section addresses specific, practical issues you may encounter during the purification of your ADC. Each problem is followed by probable causes and a step-by-step guide to resolution.
Problem 1: High Levels of ADC Aggregates Post-Purification
Question: I've completed my Hydrophobic Interaction Chromatography (HIC) purification, but Size Exclusion Chromatography (SEC) analysis shows a high percentage of aggregates (>5%). How can I solve this?
Probable Causes:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads creates surface-exposed hydrophobic patches on the ADC, which can interact with other ADC molecules, leading to aggregation.[1] This is one of the most significant hurdles in ADC development.[3]
-
Suboptimal Buffer Conditions: Unfavorable pH or low ionic strength in purification buffers can promote aggregation. If the buffer pH is too close to the ADC's isoelectric point (pI), the molecule's solubility decreases, increasing the risk of aggregation.[1][2]
-
High Protein Concentration: Overly high concentrations of the ADC during processing steps can increase the likelihood of intermolecular interactions and clustering.[4]
Solutions & Experimental Protocol:
The primary solution is to prevent aggregation at its source by optimizing the chromatography conditions, particularly through the use of wash modifiers like DMSP Acid.
Workflow Diagram: Troubleshooting ADC Aggregation
Caption: Decision tree for troubleshooting high ADC aggregate levels.
Step-by-Step Protocol: Implementing a DMSP Acid Wash in HIC
-
Column and Buffer Preparation:
-
Sample Loading:
-
Load your clarified ADC conjugation reaction mixture onto the equilibrated column.
-
-
Intermediate Wash (DMSP Acid Step):
-
Before starting the elution gradient, introduce a dedicated wash step using a buffer containing DMSP Acid.
-
Wash Buffer Composition: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, 0.2 M DMSP Acid , pH 7.0.
-
Rationale: The highly polar methanesulfonyl groups and the charged carboxylate of DMSP Acid disrupt weak hydrophobic and ionic interactions that contribute to aggregation, washing away loosely bound aggregates and pre-aggregate species without eluting the target ADC.
-
Wash the column with 3-5 column volumes (CVs) of this buffer.
-
-
Elution:
-
Proceed with your standard elution gradient, typically by decreasing the salt concentration (e.g., a linear gradient from 1.5 M to 0 M Ammonium Sulfate).[5]
-
-
Analysis:
-
Collect fractions and analyze them via SEC-HPLC to quantify the reduction in high molecular weight (HMW) species.[2]
-
Problem 2: Poor Resolution Between DAR Species in HIC
Question: My HIC chromatogram shows broad, overlapping peaks, and I cannot resolve DAR0, DAR2, and DAR4 species effectively. What can I do to improve resolution?
Probable Causes:
-
Steep Elution Gradient: A rapid decrease in salt concentration does not provide sufficient time for the differential hydrophobicities of various DAR species to be resolved on the column.[5]
-
Inappropriate Resin Choice: The hydrophobicity of the HIC resin may not be optimal for your specific ADC. A highly hydrophobic ADC might bind too tightly to a very hydrophobic resin (e.g., Phenyl), leading to poor separation.[5]
-
Secondary Interactions: Besides hydrophobic interactions, unintended ionic or other interactions between the ADC and the stationary phase can cause peak tailing and broadening.[5]
Solutions & Optimization Table:
Improving resolution requires fine-tuning the chromatographic parameters. A shallower gradient is the most critical adjustment.[5]
Table 1: Parameters for Optimizing DAR Species Resolution
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Elution Gradient | 20 CV linear gradient (1.5M -> 0M salt) | 30-40 CV linear gradient or a step gradient | A shallower gradient increases the retention time difference between species with small hydrophobicity differences (e.g., DAR2 vs. DAR4).[5] |
| HIC Resin | Phenyl Sepharose HP | Butyl Sepharose HP or Ether-based resin | For highly hydrophobic ADCs, a less hydrophobic resin can prevent irreversible binding and improve resolution.[5] |
| Flow Rate | 150 cm/hr | 100 cm/hr | A lower flow rate can improve peak shape by allowing more time for mass transfer between the mobile and stationary phases. |
| Mobile Phase pH | pH 7.0 | pH 6.5 or 7.5 | While less impactful than salt, adjusting pH can alter the surface hydrophobicity of the ADC and fine-tune selectivity.[5] |
Workflow Diagram: HIC Method Optimization
Caption: Sequential workflow for optimizing HIC method parameters.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" (DMSP Acid) in improving ADC purification?
A1: DMSP Acid is a multifunctional chromatography additive. Its mechanism is based on its unique chemical structure:
-
Hydrophilic Moieties: The two methanesulfonyl (-SO2CH3) groups are highly polar and act as strong hydrogen bond acceptors. During a wash step, they effectively shield the hydrophobic patches on the ADC and the HIC resin, disrupting the non-specific interactions that lead to aggregation.
-
Ionic Character: The propionic acid group provides a negative charge at neutral pH. This allows DMSP Acid to interfere with and break weak, unwanted electrostatic interactions between the ADC and the stationary phase, which can contribute to peak tailing.[5]
-
Balanced Hydrophobicity: The phenyl ring provides a mild hydrophobic character that allows the molecule to interact effectively at the interface between the ADC and the resin without prematurely eluting the target protein.
Q2: Can DMSP Acid be used in chromatography modes other than HIC, such as Ion Exchange (IEX)?
A2: Yes, DMSP Acid has potential applications in IEX chromatography, particularly for removing aggregates and residual free payload.[][8] In Cation Exchange Chromatography (CEX), where ADCs are often purified, DMSP Acid can be included in the wash or load buffer. Its ionic nature can help displace non-specifically bound impurities and its hydrophilic character can reduce on-column aggregation, which is a known issue even in IEX.[9] However, its concentration must be carefully optimized to avoid interfering with the primary charge-based binding of the ADC to the resin.
Q3: How do I remove DMSP Acid from my final purified ADC sample?
A3: DMSP Acid is a small molecule (MW < 500 g/mol ) and is readily removed from the final ADC product (MW ~150 kDa) using standard downstream processing techniques. The most effective methods are:
-
Tangential Flow Filtration (TFF): This is the industry-standard method for buffer exchange and formulation of biologics. A TFF cassette with a 30 kDa molecular weight cutoff (MWCO) will efficiently remove DMSP Acid while retaining the ADC.[10]
-
Size Exclusion Chromatography (SEC): A desalting column can be used for smaller, lab-scale preparations to exchange the ADC into its final formulation buffer, effectively separating it from the small molecule additive.[2]
Q4: What analytical methods are essential for characterizing my ADC after purification with this new reagent?
A4: A comprehensive panel of analytical techniques is required to ensure the critical quality attributes (CQAs) of the ADC have been met.[3][11]
-
Purity and Aggregation: Size Exclusion Chromatography (SEC-HPLC) is the gold standard for quantifying aggregates (HMW species) and fragments (LMW species).[2][11]
-
Drug-to-Antibody Ratio (DAR): Hydrophobic Interaction Chromatography (HIC-HPLC) is used to determine the distribution of different DAR species (DAR0, DAR2, etc.).[6][12] Reversed-Phase HPLC (RP-HPLC) of reduced and deglycosylated ADC can also provide DAR information.[13]
-
Charge Variants: Ion Exchange Chromatography (IEX-HPLC) or imaged Capillary Isoelectric Focusing (iCIEF) should be used to assess the charge heterogeneity of the ADC, which can be impacted by the conjugation process.[9][14]
-
Free Drug Content: A sensitive RP-HPLC or LC-MS method must be used to confirm the removal of the cytotoxic payload to acceptable levels.[13]
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting ADC Purification by Hydrophobic Interaction Chromatography (HIC).
- Lonza. (n.d.). Diversification of ADC formats and overcoming purification challenges.
- GTP Bioways. (2024, April 10). Overcoming Challenges in ADC Purification: A Case Study.
- Sterling Pharma Solutions. (2025, June 23). Overcoming purification hurdles for ADC linker payloads.
- Creative Proteomics. (n.d.). Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques.
- Pharmaceutical Technology. (n.d.). Tackling Aggregation Challenges in ADC Production.
- Benchchem. (n.d.). Technical Support Center: Purification of Antibody-Drug Conjugates (ADCs).
- Cytiva. (2025, August 18). Aggregation in antibody-drug conjugates: causes and mitigation.
- ResearchGate. (2025, August 6). ADC Analysis by Hydrophobic Interaction Chromatography.
- BOC Sciences. (n.d.). Review of Antibody Drug Conjugate (ADC) Purification.
- Springer Nature Experiments. (n.d.). Purification of ADCs by Hydrophobic Interaction Chromatography.
- Bioprocess Online. (n.d.). Aggregation In Antibody-Drug Conjugates Causes And Mitigation.
- NIH. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates.
- NIH. (2019, June 25). Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates.
- Biocompare.com. (2025, February 3). Overcoming Development Challenges in Antibody-Drug Conjugates.
- Scorpius BioManufacturing. (2024, June 3). Solving Complex mAb Purification Challenges.
- MDPI. (2023, February 14). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.
- Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates.
- WuXi AppTec. (2023, July 20). ADC Bioanalysis Strategies Based on LC-MS.
- Bestchrom. (2025, June 5). Application of cation exchange chromatography in the purification of ADC.
- American Pharmaceutical Review. (2015, July 31). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis.
- LCGC International. (n.d.). Hydrophobic Interaction Chromatography (HIC) for the Characterization of Therapeutic Monoclonal Antibodies and Related Products, Part 2: Practical Considerations.
- Mabion SA. (n.d.). Ion Exchange Chromatography in Monoclonal Antibodies Purification.
- Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
- Waters. (2024, April 10). Hydrophobic interaction chromatography a versatile method for ADC and protein analysis.
- Phenomenex. (2024, April 25). Hydrophobic Interaction Chromatography as a Platform for Characterizing Antibody Drug Conjugates.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 9. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lonza.com [lonza.com]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
Modifying reaction conditions for "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker conjugation
Technical Support Center: Conjugation of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid
A Guide for Senior Application Scientists
Welcome to the technical support center for the advanced linker, 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid. This guide is designed for drug development professionals and researchers to provide in-depth, field-tested insights into optimizing conjugation protocols and troubleshooting common experimental hurdles. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the chemistry behind them.
Section 1: Understanding the Core Chemistry: Activation & Conjugation
The foundational principle of using this linker lies in the activation of its terminal carboxylic acid, making it reactive towards primary amines (e.g., lysine residues on a protein). The gold-standard method for this is a two-step reaction using a carbodiimide (EDC) and an N-hydroxysuccinimide ester (NHS or Sulfo-NHS).
Q1: What is the fundamental mechanism for conjugating this linker to a biomolecule?
A: The conjugation process is not direct. The linker's carboxylic acid must first be activated to create a semi-stable, amine-reactive intermediate. This is most reliably achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The process unfolds in two distinct stages:
-
Activation: EDC reacts with the linker's carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization & Conjugation: This unstable intermediate is immediately reacted with NHS (or Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This activated linker can then be reliably conjugated to a primary amine on the target biomolecule, forming a stable amide bond.[1][2]
Q2: Why is the two-step process with NHS superior to using EDC alone?
A: While EDC alone can facilitate amide bond formation, the O-acylisourea intermediate is extremely short-lived in aqueous solutions.[1] It is highly susceptible to hydrolysis, which regenerates the original carboxyl group and renders the linker inactive. Furthermore, if your target biomolecule also contains carboxyl groups (as all proteins do), EDC can cause unintended and undesirable polymerization of your target molecule.[2]
The addition of NHS or Sulfo-NHS traps the activated state, converting it into an NHS ester that is significantly more stable in aqueous buffers, yet still highly reactive towards primary amines.[1] This de-couples the activation and conjugation steps, allowing for greater control, higher efficiency, and the prevention of unwanted side reactions.
Section 2: Critical Reaction Parameters & Optimization FAQs
Success in bioconjugation is a game of chemical kinetics. The desired amine reaction must outcompete the ever-present side reaction of hydrolysis. Control over reaction parameters is therefore paramount.
Q3: What are the optimal pH conditions for this two-step conjugation?
A: The two steps of the reaction have conflicting optimal pH ranges. This is the most critical parameter to control for achieving high yields.
-
Step 1 (Activation with EDC/NHS): This reaction is most efficient in a slightly acidic environment, typically pH 4.5-6.0 .[3] An acidic pH protonates the carboxyl group, making it a better nucleophile for attacking the EDC, while minimizing premature hydrolysis of the NHS ester once it is formed. MES buffer is an excellent choice for this step.[3]
-
Step 2 (Conjugation to Amine): The reaction of the newly formed NHS ester with a primary amine is most efficient at a physiological to slightly alkaline pH, typically pH 7.2-8.5 .[4] At this pH, a sufficient amount of the primary amines on the biomolecule are deprotonated and thus nucleophilic, allowing them to efficiently attack the NHS ester. Phosphate-buffered saline (PBS) or borate buffers are common choices.[4][5]
Q4: Which buffers should I absolutely avoid?
A: Your choice of buffer is critical. Avoid any buffer that contains competing nucleophiles.
-
Amine-containing buffers: Buffers like Tris and glycine contain primary amines that will compete with your target biomolecule for the activated linker, drastically reducing or eliminating your conjugation yield.[4][6] These buffers should only be used at the very end of the protocol to quench any remaining reactive NHS esters.[4]
-
Carboxylate-containing buffers: Buffers such as acetate or citrate should be avoided during the EDC activation step as they will compete with the linker's carboxyl group for reaction with EDC.[6]
Q5: What molar ratios of Linker:EDC:NHS:Biomolecule are a good starting point?
A: The optimal ratios are empirically determined but a robust starting point for optimization is a molar excess of the activation reagents relative to the linker, and a molar excess of the activated linker relative to the biomolecule.
| Reagent | Molar Ratio (vs. Biomolecule) | Rationale |
| Biomolecule | 1x | The limiting reagent. |
| Linker | 10-50x | Drives the reaction forward. The specific ratio depends on the number of available amines on the biomolecule and the desired degree of labeling. |
| EDC | 1.5-2x (relative to Linker) | Ensures efficient activation of the linker's carboxyl groups. |
| NHS/Sulfo-NHS | 1.5-2x (relative to Linker) | Efficiently traps the activated intermediate to form the more stable NHS ester. |
Q6: How do temperature and time affect the reaction?
A: There is a trade-off between reaction speed and the stability of the reagents.
-
Temperature: Reactions are typically performed at room temperature (20-25°C) or at 4°C.[4] Room temperature reactions are faster (0.5-4 hours), but the hydrolysis of the NHS ester is also accelerated.[4] Performing the reaction at 4°C can extend the half-life of the NHS ester and may be beneficial for sensitive proteins, but will require longer incubation times (2-12 hours).
-
NHS Ester Hydrolysis: The stability of the amine-reactive NHS ester is highly dependent on pH and temperature. The half-life can be several hours at pH 7 and 4°C, but drops to mere minutes at pH 8.6 and room temperature.[4] This underscores the importance of proceeding to the amine conjugation step promptly after activation.
Section 3: Troubleshooting Common Problems
Q7: My conjugation yield is extremely low or zero. What should I investigate?
A: This is the most common issue and can almost always be traced back to a few key areas. Follow this logical workflow to diagnose the problem.
Q8: My protein precipitated after adding the activated linker. Why, and how can I prevent it?
A: Precipitation is often caused by changes in solution conditions or aggregation of the biomolecule. The "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker itself is relatively hydrophobic.
-
Cause 1: Organic Solvent Shock: The linker and its NHS ester are often dissolved in a water-miscible organic solvent like DMSO or DMF.[6] Adding too high a percentage of this solvent to your aqueous protein solution can cause denaturation and precipitation.
-
Solution: Keep the final concentration of the organic solvent below 10% (v/v) in the final reaction mixture.[6] Add the linker solution slowly while gently vortexing the protein solution.
-
-
Cause 2: Aggregation: As the hydrophobic linkers are conjugated to the surface of the protein, they can increase the overall hydrophobicity, leading to aggregation.
-
Solution: Reduce the molar excess of the linker to achieve a lower degree of labeling. You can also include non-nucleophilic stabilizing excipients in your buffer, such as arginine or a low concentration of a non-ionic surfactant.
-
Section 4: Key Experimental Protocols
These protocols provide a validated starting point. Optimization will likely be required for your specific application.
Protocol 4.1: Two-Step Activation of the Linker
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[3]
-
Prepare a 10 mg/mL solution of the linker in anhydrous DMSO.
-
Prepare a 100 mM MES buffer, pH 5.0.
-
-
Activation Reaction:
-
In a microfuge tube, add the desired amount of linker from the DMSO stock to the MES buffer.
-
Immediately add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS (relative to the linker).
-
Incubate at room temperature for 15-30 minutes with gentle mixing. The solution now contains the activated Sulfo-NHS ester of the linker. Proceed immediately to the next step.
-
Protocol 4.2: Conjugation to Amine-Containing Biomolecule
-
Biomolecule Preparation:
-
Ensure your biomolecule (e.g., antibody) is in an amine-free buffer, such as PBS, at pH 7.2-7.5. If it is in a Tris or glycine buffer, perform a buffer exchange using a desalting column.[7]
-
-
Conjugation Reaction:
-
Add the freshly prepared activated linker solution (from Protocol 4.1) to your biomolecule solution.
-
Incubate for 1-2 hours at room temperature or 4-8 hours at 4°C with gentle stirring or rocking.
-
-
Quenching:
-
To stop the reaction, add an amine-containing buffer, such as Tris, to a final concentration of 50-100 mM.[8]
-
Incubate for 15 minutes. This will react with and deactivate any remaining Sulfo-NHS esters.
-
-
Purification:
-
Remove excess, unreacted linker and reaction byproducts (e.g., EDC-urea) by size exclusion chromatography (desalting column) or dialysis.
-
References
-
G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. Retrieved from [Link][6]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link][9]
-
Hermanson, G. T. (2020, January 28). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification [Video]. YouTube. Retrieved from [Link][10]
-
Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion protein linkers: property, design and functionality. Advanced drug delivery reviews, 65(10), 1357–1369. Retrieved from [Link][11]
-
Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in molecular biology, 627, 55–73. Retrieved from [Link][12]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link][7]
-
Cuatrecasas, P., & Parikh, I. (1972). Adsorbents for affinity chromatography. Use of N-hydroxysuccinimide esters of agarose. Biochemistry, 11(12), 2291–2299. Retrieved from [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link][1]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Bain, J. D., & Wels, C. A. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(34), 10349–10357. Retrieved from [Link][5]
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. glenresearch.com [glenresearch.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating premature drug release from ADCs with sulfonyl linkers
A Guide to Mitigating Premature Drug Release for Researchers and Drug Development Professionals
Welcome to the technical support center for Antibody-Drug Conjugates (ADCs) featuring sulfonyl-based linkers. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical protocols to address one of the most critical challenges in ADC development: premature drug release. Our goal is to equip you with the knowledge to enhance the stability and efficacy of your ADC constructs, ensuring the cytotoxic payload is delivered specifically to the target cells while minimizing systemic toxicity.[1][2][]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and function of sulfonyl linkers in ADCs.
Q1: Why are sulfonyl-based linkers, such as phenyloxadiazole sulfones, used for ADCs?
Sulfonyl-based linkers have emerged as a valuable tool for site-specific antibody conjugation, offering a more stable alternative to traditional maleimide linkers.[4] The primary advantage is their ability to form robust thioether bonds with engineered cysteine or selenocysteine residues on the antibody, which significantly reduces the incidence of thioether exchange with serum proteins like albumin.[4] This enhanced stability in plasma is critical for preventing premature drug release, thereby widening the therapeutic window and reducing off-target toxicity.[][4]
Q2: What are the primary mechanisms that can still lead to premature payload release from sulfonyl linker ADCs?
While sulfonyl linkers provide excellent stability, premature payload release can still occur through several mechanisms:
-
Linker Instability: Although more stable than maleimides, the linker itself is intentionally designed to be labile under specific conditions.[5] Harsh chemical environments during synthesis or purification can cause degradation.[5]
-
Off-Target Cleavage: Some cleavable linkers, even advanced designs, can be susceptible to cleavage by enzymes present in systemic circulation, not just within the target cell's lysosome.[1][6] For example, certain peptide-based linkers used in conjunction with sulfone conjugation chemistry can be cleaved by proteases found in plasma.[1]
-
Antibody Degradation: The monoclonal antibody (mAb) itself can be catabolized in circulation, leading to the release of the linker-payload complex before it reaches the tumor.[7][8]
Q3: How does premature payload release impact the therapeutic index of an ADC?
The therapeutic index of an ADC is the balance between its efficacy (killing cancer cells) and its toxicity (harming healthy cells). Premature release of a potent cytotoxic payload into systemic circulation is a primary driver of off-target toxicity.[2][9][] This can lead to severe adverse events such as neutropenia, peripheral neuropathy, and ocular toxicity.[2][9] By releasing the toxin indiscriminately, it reduces the concentration of the ADC that reaches the tumor, thereby lowering efficacy while simultaneously increasing systemic toxicity, which narrows the therapeutic window.[11][12]
Q4: What are the essential analytical methods for monitoring ADC stability and premature drug release?
A multi-faceted analytical approach is required to fully characterize an ADC and monitor its stability.[13][14] Key techniques include:
-
Mass Spectrometry (MS): Used for intact mass analysis to confirm molecular weight and for peptide mapping to identify conjugation sites.[15][16] LC-MS/MS is the gold standard for detecting and quantifying free payload in biological matrices like plasma.[17][18]
-
Chromatography:
-
Hydrophobic Interaction Chromatography (HIC): The primary method for determining the drug-to-antibody ratio (DAR) and distribution.[15]
-
Size-Exclusion Chromatography (SEC): Used to detect and quantify aggregation or fragmentation of the ADC.[14][15]
-
Reversed-Phase HPLC (RP-HPLC): Evaluates the stability of the payload and its release profile.[15]
-
-
Ligand-Binding Assays (LBAs): Techniques like ELISA are used to quantify total antibody and assess antigen-binding capability.[16][19]
Section 2: In-Depth Troubleshooting Guides
This section provides structured guidance for specific experimental issues.
Guide 2.1: High Levels of Free Payload Detected in Plasma Stability Assays
Symptom: You observe a significant decrease in the average Drug-to-Antibody Ratio (DAR) or a corresponding increase in free payload over time during an in vitro plasma stability assay, as measured by HIC-HPLC or LC-MS/MS.[12]
Potential Causes & Recommended Actions:
-
Cause: Inherent Linker Instability
-
Rationale: The specific sulfonyl linker construct or an adjacent cleavable moiety (e.g., a dipeptide) may be unexpectedly labile in the plasma matrix. Some linkers show species-specific stability; for instance, certain peptide linkers are notoriously unstable in mouse plasma due to carboxylesterase activity, a challenge that is absent in human plasma.[6][20][21]
-
Action Plan:
-
Confirm with Orthogonal Methods: Validate the payload release observed via HIC-HPLC by using a more direct method like LC-MS/MS to quantify the free payload.[12] This rules out assay-specific artifacts.
-
Conduct Cross-Species Stability Testing: If using animal models, test stability in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) to identify species-specific enzymatic cleavage.[6]
-
Re-evaluate Linker Design: If instability is confirmed, particularly in human plasma, a redesign of the linker may be necessary. Consider modifying the cleavable portion or the self-immolative spacer to enhance stability.[22]
-
-
-
Cause: Inappropriate Conjugation Site
-
Rationale: The local microenvironment of the conjugation site on the antibody can influence linker stability.[12] Steric hindrance or local charge effects at a specific engineered cysteine residue might render the sulfonyl linkage more susceptible to degradation.
-
Action Plan:
-
Evaluate Different Conjugation Sites: If your mAb has multiple potential engineered cysteine sites, create and test ADCs conjugated at different positions to see if stability varies.[12]
-
Perform Peptide Mapping: Use mass spectrometry-based peptide mapping to confirm the exact location of conjugation and ensure there was no mis-conjugation to an unintended site.[15]
-
-
-
Cause: Assay-Related Artifacts
-
Rationale: The experimental conditions of the stability assay itself can sometimes induce payload release. Issues with plasma quality (e.g., repeated freeze-thaw cycles), incorrect pH, or microbial contamination can introduce proteases or other factors that degrade the ADC.
-
Action Plan:
-
Optimize Assay Conditions: Ensure the plasma is high-quality, single-use aliquots are used, and the incubation conditions (temperature, pH) are precisely controlled and appropriate for the ADC.[12]
-
Run Control Experiments: Include a control where the ADC is incubated in a simple buffer (like PBS) under the same conditions.[23] Significant degradation in buffer points to inherent instability, whereas degradation only in plasma confirms matrix-related effects.
-
-
Troubleshooting Workflow: Premature Payload Release
Caption: Workflow for troubleshooting premature payload release.
Section 3: Key Experimental Protocols
This section provides step-by-step methodologies for essential experiments.
Protocol 3.1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and quantify the release of free payload over time in a plasma matrix.
Materials & Equipment:
-
Purified ADC stock solution of known concentration
-
Control plasma (human, mouse, etc.), stored at -80°C in single-use aliquots
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator set to 37°C
-
Analytical instruments: HIC-HPLC system, LC-MS/MS system
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
Microcentrifuge tubes, refrigerated centrifuge
Methodology:
-
Preparation: Thaw a single-use aliquot of plasma rapidly at 37°C. Keep on ice immediately after thawing.
-
Incubation Setup:
-
In a microcentrifuge tube, dilute the ADC stock solution into the plasma to a final concentration of ~0.1 mg/mL.[18] Gently mix by pipetting.
-
Prepare a time-zero (T=0) sample immediately by taking an aliquot and proceeding to step 4.
-
Place the remaining plasma-ADC mixture in a 37°C incubator.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), withdraw an aliquot of the incubation mixture.
-
Sample Processing (for LC-MS/MS):
-
To the collected aliquot, add 3 volumes of ice-cold protein precipitation solvent (e.g., 300 µL solvent for 100 µL sample).[18]
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the free payload, for LC-MS/MS analysis.
-
-
Sample Processing (for HIC-HPLC): Analysis of the average DAR is typically done on the intact ADC. Aliquots taken at each time point can be flash-frozen and stored at -80°C until analysis. Thaw and analyze according to standard HIC-HPLC protocols.
-
Data Analysis:
-
LC-MS/MS: Quantify the concentration of free payload at each time point against a standard curve.
-
HIC-HPLC: Calculate the average DAR at each time point. Plot the average DAR vs. time to determine the rate of drug deconjugation.
-
Sources
- 1. cancercenter.com [cancercenter.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 4. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 11. dls.com [dls.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. adcreview.com [adcreview.com]
- 14. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. researchgate.net [researchgate.net]
- 20. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Linkers: A Comparative Guide to Novel Hydrophilic vs. Traditional Hydrophobic Linkers in Antibody-Drug Conjugates
A Senior Application Scientist's Perspective on Optimizing ADC Performance
In the intricate world of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Its design dictates the stability, pharmacokinetics (PK), efficacy, and overall safety profile of the ADC. For years, the workhorse of non-cleavable linkers has been the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, a relatively hydrophobic entity. However, the field is rapidly evolving, with a strong emphasis on novel linker technologies that address the limitations of their predecessors. This guide provides an in-depth comparison of a novel, hydrophilic linker exemplified by a structure like "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" and the traditional SMCC linker.
The core directive of this guide is to move beyond a simple recitation of facts and delve into the "why" behind experimental choices and the tangible impact of linker chemistry on ADC performance. We will explore how the strategic incorporation of hydrophilic moieties, such as methanesulfonyl groups, can mitigate the challenges associated with hydrophobic payloads and enhance the therapeutic window of ADCs.
The Contenders: Structure and Conjugation Chemistry
The Incumbent: SMCC Linker
The SMCC linker is a heterobifunctional crosslinker that has been instrumental in the development of several ADCs, most notably Ado-trastuzumab emtansine (Kadcyla®).[1][2] Its structure features an N-hydroxysuccinimide (NHS) ester and a maleimide group, allowing for the covalent conjugation of amine- and sulfhydryl-containing molecules, respectively.[3][4] The cyclohexane ring in its core contributes to its rigidity and hydrophobicity.[5]
Conjugation Chemistry: The conjugation process with SMCC is a two-step reaction. First, the NHS ester reacts with primary amines, such as the lysine residues on the surface of an antibody, to form a stable amide bond. Subsequently, the maleimide group reacts with a thiol group on the payload to form a stable thioether bond.[6][]
The Challenger: "3-(3,5-Bis-methanesulfonyl-phenyl)propionic Acid" - A Representative Hydrophilic Linker
While specific public data on "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" as an ADC linker is not widely available, its chemical structure provides clear insights into its intended function. The presence of two methanesulfonyl (-SO2CH3) groups on the phenyl ring imparts significant hydrophilicity. These polar groups can effectively counteract the hydrophobicity of many potent cytotoxic payloads.[8] This linker represents a class of novel hydrophilic linkers designed to improve the physicochemical properties of ADCs.[9][10]
Conjugation Chemistry: Similar to SMCC, a derivative of this propionic acid would be activated (e.g., as an NHS ester) to react with lysine residues on the antibody. The other end of the linker would be functionalized to react with the payload. The key difference lies in the nature of the spacer, where the bis-methanesulfonyl phenyl group replaces the cyclohexane ring of SMCC.
Head-to-Head Comparison: Performance in ADCs
The choice of linker has profound implications for the overall performance of an ADC. Here, we compare the anticipated properties of an ADC constructed with a hydrophilic linker like "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" against one built with the conventional SMCC linker.
| Feature | SMCC Linker | "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" Linker (Inferred) | Rationale & Supporting Evidence |
| Hydrophobicity | High | Low | The cyclohexane core of SMCC is hydrophobic. The bis-methanesulfonyl groups in the novel linker are highly polar and increase water solubility.[8] Hydrophilic linkers can mask the hydrophobicity of the payload.[11] |
| Tendency for Aggregation | Higher | Lower | Hydrophobic payloads conjugated via hydrophobic linkers like SMCC can lead to ADC aggregation, which can accelerate clearance and cause toxicity.[][12] Hydrophilic linkers, such as those containing PEG or sulfonate groups, have been shown to reduce aggregation.[4][8] |
| Plasma Stability | Moderate | Potentially Higher | While non-cleavable, SMCC-based conjugates can exhibit some instability in plasma, leading to premature drug release.[13] Novel hydrophilic non-cleavable linkers are being designed for enhanced serum stability. |
| Pharmacokinetics (PK) | Faster Clearance | Slower Clearance, Longer Half-life | Hydrophobic ADCs are more prone to non-specific uptake by the reticuloendothelial system, leading to faster clearance.[11] Hydrophilic linkers are known to improve PK profiles, resulting in longer circulation times.[14][] |
| Drug-to-Antibody Ratio (DAR) | Limited by Aggregation | Potentially Higher Achievable DAR | The hydrophobicity of the linker-payload can limit the achievable DAR before aggregation becomes a significant issue.[4] Hydrophilic linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising stability.[10] |
| Therapeutic Window | Narrower | Wider | Improved PK, reduced off-target toxicity due to lower aggregation and non-specific uptake, and potentially higher efficacy from a more stable ADC can contribute to a wider therapeutic window.[4] |
Experimental Workflows: A Practical Guide
The following sections provide standardized protocols for the conjugation of payloads to antibodies using both SMCC and a representative hydrophilic linker.
Experimental Workflow Diagram
Caption: Comparative experimental workflows for ADC conjugation.
Protocol 1: ADC Synthesis using SMCC Linker
Objective: To conjugate a thiol-containing payload to an antibody via the SMCC linker.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4.
-
SMCC crosslinker (freshly prepared solution in DMSO).
-
Thiol-containing payload.
-
Reducing agent (e.g., TCEP) if antibody disulfide bonds need to be reduced for cysteine conjugation.
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification columns (e.g., size-exclusion chromatography - SEC).
Procedure:
-
Antibody Preparation: If conjugating to native lysines, ensure the antibody is in an amine-free buffer. If conjugating to engineered or reduced cysteines, treat the antibody with a reducing agent like TCEP to expose the thiol groups, followed by purification to remove the reducing agent.
-
Activation of Antibody with SMCC:
-
Dissolve SMCC in DMSO to a stock concentration of 10-20 mM.
-
Add a 10-20 fold molar excess of SMCC to the antibody solution.
-
Incubate at room temperature for 30-60 minutes.
-
-
Removal of Excess SMCC: Purify the SMCC-activated antibody using a desalting column equilibrated with PBS, pH 7.2.
-
Conjugation to Thiol-Payload:
-
Immediately add the thiol-containing payload to the purified SMCC-activated antibody. A 1.5-2 fold molar excess of payload over available maleimide groups is recommended.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching: Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification of ADC: Purify the final ADC conjugate using SEC to remove unconjugated payload and linker.
-
Characterization: Characterize the ADC for Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry, and assess for aggregation using SEC.
Protocol 2: ADC Synthesis using a Hydrophilic Linker (General Protocol)
Objective: To conjugate a payload to an antibody using a "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid"-based hydrophilic linker.
Materials:
-
Monoclonal antibody (mAb) in PBS, pH 7.4.
-
NHS-activated "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker (freshly prepared solution in a water-miscible solvent like DMSO or DMF).
-
Payload with a suitable reactive group.
-
Quenching reagent (e.g., Tris buffer).
-
Purification columns (e.g., SEC).
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at the desired concentration.
-
Activation of Antibody with Hydrophilic Linker:
-
Dissolve the NHS-activated hydrophilic linker in a minimal amount of organic solvent and then dilute in an aqueous buffer.
-
Add a 5-15 fold molar excess of the linker to the antibody solution. The improved solubility of the linker may allow for a more aqueous reaction environment compared to SMCC.
-
Incubate at room temperature for 30-60 minutes.
-
-
Removal of Excess Linker: Purify the activated antibody using a desalting column equilibrated with an appropriate buffer for the subsequent conjugation step.
-
Conjugation to Payload:
-
Add the payload with its corresponding reactive group to the purified activated antibody.
-
The reaction conditions (pH, temperature, time) will depend on the specific chemistry used to attach the payload to the linker.
-
-
Quenching: Quench the reaction by adding a reagent that will react with any remaining active groups on the linker.
-
Purification of ADC: Purify the ADC using SEC to remove unconjugated payload and linker.
-
Characterization: Characterize the ADC for DAR and aggregation as described for the SMCC protocol. The improved hydrophilicity is expected to result in lower aggregation levels, which should be confirmed by SEC.
The Underlying Science: Why Hydrophilicity Matters
The shift towards hydrophilic linkers is grounded in fundamental principles of protein chemistry and pharmacology.
Caption: Impact of linker hydrophilicity on ADC properties.
Hydrophobic interactions are a primary driver of protein aggregation.[12] When a hydrophobic payload is attached to an antibody via a hydrophobic linker like SMCC, the resulting ADC can present hydrophobic patches on its surface. These patches can interact with each other, leading to the formation of aggregates. These aggregates are often recognized and cleared by the reticuloendothelial system (RES), primarily in the liver and spleen, which not only reduces the circulating half-life of the ADC but can also lead to off-target toxicity in these organs.[11]
A hydrophilic linker, such as one containing methanesulfonyl groups, acts as a "hydrophilic shield" around the hydrophobic payload.[11] This increased overall hydrophilicity of the ADC molecule reduces the propensity for aggregation, leading to improved solubility and stability in circulation.[9][10] This, in turn, results in a more favorable pharmacokinetic profile, with a longer half-life and increased exposure of the tumor to the ADC.[14][] The ultimate goal is to widen the therapeutic window by increasing efficacy at the target site while minimizing systemic toxicity.
Conclusion: A Move Towards Rational Linker Design
The era of a "one-size-fits-all" approach to ADC linker design is drawing to a close. While the SMCC linker has been a valuable tool and remains relevant for certain applications, the development of novel hydrophilic linkers, represented here by the "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" structure, marks a significant advancement in the field. By rationally designing linkers with improved physicochemical properties, we can overcome some of the key challenges that have hindered the development of ADCs, particularly those with hydrophobic payloads. The move towards more hydrophilic linkers is a testament to the growing understanding of the intricate interplay between the different components of an ADC and its ultimate clinical performance. As our knowledge of linker chemistry deepens, we can expect to see the development of even more sophisticated and effective ADCs for the treatment of cancer and other diseases.
References
- Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447.
-
Creative Biolabs. (n.d.). SMCC (CAT#: ADC-L-016). Retrieved from [Link]
-
AxisPharm. (2022, October 28). What are ADC Linkers?. Retrieved from [Link]
- ACS Publications. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates.
- Liu, H., et al. (2021). Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity. Molecular Cancer Therapeutics, 20(12 Suppl), Abstract nr P196.
- Zhao, R. Y., et al. (2011). Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates. Journal of Medicinal Chemistry, 54(10), 3606-3623.
- Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
- ACS Publications. (2020).
-
AACR Journals. (2021, December 1). Abstract P196: Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity. Retrieved from [Link]
- Wang, J., et al. (2018). Site-specific and Hydrophilic ADCs Through Disulfide-Bridged Linker and Branched PEG. Bioorganic & Medicinal Chemistry Letters, 28(8), 1363-1370.
-
Bio-Synthesis Inc. (n.d.). SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. Retrieved from [Link]
- Joubert, N., et al. (2020). Antibody-Drug Conjugates: The Last Decade. Pharmaceuticals, 13(9), 245.
-
PubMed. (2011). Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. Retrieved from [Link]
Sources
- 1. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 4. Sci-Hub. Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates / Journal of Medicinal Chemistry, 2011 [sci-hub.box]
- 5. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the stability of ADCs with different linker technologies
An In-Depth Guide to the Stability of Antibody-Drug Conjugates: A Comparative Analysis of Linker Technologies
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the stability of the linker that connects the antibody to the drug payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release, yet efficiently liberate the active drug within the target tumor microenvironment or inside the cancer cell. This guide provides a comparative analysis of the stability of ADCs with different linker technologies, offering insights into the experimental validation of linker performance for researchers, scientists, and drug development professionals.
The Pivotal Role of the Linker in ADC Design
The linker is a key determinant of an ADC's therapeutic index, influencing its pharmacokinetics, efficacy, and tolerability. A linker that is too stable may prevent the drug from being released at the target site, rendering the ADC ineffective. Conversely, a linker that is too labile can lead to premature drug release in the bloodstream, causing off-target toxicity and reducing the amount of drug that reaches the tumor. Therefore, the choice of linker technology is a critical decision in the design of a successful ADC.
Comparative Analysis of Linker Technologies
ADC linkers can be broadly classified into two main categories: cleavable and non-cleavable. The choice between these two types depends on the desired mechanism of action and the specific characteristics of the target antigen and the cytotoxic payload.
Cleavable Linkers: Tunable Drug Release
Cleavable linkers are designed to be stable in the bloodstream and to release the drug payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. These triggers can include changes in pH, the presence of specific enzymes, or a reducing environment.
One of the earliest strategies for targeted drug release involved the use of acid-labile linkers, such as hydrazones. These linkers are relatively stable at the physiological pH of blood (pH 7.4) but are designed to hydrolyze in the more acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following internalization of the ADC.
Mechanism of Action: Hydrazone linkers are formed by the reaction of a ketone or aldehyde with a hydrazine derivative. The acidic environment of the endo-lysosomal compartment catalyzes the hydrolysis of the hydrazone bond, releasing the drug.
Stability Profile: While conceptually straightforward, early hydrazone-based linkers exhibited limited plasma stability, leading to premature drug release and systemic toxicity. This has prompted the development of more sterically hindered hydrazone linkers to improve their stability at neutral pH.
Experimental Workflow: Assessing pH-Dependent ADC Stability
Caption: Cathepsin B-mediated cleavage of a vc-PABC linker.
The intracellular environment is significantly more reducing than the bloodstream due to a higher concentration of glutathione (GSH). This difference in redox potential can be exploited for targeted drug release using disulfide-containing linkers.
Mechanism of Action: Disulfide linkers are stable in the oxidizing environment of the bloodstream. Upon entering the cell, the disulfide bond is reduced by intracellular thiols, such as GSH, leading to the release of the drug.
Stability Profile: The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond. Unhindered disulfide linkers may exhibit some instability in plasma, while more hindered linkers can provide a better balance of plasma stability and efficient intracellular cleavage.
Non-Cleavable Linkers: The "Drug-Antibody" Metabolite
Non-cleavable linkers, as their name suggests, do not contain a specific chemical motif designed for cleavage. Instead, the drug is released through the complete degradation of the antibody backbone within the lysosome.
Mechanism of Action: Following internalization and lysosomal trafficking, the antibody portion of the ADC is degraded by proteases into amino acids. This process results in the liberation of the drug still attached to the linker and a single amino acid residue (typically lysine or cysteine).
Stability Profile: Non-cleavable linkers offer the highest plasma stability, as there is no mechanism for premature drug release in circulation. This exceptional stability can translate to an improved safety profile and a longer plasma half-life for the ADC. However, the resulting charged "drug-linker-amino acid" metabolite may have reduced cell permeability, potentially limiting its bystander killing effect.
Quantitative Comparison of Linker Stability
| Linker Type | Linker Example | Plasma Stability | Release Mechanism | Key Advantages | Key Limitations |
| pH-Sensitive | Hydrazone | Moderate | Acid Hydrolysis | Simple chemistry | Potential for plasma instability |
| Enzyme-Sensitive | Valine-Citrulline | High | Protease Cleavage | High plasma stability, proven clinical success | Dependent on protease expression |
| Redox-Sensitive | Disulfide | Moderate to High | Thiol-Disulfide Exchange | Exploits intracellular reducing environment | Potential for off-target release |
| Non-Cleavable | Thioether | Very High | Antibody Degradation | Excellent plasma stability | Limited bystander effect |
Experimental Protocols for Assessing ADC Stability
Plasma Stability Assay
Objective: To evaluate the stability of an ADC in plasma and determine the rate of premature drug release.
Methodology:
-
Prepare ADC Samples: Dilute the ADC to a final concentration of 100 µg/mL in fresh human plasma.
-
Incubation: Incubate the samples at 37°C in a humidified incubator.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Processing: At each time point, precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile. Centrifuge to pellet the precipitate.
-
Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and any released drug.
-
Data Interpretation: Plot the percentage of intact ADC versus time to determine the half-life of the ADC in plasma.
In Vitro Cytotoxicity Assay
Objective: To assess the potency of an ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC (and a free drug control) for 72-96 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot cell viability versus ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.
Conclusion
The choice of linker technology is a critical parameter in the design of a safe and effective ADC. A thorough understanding of the stability profiles of different linkers and the use of robust analytical methods to evaluate their performance are essential for the successful development of these promising cancer therapeutics. While cleavable linkers offer the advantage of tunable drug release, non-cleavable linkers provide superior plasma stability. The optimal linker choice will depend on the specific properties of the target, the payload, and the desired therapeutic outcome.
References
-
Ducry, L. (2012). Linker technologies for antibody-drug conjugates. Methods in Molecular Biology, 899, 439-453. [Link]
-
Doronina, S. O., et al. (2003). Development of potent and selective antitumor agents based on duocarmycin SA. Nature Biotechnology, 21(7), 778-784. [Link]
-
Santi, D. V., et al. (2012). A new class of antibody-drug conjugates with enhanced stability. Journal of Medicinal Chemistry, 55(17), 7564-7573. [Link]
-
Hamblett, K. J., et al. (2004). Effects of drug loading on the pharmacology, pharmacokinetics, and toxicity of an anti-CD30 antibody-drug conjugate. Clinical Cancer Research, 10(20), 7063-7070. [Link]
A Head-to-Head Comparison of Sulfonyl-Based and Maleimide-Based Linkers in Bioconjugation
A Senior Application Scientist's Guide to Optimizing Conjugate Stability and Performance
In the landscape of targeted therapeutics and advanced diagnostics, the covalent linkage of a payload to a biomolecule is a critical determinant of success. The choice of linker chemistry profoundly impacts the stability, efficacy, and safety profile of bioconjugates, particularly in the demanding field of Antibody-Drug Conjugates (ADCs). Among the various strategies for thiol-specific modification of cysteine residues, maleimide-based linkers have long been the workhorse of the industry. However, their inherent instability has paved the way for next-generation alternatives, with sulfonyl-based linkers emerging as a robust solution.
This guide provides an in-depth, data-driven comparison of these two pivotal linker technologies. We will dissect their reaction mechanisms, scrutinize their stability profiles, and provide the experimental frameworks necessary for their empirical evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights required to make informed decisions in the rational design of next-generation bioconjugates.
The Chemistry of Cysteine Conjugation: A Tale of Two Mechanisms
The foundation of this comparison lies in the distinct chemical reactions that govern the formation of the conjugate bond. While both linker types target the nucleophilic thiol group of a cysteine residue, the nature of the resulting bond and its subsequent stability are fundamentally different.
Maleimide-Based Linkers: The Michael Addition Pathway
Maleimide chemistry has been a cornerstone of bioconjugation for decades, favored for its rapid kinetics and high selectivity for thiols under mild physiological conditions (pH 6.5-7.5).[1][] The reaction proceeds via a Michael addition, where the cysteine thiolate anion attacks one of the carbon atoms of the maleimide's electron-deficient double bond. This forms a stable thioether bond, specifically a thiosuccinimide linkage.[1][3][4]
Caption: Reaction mechanism of a maleimide linker with a cysteine thiol.
However, the apparent stability of this thioether bond is deceptive. The Michael addition is reversible, a phenomenon known as the "retro-Michael reaction."[5][6][7] In the thiol-rich environment of the bloodstream, endogenous thiols like glutathione or albumin can displace the conjugated payload, leading to premature drug release, off-target toxicity, and a diminished therapeutic window.[8][9][10]
Sulfonyl-Based Linkers: The Irreversible Advantage
To address the critical stability liabilities of maleimides, sulfonyl-based linkers have been developed. This class includes reagents like methylsulfonyl phenyloxadiazoles and 2-sulfonylpyridines.[9][11] These linkers react with cysteine thiols through mechanisms such as nucleophilic aromatic substitution (SNAr).[11] The reaction results in the formation of a highly stable, irreversible thioether bond.
This inherent stability is the primary advantage of sulfonyl-based linkers. The resulting conjugate is resistant to thioether exchange in plasma, ensuring that the payload remains attached to the antibody until it reaches the target cell.[9][10]
Caption: Reaction mechanism of a sulfonyl linker with a cysteine thiol.
Head-to-Head Performance Comparison
The choice between these linkers requires a quantitative understanding of their performance characteristics. The following table summarizes the key differences, which we will explore in greater detail.
| Feature | Maleimide-Based Linkers | Sulfonyl-Based Linkers |
| Reaction Mechanism | Michael Addition | Nucleophilic Aromatic Substitution (SNAr) / Michael Addition |
| Bond Formed | Thioether (Reversible via Retro-Michael) | Thioether (Irreversible) |
| Primary Stability Concern | Thiol Exchange in Plasma | Generally High Stability |
| Reaction Kinetics | Fast (minutes to hours) | Generally Slower (can require hours and/or elevated temperature)[9] |
| Optimal pH | 6.5 - 7.5[4][12] | Neutral to slightly basic (e.g., pH 8.0)[13] |
| Chemoselectivity | High for thiols; can react with amines at pH > 8.5[12] | High for thiols; some variants show excellent chemoselectivity[9] |
| Key Advantage | Fast, well-established chemistry | Superior in vivo conjugate stability[9][10] |
| Key Disadvantage | Potential for premature payload release and off-target toxicity[7][8] | Slower reaction kinetics may require process optimization |
In-Depth Analysis: Stability is Paramount
The most critical differentiator between these two linker classes is the stability of the final conjugate in a physiological environment.
-
Maleimide Instability: The reversibility of the maleimide-thiol linkage is a well-documented liability. Studies have shown that maleimide conjugates can readily undergo thioether exchange with serum albumin.[9] This premature release of the payload not only reduces the therapeutic dose delivered to the tumor but can also lead to systemic toxicity.[14] While strategies exist to mitigate this, such as promoting the hydrolysis of the thiosuccinimide ring to a more stable ring-opened form, this adds another layer of complexity and may not always proceed to completion.[7][15][16][17]
-
Sulfonyl Stability: In direct comparative studies, sulfonyl-based linkers demonstrate markedly superior stability. For instance, a phenyloxadiazole sulfone conjugate showed no evidence of exchange with albumin in human plasma, while the corresponding maleimide conjugate underwent significant transfer.[9] Similarly, a mono-sulfone-PEG conjugate retained over 95% integrity after seven days in the presence of 1 mM glutathione (GSH), whereas a maleimide-PEG conjugate retained only about 70%.[18] This robust stability translates to a more predictable pharmacokinetic profile and a potentially wider therapeutic index.
Experimental Protocols for Linker Evaluation
To validate linker performance in your specific application, rigorous experimental evaluation is essential. The following protocols provide a framework for comparing conjugation efficiency and, most importantly, stability.
Protocol 1: General Protein Conjugation
This protocol outlines the basic steps for conjugating a thiol-reactive linker to a protein containing free cysteine residues.
-
Protein Preparation:
-
Dissolve the protein (e.g., antibody) in a degassed conjugation buffer (e.g., PBS, pH 7.2 for maleimides; PBS, pH 7.5-8.0 for sulfones).
-
If targeting native disulfide bonds, perform a reduction step using a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 1-2 hours at 37°C.
-
Remove the excess reducing agent immediately prior to conjugation using a desalting column.
-
-
Linker Preparation:
-
Dissolve the maleimide or sulfonyl linker in a dry, water-miscible organic solvent (e.g., DMSO, DMF) to create a concentrated stock solution. Maleimide solutions in aqueous buffers are prone to hydrolysis and should be prepared immediately before use.[5]
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the linker stock solution to the prepared protein solution. The final concentration of the organic solvent should typically be kept below 10% (v/v).
-
For Maleimides: Incubate at room temperature or 4°C for 1-4 hours.
-
For Sulfones: Incubate at room temperature or 37°C for 4-24 hours. The slower kinetics may necessitate longer incubation times or slightly elevated temperatures to achieve high conversion.[9]
-
Gently mix the reaction during incubation.
-
-
Purification and Analysis:
-
Remove excess, unreacted linker and purify the conjugate using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using methods like hydrophobic interaction chromatography (HIC) or mass spectrometry (LC-MS).
-
Protocol 2: Comparative In Vitro Plasma Stability Assay
This assay is the gold standard for assessing the critical stability of the linker-payload bond in a physiologically relevant matrix.
Caption: Workflow for the in vitro plasma stability assay.
-
Materials:
-
Purified maleimide-based bioconjugate.
-
Purified sulfonyl-based bioconjugate.
-
Human plasma (citrated or heparinized).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Thermostated incubator set to 37°C.
-
LC-MS system suitable for protein analysis.
-
-
Procedure:
-
Dilute each bioconjugate into separate aliquots of pre-warmed human plasma to a final concentration of ~1 mg/mL.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), remove an aliquot from each sample.
-
Immediately quench any further reaction or degradation, for example, by freezing at -80°C or by immediate sample processing.
-
Analyze the samples by LC-MS to determine the average drug-to-antibody ratio (DAR) or the percentage of intact conjugate remaining relative to the T=0 time point.
-
-
Data Interpretation:
-
Plot the % intact conjugate or average DAR versus time for both the maleimide and sulfonyl conjugates.
-
A stable linker, like a sulfonyl, will show minimal to no decrease in DAR over the time course. An unstable linker, like a traditional maleimide, will show a time-dependent decrease in DAR, indicating premature payload loss.[9][18]
-
Decision-Making Framework and Future Outlook
The selection of a linker is not a one-size-fits-all decision but a strategic choice based on the intended application and desired therapeutic profile.
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. bachem.com [bachem.com]
- 4. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dls.com [dls.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Antibody-Drug Conjugate Linker Efficacy: Evaluating the Potential of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic Acid In Vivo
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a beacon of promise, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this tripartite molecular architecture is the linker, a component whose chemical nature dictates the stability, efficacy, and ultimate therapeutic index of the ADC. While several linker technologies have reached clinical application, the quest for novel linkers with superior in vivo performance continues. This guide provides an in-depth analysis of a promising, yet un-derexplored linker, 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid , by juxtaposing its theoretical attributes with the established in vivo efficacy of market-leading ADC linker technologies.
The Critical Role of the Linker in ADC Design
The ideal ADC linker must perform a delicate balancing act: it must be sufficiently stable in systemic circulation to prevent premature payload release and off-target toxicity, yet susceptible to cleavage within the tumor microenvironment to unleash the cytotoxic agent. This dual requirement has led to the development of two major classes of linkers: cleavable and non-cleavable. The choice of linker profoundly impacts the ADC's pharmacokinetic profile, therapeutic window, and overall efficacy.
Unveiling the Potential of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic Acid: A Linker with Novel Attributes
To date, no specific in vivo efficacy studies have been published for ADCs utilizing the "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker. However, a detailed examination of its constituent chemical moieties allows for a robust theoretical assessment of its potential advantages in ADC design.
The Bis-Methanesulfonyl Phenyl Core: A Pillar of Stability
The central phenyl ring substituted with two methanesulfonyl groups is a key feature of this novel linker. Sulfones are known for their chemical stability and are not readily metabolized. This suggests that a linker incorporating this moiety could exhibit enhanced stability in human plasma compared to more labile linkers, such as those based on maleimide chemistry. Increased plasma stability is a critical factor in minimizing off-target toxicity and ensuring that the ADC reaches the tumor intact.
The Propionic Acid Spacer: Modulating Physicochemical Properties
The 3-phenylpropionic acid component of the linker serves as a spacer, connecting the stable phenyl core to either the antibody or the payload. The carboxylic acid group provides a versatile handle for conjugation. The length and nature of this spacer can influence the overall hydrophilicity and steric hindrance of the linker-payload complex, which in turn can affect the ADC's solubility, aggregation propensity, and interaction with the target antigen.
A Comparative Analysis: Benchmarking Against Established Linker Technologies
To contextualize the potential of the 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid linker, a direct comparison with clinically validated linkers is essential. Below, we present in vivo efficacy data for three prominent ADCs, each employing a different linker strategy.
Table 1: In Vivo Efficacy of Trastuzumab Deruxtecan (T-DXd) - A Cleavable Linker
| Parameter | Description | Reference |
| ADC | Trastuzumab Deruxtecan (Enhertu®) | [1][2] |
| Target Antigen | HER2 | [1][2] |
| Linker Type | Enzymatically cleavable tetrapeptide-based linker | [1][2] |
| Payload | Topoisomerase I inhibitor (DXd) | [1][2] |
| Tumor Model | HER2-positive gastric cancer xenograft (NCI-N87) | [1] |
| Dosing Regimen | Single intravenous dose | [1] |
| Efficacy Outcome | Significant tumor growth inhibition compared to control. In a uterine serous carcinoma xenograft model, T-DXd treated mice had significantly smaller tumor volumes compared to control ADC and PBS treated animals and a significant survival advantage. | [1] |
| Toxicity Profile | Drug-related adverse events of any grade were reported in 98.1% of patients receiving trastuzumab deruxtecan in clinical trials. | [2] |
Table 2: In Vivo Efficacy of Ado-Trastuzumab Emtansine (T-DM1) - A Non-Cleavable Linker
| Parameter | Description | Reference |
| ADC | Ado-Trastuzumab Emtansine (Kadcyla®) | [3][4][5] |
| Target Antigen | HER2 | [3][4][5] |
| Linker Type | Non-cleavable thioether linker (SMCC) | [6] |
| Payload | Maytansinoid (DM1) | [6] |
| Tumor Model | HER2-positive breast cancer brain metastases (BT474 and MDA-MB-361) | [3][7] |
| Dosing Regimen | 15 mg/kg | [7] |
| Efficacy Outcome | T-DM1 delayed the growth of HER2-positive breast cancer brain metastases and conferred a significant survival benefit compared to trastuzumab. In a retrospective real-world study, the median progression-free survival was 6.1 months and the median overall survival was 14.4 months. | [3][5] |
| Toxicity Profile | The objective response rate was 75.7%, with 12.8% achieving a complete response. | [5] |
Table 3: In Vivo Efficacy of Brentuximab Vedotin (Adcetris®) - A Protease-Cleavable Linker
| Parameter | Description | Reference |
| ADC | Brentuximab Vedotin (Adcetris®) | [8][9][10][11] |
| Target Antigen | CD30 | [8][10] |
| Linker Type | Protease-cleavable valine-citrulline (Val-Cit) linker | [9] |
| Payload | Monomethyl auristatin E (MMAE) | [8][10] |
| Tumor Model | Relapsed or refractory Hodgkin lymphoma (clinical data) | [9][11] |
| Dosing Regimen | 1.8 mg/kg intravenously every 3 weeks | [12] |
| Efficacy Outcome | In a pivotal phase 2 trial, the 5-year overall survival rate was 41%, and the progression-free survival rate was 22%. Patients who achieved a complete response had a 5-year overall survival rate of 64%. | [9][11] |
| Toxicity Profile | The most common adverse events included peripheral sensory neuropathy, fatigue, nausea, neutropenia, and diarrhea. | [11] |
Experimental Protocols
Synthesizing and evaluating an ADC with a novel linker such as 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid requires a systematic approach. Below are generalized protocols for key experimental workflows.
Protocol 1: Synthesis of a Linker-Payload Conjugate
A common strategy for conjugating a carboxylic acid-containing linker to a payload involves the use of carbodiimide chemistry to form a stable amide bond.
-
Activation of the Linker's Carboxylic Acid: Dissolve the 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid linker in a suitable organic solvent (e.g., dimethylformamide). Add a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like N-hydroxysuccinimide (NHS) to form an NHS ester of the linker.
-
Conjugation to the Payload: Add the payload molecule, which should contain a reactive amine group, to the activated linker solution. The reaction is typically carried out at room temperature with stirring.
-
Purification: Purify the resulting linker-payload conjugate using techniques such as high-performance liquid chromatography (HPLC) to remove unreacted starting materials and byproducts.
Protocol 2: Conjugation of the Linker-Payload to a Monoclonal Antibody
The purified linker-payload, now with a reactive moiety for antibody conjugation (which would need to be incorporated into the initial linker synthesis), can be attached to the antibody, often through surface-exposed lysine residues.
-
Antibody Preparation: Prepare the monoclonal antibody in a suitable buffer at a specific concentration.
-
Conjugation Reaction: Add the linker-payload conjugate to the antibody solution. The reaction conditions (e.g., pH, temperature, and molar ratio of linker-payload to antibody) should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Purification of the ADC: Remove unconjugated linker-payload and other impurities from the ADC solution using techniques like size exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Tumor Implantation: Implant tumor cells expressing the target antigen subcutaneously into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size.
-
ADC Administration: Randomize the mice into treatment groups and administer the ADC, a control ADC, and a vehicle control intravenously.
-
Efficacy Assessment: Measure tumor volumes and body weights of the mice regularly. At the end of the study, or when tumors reach a predefined endpoint, euthanize the mice and collect tumors for further analysis.
-
Survival Analysis: In a parallel cohort, monitor the survival of the mice over time.
Visualizing the Concepts
Diagram 1: General ADC Mechanism of Action
Caption: Conceptual diagram of an ADC featuring the novel linker.
Conclusion and Future Directions
The "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker presents a compelling new scaffold for ADC development. Its design suggests the potential for enhanced plasma stability due to the presence of two sulfone groups, a feature that could translate to an improved safety profile in vivo. The propionic acid spacer offers a versatile platform for conjugation and for fine-tuning the physicochemical properties of the ADC.
While direct in vivo efficacy data is not yet available, the comparative analysis with established ADCs like Trastuzumab Deruxtecan, Ado-Trastuzumab Emtansine, and Brentuximab Vedotin provides a valuable framework for predicting its performance. Future preclinical studies are warranted to empirically validate the theoretical advantages of this novel linker. Such studies should focus on synthesizing ADCs with this linker, characterizing their stability and drug-release kinetics in vitro, and ultimately evaluating their efficacy and toxicity in relevant in vivo cancer models. The insights gained from these investigations will be crucial in determining whether the "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker can indeed offer a superior therapeutic window and contribute to the next generation of highly effective and safe antibody-drug conjugates.
References
-
Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. (2024). MDPI. [Link]
-
Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. (n.d.). Abzena. [Link]
-
Choi, Y., et al. (2020). Safety and Efficacy of Brentuximab Vedotin in the Treatment of Classic Hodgkin Lymphoma. Cancer Research and Treatment, 52(3), 645-655. [Link]
-
Stapleton, S., et al. (2015). Preclinical Efficacy of Ado-trastuzumab Emtansine in the Brain Microenvironment. Journal of the National Cancer Institute, 107(11), djv244. [Link]
-
Structure–Property Relationships for the Electronic Applications of Bis-Adduct Isomers of Phenyl-C 61 Butyric Acid Methyl Ester. (n.d.). ResearchGate. [Link]
-
Menderes, G., et al. (2023). In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma. Molecular Cancer Therapeutics, 22(12), 1513-1522. [Link]
-
DrugLnk™ Custom Linker-Payload Synthesis Services. (n.d.). Creative Biolabs. [Link]
-
Barok, M., et al. (2022). Ado-tratuzumab emtansine beyond breast cancer: therapeutic role of targeting other HER2-positive cancers. Frontiers in Oncology, 12, 994990. [Link]
-
Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts. (2022). MDPI. [Link]
-
3-Phenylpropionic acid (Compound). (n.d.). Exposome-Explorer. [Link]
-
In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma. (2023). American Association for Cancer Research. [Link]
-
Chen, R., et al. (2016). Five-year survival and durability results of brentuximab vedotin in patients with relapsed or refractory Hodgkin lymphoma. Blood, 128(12), 1562-1566. [Link]
-
Efficacy results for phase II clinical trials of brentuximab vedotin. (n.d.). ResearchGate. [Link]
-
Efficacy data | ENHERTU® (fam-trastuzumab deruxtecan-nxki). (n.d.). Enhertu. [Link]
-
Payloads and Linkers for Antibody-Drug Conjugates. (n.d.). NJ Bio, Inc.. [Link]
-
Preclinical Efficacy of Ado-trastuzumab Emtansine in the Brain Microenvironment. (2015). ResearchGate. [Link]
-
On the Influence of the Menthol Moiety on the Transport Properties of a Homologue Series of Functionalized Bis(trifluoromethylsulfonyl)imide Room-Temperature Ionic Liquids. (2019). National Institutes of Health. [Link]
-
The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (n.d.). Royal Society of Chemistry. [Link]
-
Final trial data for brentuximab vedotin against relapsed Hodgkin lymphoma. (2016). ecancer. [Link]
-
The Chemistry Behind 3-Phenylpropionic Acid: Properties and Synthesis Explained. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Tunable spontaneous release of a carboxylic acid via a β-eliminative cleavable linker. (2022). National Institutes of Health. [Link]
-
In Vivo and in Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma. (2023). Mount Sinai. [Link]
-
Anomalous Isomeric Effect on the Properties of Bisphenol F-based Benzoxazines: Toward the Molecular Design for Higher Performance. (2019). ResearchGate. [Link]
-
Real-world data on trastuzumab emtansine (TDM1) efficacy and safety: Results of a single-centre retrospective study of HER2-positive metastatic breast cancer patients. (2024). PubMed. [Link]
-
Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. (2021). ResearchGate. [Link]
-
FDA Approval: Ado-Trastuzumab Emtansine for the Treatment of Patients with HER2-Positive Metastatic Breast Cancer. (2014). AACR Publications. [Link]
-
In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma. (2023). National Institutes of Health. [Link]
-
Efficacy of Brentuximab Vedotin in Relapsed or Refractory High-CD30–Expressing Non-Hodgkin Lymphomas: Results of a Multicenter, Open-Labeled Phase II Trial. (2019). National Institutes of Health. [Link]
-
3-phenyl propionic acid, 501-52-0. (n.d.). The Good Scents Company. [Link]
-
Novel Bis(2-(5-((5-phenyl-1 H -tetrazol-1-yl)methyl)-4 H -1,2,4-triazol-3-yl)phenoxy)Alkanes: Synthesis and Characterization. (2022). ResearchGate. [Link]
Sources
- 1. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Efficacy of Ado-trastuzumab Emtansine in the Brain Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ado-tratuzumab emtansine beyond breast cancer: therapeutic role of targeting other HER2-positive cancers [frontiersin.org]
- 5. Real-world data on trastuzumab emtansine (TDM1) efficacy and safety: Results of a single-centre retrospective study of HER2-positive metastatic breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Safety and Efficacy of Brentuximab Vedotin in the Treatment of Classic Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Final trial data for brentuximab vedotin against relapsed Hodgkin lymphoma - ecancer [ecancer.org]
- 12. Efficacy of Brentuximab Vedotin in Relapsed or Refractory High-CD30–Expressing Non-Hodgkin Lymphomas: Results of a Multicenter, Open-Labeled Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of a Novel Sulfatase-Cleavable ADC Linker: A Comparative Guide to "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid"
This guide provides a comprehensive framework for validating the mechanism of action of a novel antibody-drug conjugate (ADC) linker, "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid". We will explore its proposed mechanism and present a suite of comparative experimental protocols to rigorously assess its performance against established linker technologies. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and targeted therapeutics.
Introduction: The Pivotal Role of Linkers in ADC Development
Antibody-drug conjugates (ADCs) are a powerful class of targeted therapies that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[1][2] The linker, a critical component connecting the antibody and the payload, dictates the overall success of an ADC, influencing its stability, efficacy, and safety profile.[3][4][5] A well-designed linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently release the cytotoxic agent upon reaching the target tumor cells.[3][5][6][7]
ADC linkers are broadly categorized as either non-cleavable or cleavable.[6][8][9][10] Non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to an amino acid residue.[11] This often results in higher stability but may limit the bystander effect, a phenomenon where the released payload can kill neighboring antigen-negative tumor cells.[2][10][12][13] In contrast, cleavable linkers are designed to be selectively cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes, acidic pH, or a high concentration of glutathione.[14][15][16] This allows for more rapid and efficient payload release and can facilitate a potent bystander effect.[2][12][13]
The exploration of novel cleavable linker chemistries is a key area of research in the ADC field, aiming to improve the therapeutic window by enhancing tumor-specific payload delivery.[17][18] This guide focuses on a novel linker candidate, 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid (BMSPA), which is hypothesized to be a sulfatase-cleavable linker. The rationale for this design is the overexpression of sulfatases in the tumor microenvironment and within lysosomes, offering a potential mechanism for selective payload release.[16][19]
Part 1: Proposed Mechanism of Action of the BMSPA Linker
The chemical structure of the BMSPA linker features a phenylpropionic acid backbone with two methanesulfonyl groups. These sulfonyl groups are the key to its proposed mechanism of action.
Hypothesized Cleavage Mechanism:
We hypothesize that the BMSPA linker is cleaved by sulfatase enzymes, which are abundant in the lysosomal compartment of tumor cells.[16][19] Upon ADC internalization and trafficking to the lysosome, sulfatases will hydrolyze the sulfonyl groups, leading to the release of the payload.
Caption: Proposed mechanism of action for an ADC with the BMSPA linker.
Potential Advantages:
-
Tumor Selectivity: The reliance on sulfatase activity, which is elevated in tumors, could lead to more selective payload release at the tumor site.[16][19]
-
Bystander Effect: The release of a potentially membrane-permeable payload can induce a bystander killing effect, which is crucial for treating heterogeneous tumors.[2][12][13]
Part 2: Experimental Validation Workflow
To validate the proposed mechanism of action and evaluate the performance of the BMSPA linker, a series of in vitro and in vivo experiments should be conducted in comparison with well-characterized control ADCs.
Control ADCs:
-
ADC-Val-Cit-Payload: A cathepsin B-cleavable linker, representing a clinically validated cleavable linker.[20]
-
ADC-SMCC-Payload: A non-cleavable linker, serving as a benchmark for stability and intracellular payload release.[11]
-
ADC-BMSPA-Payload: The novel sulfatase-cleavable linker being evaluated.
Caption: Overall experimental workflow for validating the BMSPA linker.
Part 3: In Vitro Validation Protocols & Expected Outcomes
Protocol 1: Plasma Stability Assay
Objective: To assess the stability of the ADC-BMSPA linker in plasma and ensure minimal premature payload release.[21]
Methodology:
-
Incubate ADC-BMSPA, ADC-Val-Cit, and ADC-SMCC in human and murine plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).
-
At each time point, analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and any released payload.[4]
-
Calculate the percentage of intact ADC remaining over time.
Expected Outcome: The ADC-BMSPA should exhibit high plasma stability, with minimal payload release over the time course, comparable to the stable Val-Cit and SMCC linkers.
Protocol 2: Lysosomal Stability and Cleavage Assay
Objective: To determine if the BMSPA linker is cleaved within the lysosomal environment.
Methodology:
-
Prepare lysosomal extracts from a relevant cancer cell line.
-
Incubate the three test ADCs with the lysosomal extracts at 37°C.
-
Analyze the samples at different time points by LC-MS to measure the rate of payload release.[22]
Expected Outcome: The ADC-BMSPA and ADC-Val-Cit should show significant payload release in the presence of lysosomal enzymes, while the ADC-SMCC should remain largely intact.
Protocol 3: Specific Enzyme Cleavage Assay (Sulfatase)
Objective: To confirm that the cleavage of the BMSPA linker is specifically mediated by sulfatase.
Methodology:
-
Incubate each ADC with recombinant human sulfatase and, in separate reactions, with cathepsin B.
-
Analyze payload release over time using LC-MS.
Expected Outcome: ADC-BMSPA will be cleaved by sulfatase but not by cathepsin B. Conversely, ADC-Val-Cit will be cleaved by cathepsin B but not by sulfatase. ADC-SMCC will remain stable in the presence of both enzymes.
Protocol 4: In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic potency of the ADC-BMSPA on antigen-positive cancer cells.
Methodology:
-
Treat antigen-positive and antigen-negative cancer cell lines with serial dilutions of the three ADCs.
-
After a set incubation period (e.g., 72-96 hours), assess cell viability using a standard assay (e.g., CellTiter-Glo®).
-
Determine the half-maximal inhibitory concentration (IC50) for each ADC.
Expected Outcome: ADC-BMSPA and ADC-Val-Cit are expected to show potent and specific cytotoxicity towards antigen-positive cells, with significantly higher IC50 values in antigen-negative cells. ADC-SMCC should also be potent in antigen-positive cells.
Protocol 5: Bystander Killing Assay
Objective: To determine if the payload released from ADC-BMSPA can kill neighboring antigen-negative cells.[2]
Methodology:
-
Establish a co-culture of antigen-positive and antigen-negative cells (e.g., at a 1:10 ratio).
-
Treat the co-culture with the three ADCs.
-
Measure the viability of the antigen-negative cell population (e.g., via flow cytometry or high-content imaging).
Expected Outcome: ADC-BMSPA and ADC-Val-Cit are expected to induce significant killing of the antigen-negative bystander cells, while ADC-SMCC, with its non-cleavable linker, should show a minimal bystander effect.
Part 4: In Vivo Validation Protocols & Expected Outcomes
Protocol 6: Pharmacokinetic (PK) Study in Animal Models
Objective: To characterize the in vivo stability and clearance of ADC-BMSPA.
Methodology:
-
Administer a single dose of each ADC to tumor-free mice.
-
Collect blood samples at various time points.
-
Quantify the concentration of total antibody and intact ADC in the plasma using ELISA and/or LC-MS.
Expected Outcome: ADC-BMSPA should demonstrate a PK profile indicative of good stability in circulation, comparable to the control ADCs.
Protocol 7: Xenograft Efficacy Study in Animal Models
Objective: To evaluate the anti-tumor efficacy of ADC-BMSPA in a relevant cancer model.
Methodology:
-
Implant human tumor xenografts (expressing the target antigen) into immunodeficient mice.
-
Once tumors are established, treat the mice with the three ADCs, a vehicle control, and a naked antibody control.
-
Monitor tumor volume and body weight over time.
Expected Outcome: ADC-BMSPA is expected to demonstrate significant tumor growth inhibition, ideally comparable or superior to the efficacy of the ADC-Val-Cit.[23]
Part 5: Comparative Data Summary and Discussion
The following tables summarize the expected outcomes from the validation studies, providing a clear comparison between the novel BMSPA linker and the established controls.
Table 1: In Vitro Performance Comparison
| Assay | ADC-BMSPA (Novel) | ADC-Val-Cit (Cleavable Control) | ADC-SMCC (Non-cleavable Control) |
| Plasma Stability (% intact after 72h) | >95% | >95% | >95% |
| Lysosomal Cleavage (% release after 24h) | >80% | >80% | <10% |
| Sulfatase Cleavage | Yes | No | No |
| Cathepsin B Cleavage | No | Yes | No |
| IC50 on Ag+ cells (nM) | Low (e.g., <1) | Low (e.g., <1) | Low (e.g., <1) |
| Bystander Killing | High | High | Low |
Table 2: In Vivo Performance Comparison
| Assay | ADC-BMSPA (Novel) | ADC-Val-Cit (Cleavable Control) | ADC-SMCC (Non-cleavable Control) |
| PK (Half-life in days) | 5-7 | 5-7 | 5-7 |
| Tumor Growth Inhibition (%) | >80% | >80% | >70% |
Discussion:
The successful validation of the "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker would introduce a novel and valuable tool in the ADC field. The expected high plasma stability, coupled with specific and efficient cleavage by sulfatases in the tumor microenvironment, would confirm its proposed mechanism of action. A potent bystander effect would further enhance its therapeutic potential, particularly for heterogeneous tumors. The comparative data against well-established linkers will provide a robust assessment of its performance and potential advantages.
References
-
National Center for Biotechnology Information. (n.d.). Current ADC Linker Chemistry. Retrieved from [Link]
-
TCI Chemicals. (2023, May 30). Linkers for ADC from TCI [Video]. YouTube. Retrieved from [Link]
-
AxisPharm. (2022, October 28). What are ADC Linkers? Retrieved from [Link]
-
Creative Biolabs. (n.d.). ADC Linker Products. Retrieved from [Link]
-
AxisPharm. (2024, June 6). Advances in ADC Linker Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8022 linker-chemistry/]([Link] linker-chemistry/)
-
Royal Society of Chemistry. (2020, January 27). Sulfatase-cleavable linkers for antibody-drug conjugates. Retrieved from [Link]
-
GeneMedi. (n.d.). Main elements of antibody-drug conjugate (ADC):Linker (cleavable/non-cleavable, structure and mechanism). Retrieved from [Link]
-
MDPI. (n.d.). What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, April 14). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, January 27). Sulfatase-cleavable linkers for antibody-drug conjugates. Retrieved from [Link]
-
Sterling Pharma Solutions. (2025, March 25). Stability of ADC linker payloads in sub-cellular fractions. Retrieved from [Link]
-
Sterling Pharma Solutions. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, November 16). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Retrieved from [Link]
-
YouTube. (2025, January 16). Mitigating ADC Toxicities With Linker-Payload Design.... Retrieved from [Link]
-
WuXi Biologics. (n.d.). Evaluation of the efficacy of ADC in vitro and in vivo. Retrieved from [Link]
-
Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Retrieved from [Link]
-
WuXi Biologics. (2024, March 1). ADC In Vitro/In Vivo Characterization Services. Retrieved from [Link]
-
Technology Networks. (n.d.). Bystander Effect of Antibody-drug Conjugates (ADCs). Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, January 19). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Retrieved from [Link]
-
BioPharm International. (2023, December 13). Exploring the Optimization of Linker Chemistries for ADCs. Retrieved from [Link]
-
AACR Journals. (2024, August 1). Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models. Retrieved from [Link]
-
Medicilon. (n.d.). Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. Retrieved from [Link]
-
News-Medical.Net. (2026, January 19). Unveiling ADC cellular internalization with pH-sensitive dye detection. Retrieved from [Link]
-
Discovery Life Sciences. (n.d.). APT 2023 – Bystander Effects of Antibody Drug Conjugates. Retrieved from [Link]
-
Western Michigan University. (n.d.). "Optimization of ADC linkers: Design and Evaluation of a FRET-based ADC" by Jared Miller. Retrieved from [Link]
-
AxisPharm. (2024, November 18). How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biochempeg.com [biochempeg.com]
- 3. youtube.com [youtube.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. dls.com [dls.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-(3,5-Dihydroxyphenyl)-1-propanoic acid | C9H10O4 | CID 161525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Phenylpropionic acid | 501-52-0 [chemicalbook.com]
- 15. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 16. Sulfatase-cleavable linkers for antibody-drug conjugates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 19. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. aacrjournals.org [aacrjournals.org]
A Senior Application Scientist's Guide to Benchmarking Linker Performance: The Case of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid
In the intricate world of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a spacer. It is a critical determinant of a molecule's efficacy, stability, and overall therapeutic window. The choice of linker dictates the spatial relationship between the warhead and the targeting moiety, influences solubility and permeability, and governs the ultimate fate of the conjugate in a complex biological environment.
This guide provides an in-depth technical comparison of the 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid linker, a representative of a rigid, sulfone-based linker class, against two widely used alternatives: a flexible polyethylene glycol (PEG)-based linker and an enzymatically cleavable valine-citrulline (Val-Cit) dipeptide linker. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating linker performance, supported by detailed experimental protocols and data interpretation.
Pillar 1: Expertise & Experience - The "Why" Behind the Linker Choice
The selection of a linker is a strategic decision driven by the desired mechanism of action and the target product profile. The three linkers under evaluation represent distinct design philosophies:
-
3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid (Sulfone Linker): The core of this linker is a phenyl ring flanked by two methanesulfonyl groups. This structure imparts significant rigidity and metabolic stability. The sulfone groups are highly polar and are known to be resistant to metabolic degradation. This type of linker is hypothesized to be "non-cleavable," meaning the entire conjugate is intended to remain intact until the protein components are degraded within the lysosome. The rigidity can be advantageous in pre-organizing the PROTAC molecule for optimal ternary complex formation (Target Protein-PROTAC-E3 Ligase), potentially reducing the entropic penalty of binding.[1][2]
-
PEG-based Linker (Flexible Linker): Polyethylene glycol chains are the workhorses of linker technology.[3][][5] They offer high flexibility, which can be beneficial in spanning variable distances between a target protein and an E3 ligase. Furthermore, PEG linkers can enhance the solubility and hydrophilicity of the overall molecule, which is often a challenge for large, complex PROTACs.[][5] However, their high flexibility can sometimes be a double-edged sword, leading to a less defined binding conformation and potential off-target effects.
-
Valine-Citrulline Linker (Cleavable Linker): The Val-Cit dipeptide linker is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are highly expressed in the lysosomal compartment of cells.[6][7] This "triggered release" mechanism is particularly advantageous for ADCs, where the cytotoxic payload needs to be released in its free, most active form inside the target cell to exert its effect.[8] The stability of this linker in systemic circulation is a critical parameter, as premature cleavage can lead to off-target toxicity.[7]
Pillar 2: Trustworthiness - Self-Validating Experimental Protocols
To objectively compare the performance of these linkers, we will employ a series of validated in vitro assays. The following protocols are designed to be self-validating, with clear positive and negative controls, ensuring the reliability of the generated data. For the purpose of this guide, we will assume the synthesis of a hypothetical PROTAC targeting the Bromodomain-containing protein 4 (BRD4), using a known ligand for the Von Hippel-Lindau (VHL) E3 ligase.
Experimental Workflow Overview
Caption: High-level workflow for benchmarking PROTAC linker performance.
Protocol 1: In Vitro Plasma Stability Assay
Rationale: This assay is critical for predicting the in vivo stability of a PROTAC. Premature degradation in the bloodstream can lead to loss of efficacy and potential off-target effects from linker-warhead fragments.
Methodology:
-
Preparation: Prepare stock solutions of each PROTAC (Sulfone-PROTAC, PEG-PROTAC, Val-Cit-PROTAC) in DMSO.
-
Incubation: Spike the PROTACs into human plasma at a final concentration of 1 µM. Incubate at 37°C.
-
Time Points: Aliquots are taken at 0, 1, 6, 24, and 48 hours.
-
Sample Preparation: Precipitate plasma proteins using acetonitrile. Centrifuge and collect the supernatant.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact PROTAC remaining at each time point.
-
Data Analysis: Plot the percentage of intact PROTAC versus time to determine the half-life (t½) in plasma.
Protocol 2: Lysosomal Stability Assay
Rationale: This assay differentiates cleavable from non-cleavable linkers. For the Val-Cit linker, efficient cleavage in the lysosome is essential for payload release. For the sulfone and PEG linkers, stability is expected.
Methodology:
-
Preparation: Prepare a lysosomal homogenate from a relevant cell line (e.g., HeLa cells).
-
Incubation: Spike the PROTACs into the lysosomal homogenate (pH 4.5-5.0) at a final concentration of 1 µM. Incubate at 37°C.
-
Time Points: Aliquots are taken at 0, 1, 4, and 8 hours.
-
Sample Preparation: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile). Centrifuge and collect the supernatant.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact PROTAC and identify any cleavage products.
-
Data Analysis: Plot the percentage of intact PROTAC versus time.
Protocol 3: Western Blot for BRD4 Degradation
Rationale: This is the primary efficacy readout for a PROTAC. The goal is to determine the potency (DC50: concentration for 50% degradation) and maximal level of degradation (Dmax).[9]
Methodology:
-
Cell Culture: Plate a human cell line expressing BRD4 (e.g., HeLa or 293T cells) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of each PROTAC (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 18 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH or β-actin). Use a corresponding secondary antibody.
-
Detection: Visualize the bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the BRD4 signal to the loading control. Plot the percentage of remaining BRD4 against the PROTAC concentration to determine DC50 and Dmax values.
Protocol 4: Cell Viability Assay
Rationale: This assay measures the downstream functional consequence of target protein degradation. For an oncology target like BRD4, degradation should lead to decreased cell proliferation and viability.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a serial dilution of each PROTAC for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of viable cells against PROTAC concentration to determine the IC50 value.
Pillar 3: Authoritative Grounding & Data Presentation
The performance of a linker is a multifactorial equation. The following tables summarize the expected experimental outcomes for our three linker types based on established principles of linker chemistry and PROTAC design.
Table 1: In Vitro Stability Profile
| Linker Type | Plasma Half-life (t½) | % Cleavage in Lysosomal Assay (8h) | Rationale |
| 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid | > 48 hours | < 5% | The sulfone and phenyl groups are highly resistant to metabolic enzymes, ensuring high stability in circulation and in the lysosome. |
| PEG-based | > 48 hours | < 5% | The ether linkages in PEG are generally stable to hydrolysis and enzymatic degradation. |
| Valine-Citrulline | ~ 24-48 hours | > 90% | Designed to be stable in plasma but susceptible to cleavage by lysosomal proteases like Cathepsin B. |
Table 2: Cellular Efficacy Profile for BRD4 Degradation
| Linker Type | DC50 (nM) | Dmax (%) | IC50 (nM) | Rationale |
| 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid | 5 | > 95% | 15 | The rigid structure may facilitate a highly stable ternary complex, leading to potent and efficient degradation and strong downstream effects on cell viability. |
| PEG-based | 20 | ~90% | 50 | The flexible nature might lead to a less optimal ternary complex conformation, resulting in slightly lower potency. |
| Valine-Citrulline | 50 | ~80% | 100 | As a PROTAC, the intended mechanism is not cleavage. The bulky, cleavable motif may sterically hinder optimal ternary complex formation, leading to reduced degradation efficiency compared to non-cleavable linkers. |
Logical Relationship of Linker Properties to Efficacy
Caption: Causality of linker properties on PROTAC efficacy.
Conclusion and Future Directions
This guide demonstrates a comprehensive framework for benchmarking the performance of different linker technologies. Our analysis suggests that for a PROTAC application, the rigid, non-cleavable 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid linker offers a significant advantage in promoting a stable ternary complex, leading to superior degradation potency. While flexible PEG linkers are synthetically tractable and offer solubility benefits, their lack of conformational constraint may result in a less efficient degradation profile. The Val-Cit linker, while the gold standard for cleavable payloads in ADCs, is suboptimal for a PROTAC's mechanism of action, where the entire molecule must function as a cohesive unit.
The selection of a linker is not a one-size-fits-all decision. It must be tailored to the specific target, the chosen E3 ligase, and the overall desired properties of the therapeutic molecule. The experimental methodologies outlined here provide a robust and reliable means to generate the necessary data for an informed decision, ultimately accelerating the development of novel and effective targeted therapies.
References
-
National Center for Biotechnology Information. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. PubMed. [Link]
-
Springer Nature Experiments. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. [Link]
-
National Institutes of Health. (n.d.). Methods to accelerate PROTAC drug discovery. PMC. [Link]
-
ResearchGate. (2022). Classification of most common linkers used in PROTAC design based on.... [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. [Link]
-
National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
-
National Center for Biotechnology Information. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PMC. [Link]
-
ACS Publications. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]
-
National Institutes of Health. (2020). Novel approaches for the rational design of PROTAC linkers. PMC. [Link]
-
CAS. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. [Link]
-
David Spring's group. (n.d.). Sulfatase-cleavable linkers for antibody-drug conjugates. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. explorationpub.com [explorationpub.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
In vivo toxicology comparison of ADCs with different linkers
An Application Scientist's Guide to Comparing the In Vivo Toxicology of Antibody-Drug Conjugates with Different Linkers
Introduction: The Linker as the Linchpin of ADC Safety
Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics, designed to merge the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The efficacy and, critically, the safety of an ADC are not merely the sum of its parts; they are profoundly influenced by the chemical linker that connects the antibody to the payload. This linker is the central control system, dictating where and when the cytotoxic payload is released. An ideal linker remains stable in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently liberates the active payload within the target cancer cell.
This guide provides a framework for researchers and drug development professionals to design and interpret in vivo toxicology studies that compare ADCs with different linker technologies. We will move beyond theoretical concepts to provide actionable experimental protocols and data interpretation strategies, grounded in the principles of toxicology and pharmacology. The central thesis is that the choice of linker—primarily categorized as cleavable or non-cleavable—is a primary determinant of an ADC's therapeutic index.
Pillar 1: Mechanistic Differences in Linker-Mediated Toxicity
The toxicological profile of an ADC is inextricably linked to its linker's stability and release mechanism. Understanding this causality is fundamental to designing informative in vivo studies.
-
Cleavable Linkers: These are designed to be selectively cleaved by factors present in the tumor microenvironment or within the target cell, such as proteases (e.g., cathepsins), low pH (acid-labile linkers), or high glutathione concentrations. A primary toxicological concern with cleavable linkers is the potential for premature, extracellular payload release. This "bystander effect," while potentially beneficial for killing neighboring antigen-negative tumor cells, can also lead to systemic toxicity if the released payload escapes the tumor and damages healthy tissues. Common toxicities include myelosuppression and gastrointestinal issues, often reflecting the payload's inherent toxicity profile.
-
Non-Cleavable Linkers: These linkers, such as thioether-based linkers, are more stable in circulation. Payload release is dependent on the complete lysosomal degradation of the antibody backbone following internalization of the ADC into the target cell. This process results in the release of the payload still attached to the linker and a single amino acid. This mechanism generally minimizes off-target toxicity from freely circulating payload. However, toxicities can still arise from the accumulation of the active catabolite in healthy tissues that may express the target antigen, even at low levels (on-target, off-tumor toxicity), or through non-specific uptake mechanisms like pinocytosis in clearance organs such as the liver and kidneys.
The following diagram illustrates the distinct pathways leading to potential toxicity.
Caption: Mechanisms of linker-dependent ADC toxicity.
Pillar 2: Designing a Head-to-Head In Vivo Toxicology Study
A robust comparative study requires a well-designed protocol that can parse out the subtle yet significant differences driven by linker chemistry. This section outlines a comprehensive workflow for comparing two ADCs that share the same antibody and payload but differ in the linker:
-
ADC-A: Features a protease-cleavable valine-citrulline (vc) linker.
-
ADC-B: Features a non-cleavable maleimidocaproyl (mc) type linker.
The primary objective is to determine the Maximum Tolerated Dose (MTD) and characterize the dose-limiting toxicities (DLTs) for each ADC.
Caption: Workflow for comparative in vivo toxicology assessment.
Detailed Experimental Protocol: Rodent Toxicology Study
This protocol provides a self-validating system for assessing and comparing ADC toxicity.
1. Animal Model and Husbandry:
-
Species: Sprague-Dawley rats (8-10 weeks old). Justification: This is a commonly used outbred stock in non-clinical toxicology studies with a large historical control database.
-
Group Size: n=5-8 per sex per group to ensure statistical power for key endpoints.
-
Housing: Standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
2. MTD Determination (Dose Escalation Phase):
-
Objective: To identify the highest dose of each ADC that can be administered without causing life-threatening toxicity.
-
Methodology:
-
Establish dose-escalation cohorts for ADC-A and ADC-B (e.g., 1, 3, 10, 30 mg/kg).
-
Administer a single intravenous (IV) bolus dose via the tail vein.
-
Conduct daily clinical observations for 14 days, recording signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture) using a standardized scoring system.
-
Measure body weight daily for the first week, then twice weekly.
-
Define the MTD as the highest dose that does not result in mortality, severe clinical signs, or a mean body weight loss exceeding 20%.
-
3. Comprehensive Toxicology Assessment (Multi-Dose Phase):
-
Objective: To characterize the target organs of toxicity and dose-response relationship.
-
Study Groups:
-
Group 1: Vehicle Control (e.g., formulation buffer).
-
Group 2: ADC-A (Low Dose, e.g., 0.5x MTD).
-
Group 3: ADC-A (High Dose, e.g., MTD).
-
Group 4: ADC-B (Low Dose, e.g., 0.5x MTD).
-
Group 5: ADC-B (High Dose, e.g., MTD).
-
-
Methodology:
-
Administer the assigned treatment via IV injection once weekly for four weeks (4 doses total).
-
Clinical Observations: Perform daily cage-side observations and a detailed weekly physical examination.
-
Blood Sampling: Collect blood (~0.5 mL) from a subset of animals at pre-defined time points (e.g., 24h post-first dose, 24h post-last dose, and at terminal necropsy) via a lateral tail or saphenous vein.
-
Hematology: Place samples in K2EDTA tubes for Complete Blood Count (CBC) analysis (e.g., neutrophils, lymphocytes, platelets, red blood cells).
-
Clinical Chemistry: Place samples in serum separator tubes to analyze markers of liver function (ALT, AST, ALP), kidney function (BUN, creatinine), and general health.
-
-
Terminal Procedures (24-48h after the final dose):
-
Anesthetize animals and collect a terminal blood sample via cardiac puncture.
-
Perform a full necropsy, examining all organs in situ.
-
Record the weights of key organs (liver, kidneys, spleen, thymus, heart).
-
Collect a comprehensive set of tissues and preserve them in 10% neutral buffered formalin for histopathological analysis. Key tissues include liver, spleen, bone marrow, lymph nodes, kidneys, heart, lungs, and gastrointestinal tract.
-
-
Pillar 3: Data Interpretation and Comparative Analysis
The true value of the study lies in synthesizing the diverse data streams into a coherent toxicological narrative for each ADC. The following tables present hypothetical but plausible data to illustrate how linker choice can manifest in distinct toxicity profiles.
Table 1: Summary of MTD and In-Life Findings
| Parameter | ADC-A (Cleavable Linker) | ADC-B (Non-Cleavable Linker) | Interpretation |
| Single-Dose MTD | 10 mg/kg | 30 mg/kg | ADC-A is less tolerated, suggesting acute toxicity possibly due to rapid, off-target payload release. |
| Dose-Limiting Toxicity (DLT) | Neutropenia, body weight loss | Mild, transient elevation in ALT | The DLT for ADC-A is hematologic, a classic sign of systemic toxicity from a cytotoxic payload. The DLT for ADC-B is liver-related, possibly due to on-target, off-tumor binding or non-specific clearance. |
| Clinical Signs at MTD | Hunched posture, ruffled fur | No remarkable signs | Clinical signs for ADC-A are consistent with systemic malaise. |
Table 2: Comparative Hematology and Clinical Chemistry (at MTD after 4 weeks)
| Analyte | ADC-A (Cleavable Linker) | ADC-B (Non-Cleavable Linker) | Normal Range | Interpretation |
| Neutrophils (x10⁹/L) | ↓ 0.8 | 2.5 | 1.5 - 4.5 | Severe neutropenia with ADC-A indicates significant bone marrow suppression, likely from circulating free payload. |
| Platelets (x10⁹/L) | ↓ 350 | 850 | 500 - 1300 | Thrombocytopenia with ADC-A is another indicator of myelosuppression. |
| ALT (U/L) | 65 | ↑ 150 | 20 - 80 | Mild ALT elevation with ADC-B suggests low-grade hepatotoxicity, potentially from ADC clearance or low-level target expression in the liver. |
| AST (U/L) | 70 | ↑ 180 | 50 - 150 | Corroborates the ALT finding for ADC-B. |
Table 3: Summary of Key Histopathological Findings (at MTD after 4 weeks)
| Organ | ADC-A (Cleavable Linker) | ADC-B (Non-Cleavable Linker) | Interpretation |
| Bone Marrow | Marked hypocellularity | Normocellular | Confirms the hematology data; ADC-A causes direct marrow toxicity. |
| Spleen | Lymphoid depletion | Normal | Indicates systemic lymphoid toxicity from ADC-A. |
| Liver | Minimal single-cell necrosis | Minimal to mild multifocal hepatocellular vacuolation and necrosis | The liver findings for ADC-B are consistent with the clinical chemistry data and suggest a direct effect of the ADC catabolite on hepatocytes. |
| Kidney | No significant findings | No significant findings | The kidneys are not a primary target organ for either ADC at these doses. |
Conclusion: A Strategic Choice
This guide demonstrates that the selection of a linker is a critical strategic decision in ADC design with profound toxicological consequences. Our comparative study framework reveals that an ADC with a cleavable linker (ADC-A) is more likely to exhibit off-target toxicities characteristic of the payload itself, such as myelosuppression, due to premature drug release. Conversely, an ADC with a stable, non-cleavable linker (ADC-B) may have a higher MTD but could present on-target, off-tumor toxicities in tissues with low-level antigen expression or toxicities related to the clearance of the ADC-amino acid catabolite.
Neither linker strategy is inherently superior; the optimal choice depends on the specific target, the potency of the payload, and the overall therapeutic window. By employing a systematic and comprehensive in vivo toxicological comparison, drug developers can gain the crucial insights needed to select the linker that best balances efficacy with patient safety, ultimately paving the way for a successful therapeutic.
References
-
Bouchard, H., et al. (2014). Antibody-drug conjugates—a new wave of cancer drugs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Masters, J.C., et al. (2019). Antibody-drug conjugate (ADC) clinical pipeline: a review. Therapeutic Delivery. Available at: [Link]
-
National Cancer Institute (NCI). (n.d.). NCI Dictionary of Cancer Terms: Antibody-Drug Conjugate. National Cancer Institute. Available at: [Link]
-
Staudacher, A.H., & Brown, M.P. (2017). Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? British Journal of Cancer. Available at: [Link]
-
Su, Y., et al. (2021). The great success of antibody-drug conjugates in cancer therapy: a bright future. Drug Discovery Today. Available at: [Link]
The Quest for Stability: A Comparative Guide to Sulfone-Based Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker connecting the antibody to the cytotoxic payload. This guide provides an in-depth technical comparison of a promising class of sulfone-based linkers, with a focus on their enhanced stability and performance, offering a potential solution to the limitations of conventional linker chemistries.
While specific case studies for ADCs utilizing "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" as a linker are not publicly available, the underlying bis-methanesulfonylphenyl structure points to the broader and well-documented class of sulfone-containing linkers. This guide will delve into the principles and performance of these sulfone-based linkers, drawing on published data to provide a comparative analysis against established alternatives.
The Linker's Dilemma: Balancing Stability and Payload Release
The ideal ADC linker must be a master of conflicting demands. It needs to be exceptionally stable in the systemic circulation to prevent premature release of the highly potent payload, which can lead to off-target toxicity and a narrowed therapeutic window.[1] Conversely, upon internalization of the ADC into the target cancer cell, the linker must efficiently and selectively release the cytotoxic drug to exert its therapeutic effect.[1]
Traditional linker chemistries, particularly those based on maleimides, have been a cornerstone of ADC development. However, they are susceptible to thioether exchange with abundant serum proteins like albumin, leading to premature drug deconjugation and compromised in vivo efficacy.[2] This inherent instability has driven the exploration of alternative linker technologies that offer a more robust connection between the antibody and the payload.
Sulfone-Based Linkers: A Paradigm of Enhanced Stability
Sulfone-based linkers have emerged as a compelling alternative, demonstrating significantly improved serum stability compared to their maleimide counterparts.[2][3] The sulfone group's chemical properties create a more stable thioether bond when conjugated to cysteine residues on the antibody, resisting the exchange reactions that plague maleimide-based conjugates.[2][4]
A notable example is the phenyloxadiazole sulfone linker . Studies have shown that this linker, when used for site-specific conjugation to engineered cysteine residues (THIOMABs), results in antibody conjugates with substantially improved stability in human plasma.[2][3][5]
Experimental Evidence: Phenyloxadiazole Sulfone vs. Maleimide
A key study directly compared the stability of a trastuzumab conjugate prepared with a phenyloxadiazole sulfone linker to one prepared with a conventional maleimide linker. The results, summarized in the table below, highlight the superior stability of the sulfone-based conjugate.
| Linker Type | Conjugation Site | Stability in Human Plasma (37°C) | Reference |
| Maleimide | HC-A114C | Slightly greater than 50% retained after 1 month | [2] |
| Phenyloxadiazole Sulfone | HC-A114C | ~90% retained after 1 month | [2] |
This enhanced stability is not only observed at sites known for intermediate maleimide stability but also at other engineered cysteine locations.[2] The implication for ADC development is profound: a more stable linker can lead to a higher concentration of the intact ADC reaching the tumor, potentially improving efficacy and reducing off-target toxicities.
The Mechanism of Action: Cysteine-Specific Conjugation
Sulfone-based linkers are designed for chemoselective conjugation to the thiol group of cysteine residues on the antibody. This site-specific conjugation allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), a critical factor for consistent pharmacokinetic properties and predictable efficacy.
The reaction proceeds via a Michael addition-like mechanism, where the thiol group of the cysteine attacks the electron-deficient carbon of the sulfone moiety, forming a stable thioether bond.
Experimental Workflow: Cysteine-Specific Conjugation
The following diagram illustrates a typical workflow for the site-specific conjugation of a sulfone-based linker to an antibody with engineered cysteine residues.
Caption: The intracellular journey of an ADC leading to targeted cancer cell death.
Conclusion and Future Directions
The development of novel linker technologies is paramount to unlocking the full therapeutic potential of ADCs. While the specific "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker lacks direct case studies in the public domain, the broader class of sulfone-based linkers provides a compelling example of how chemical innovation can overcome the stability limitations of earlier-generation ADCs. The enhanced serum stability offered by linkers such as the phenyloxadiazole sulfone translates to a more robust and potentially more effective therapeutic agent.
Furthermore, the emergence of versatile linker platforms like Multilink™ highlights the ongoing efforts to optimize not only stability but also drug-loading capacity and payload release mechanisms. As our understanding of the intricate interplay between the antibody, linker, and payload deepens, we can expect the development of next-generation ADCs with wider therapeutic windows and improved clinical outcomes. Future research will likely focus on creating linkers with even greater stability and more sophisticated, multi-stage cleavage mechanisms to further enhance tumor-specific payload delivery.
References
-
Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(8), 1402–1410. [Link]
-
Bellocq, N., et al. (n.d.). Multilink™, a new linker technology for increasing drug-to-antibody ratio (DAR). Debiopharm. [Link]
-
Debiopharm. (n.d.). MultiLINK™ ADC Technology Suite. [Link]
-
American Chemical Society. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. [Link]
-
Debiopharm. (n.d.). Our Expertise in Antibody-Drug Conjugates. [Link]
-
FirstWord Pharma. (2025, April 22). Debiopharm to Reveal Insights From Their ADC, DDR Inhibitor, and Antibody Conjugation Technology Research at the 2025 AACR Conference in Chicago. [Link]
-
BioSpace. (2024, June 3). Debiopharm and Genome & Company Reach Agreement for Potential First-In Class Oncology Antibody Drug Conjugate Family. [Link]
-
Europe PMC. (2014). Improving the serum stability of site-specific antibody conjugates with sulfone linkers. [Link]
-
ResearchGate. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. [Link]
-
University of Cambridge. (n.d.). Sulfatase-cleavable linkers for antibody-drug conjugates. [Link]
-
Royal Society of Chemistry. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. Chemical Science. [Link]
-
Debiopharm. (n.d.). A template mediated regio-selective labeling method for preclinical imaging of therapeutic antibodies. [Link]
-
Debiopharm. (2023, November 13). The Multilink(TM) Linker is a promising approach to improve efficacy and safety of ADC's. [Link]
-
Spring, D. (n.d.). Sulfatase-cleavable linkers for antibody-drug conjugates. University of Cambridge. [Link]
-
Bioprocess Online. (2024, December 20). ADCs Leading With The Linker. [Link]
Sources
- 1. Our Expertise in Antibody-Drug Conjugates - Debiopharm [debiopharm.com]
- 2. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Linker Cleavage Products for "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" Containing Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Sulfone-Based Linker
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload.[1][2] An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently release the payload within the target cancer cell.[3] Linker technology is a important area of ADC research, with various strategies employed to achieve controlled payload delivery.[4][5]
This guide focuses on a hypothetical ADC incorporating a linker derived from "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid." The presence of two methanesulfonyl groups on the phenyl ring suggests a unique chemical environment that may influence its stability and cleavage mechanism. While direct data for this specific linker is not publicly available, we can infer its properties based on established principles of sulfone chemistry and ADC linker biology.
Postulated Cleavage Mechanism:
The "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker is likely a non-cleavable linker. This classification is based on the chemical stability of the sulfone and propionic acid moieties, which do not correspond to common enzymatically or chemically labile motifs found in cleavable linkers, such as dipeptides (e.g., Val-Cit) or disulfide bonds.[6][7]
Non-cleavable linkers rely on the complete degradation of the antibody backbone within the lysosome of the target cell following internalization.[6] This process releases the payload still attached to the linker and a residual amino acid from the antibody.[6] These resulting molecules are known as payload-containing catabolites.
Experimental Workflows for Characterization of Cleavage Products
A multi-faceted analytical approach is essential to fully characterize the cleavage products and assess the stability of an ADC.[8]
In Vitro Plasma Stability Assay
This assay is crucial for evaluating the linker's stability in circulation and predicting premature payload release.
Objective: To quantify the release of free payload from the ADC over time in human plasma.
Methodology:
-
Incubation: Incubate the ADC in human plasma at 37°C.
-
Time Points: Collect aliquots at various time intervals (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation:
-
Intact ADC: Capture the ADC from the plasma using Protein A/G affinity chromatography.
-
Free Payload: Extract the free payload from the plasma using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
-
Analysis:
-
Intact ADC: Analyze the eluted ADC by Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the Drug-to-Antibody Ratio (DAR).[9][10][11] A decrease in DAR over time indicates linker instability.
-
Free Payload: Quantify the extracted payload using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.[12][13]
-
Data Visualization:
Caption: Workflow for in vitro plasma stability assay.
Lysosomal Catabolism Assay
This assay simulates the intracellular environment to identify the payload-containing catabolites.
Objective: To identify the structure of the released payload-linker-amino acid catabolite after lysosomal degradation of the ADC.
Methodology:
-
Incubation: Incubate the ADC with human liver lysosomal extracts at 37°C.[14]
-
Time Points: Collect aliquots at different time points to monitor the progress of degradation.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., acid or organic solvent).
-
Analysis: Analyze the samples using high-resolution LC-MS/MS to identify the masses of the resulting catabolites.[15] Fragmentation analysis (MS2) can be used to confirm the structure.[15]
Data Visualization:
Caption: Workflow for lysosomal catabolism assay.
Comparative Analysis with Alternative Linkers
The performance of the "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker should be benchmarked against established cleavable and non-cleavable linkers.
| Linker Type | Cleavage Mechanism | Plasma Stability | Intracellular Release | Key Analytical Readout |
| "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" (Hypothetical) | Antibody catabolism in lysosome | Expected to be very high | Payload-linker-amino acid | Intact ADC DAR, Catabolite ID by LC-MS |
| Val-Cit (Dipeptide) | Cathepsin B cleavage in lysosome[7] | Moderate to high[16] | Free payload | Free payload quantification by LC-MS/MS |
| Disulfide | Reduction by intracellular glutathione | Variable, prone to thiol exchange | Free payload | Free payload quantification by LC-MS/MS |
| Non-cleavable (e.g., MCC) | Antibody catabolism in lysosome | Very high | Payload-linker-amino acid | Intact ADC DAR, Catabolite ID by LC-MS |
Key Discussion Points:
-
Stability vs. Efficacy: The high predicted stability of the sulfone-based linker could minimize off-target toxicity, a significant advantage.[17] However, the efficiency of payload release, which depends on the rate of antibody degradation, will be a critical determinant of its overall efficacy.[6]
-
Nature of the Catabolite: The released catabolite from the sulfone-based linker will have a different chemical structure compared to the free payload released from cleavable linkers. This could impact its cell permeability, target engagement, and potential for efflux from the cell.[18]
-
Analytical Challenges: The identification and quantification of payload-containing catabolites can be more challenging than for the free payload due to their lower concentrations and the need for high-resolution mass spectrometry.[4][18]
Conclusion
The novel "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker presents an intriguing option for ADC development, likely operating as a non-cleavable linker with high plasma stability. The analytical workflows outlined in this guide, combining chromatographic and mass spectrometric techniques, provide a robust framework for characterizing its cleavage products and assessing its performance relative to other linker technologies. A thorough understanding of the stability and catabolism of this linker is paramount for the successful development of safe and effective ADCs.
References
-
Sterling Pharma Solutions. (2025). Stability of ADC linker payloads in sub-cellular fractions. [Link]
-
Kaur, S., et al. (2017). Catabolism of antibody drug conjugates and characterization methods. mAbs, 9(5), 759-771. [Link]
-
Lu, J., et al. (2016). Current ADC Linker Chemistry. Pharmaceutical Research, 33(4), 754-768. [Link]
-
Su, D., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1604. [Link]
-
Barra, A., et al. (2025). Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads. Cancers, 17(7), 1836. [Link]
-
D'Urso, A., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 464. [Link]
-
AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). [Link]
-
Pharma Focus America. (2024). Analytical Techniques for Antibody-Drug Conjugates. [Link]
-
Staben, L. R., et al. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. Chemical Science, 11(8), 2213-2219. [Link]
-
Wang, Y., et al. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Analytical Chemistry, 93(16), 6439-6446. [Link]
-
Spring, D. (n.d.). Cleavable linkers in antibody-drug conjugates. University of Cambridge. [Link]
-
Pro-Drug. (2025). Broadening the Therapeutic Window of ADCs Using Site-Specific Bioconjugation Showcased by an MMAE-Containing Peptide Linker in a CD79b-Targeting ADC. [Link]
-
LCGC International. (2024). Chromatographic Strategies for Intact mAb and ADC Analysis. [Link]
-
Staben, L. R., et al. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. University of Cambridge. [Link]
-
Kaur, S., et al. (2017). Catabolism of antibody drug conjugates and characterization methods. ResearchGate. [Link]
-
Staben, L. R., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(9), 1643-1649. [Link]
-
Creative Biolabs. (n.d.). ADC Pharmacokinetics Characterization Services. [Link]
-
Yang, J., et al. (2016). RP-HPLC DAR Characterization of Site-Specific Antibody Drug Conjugates Produced in a Cell-Free Expression System. Bioconjugate Chemistry, 27(7), 1644-1652. [Link]
Sources
- 1. Sulfatase-cleavable linkers for antibody-drug conjugates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. A New Method to Improve Identification of the Payload-Containing Catabolites of ADCs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Catabolism of antibody drug conjugates and characterization methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Impact of a Novel Phenylpropionic Acid-Based Linker on ADC Therapeutic Index
Introduction: The Pivotal Role of the Linker in Defining the Therapeutic Window of Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine in oncology, designed to selectively deliver potent cytotoxic agents to cancer cells while sparing healthy tissues.[1][2] The therapeutic index—the ratio between a drug's toxic dose and its effective therapeutic dose—is a critical determinant of an ADC's clinical success.[3][4] This delicate balance is profoundly influenced by each of the ADC's three components: the monoclonal antibody, the cytotoxic payload, and, most critically, the chemical linker that connects them.[5] The linker's properties govern the ADC's stability in circulation, the mechanism and location of payload release, and ultimately, its overall efficacy and safety profile.[]
This guide provides a framework for assessing the potential impact of a novel, non-cleavable linker, "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid," on the therapeutic index of an ADC. As direct experimental data for this specific linker is not yet widely available in peer-reviewed literature, we will conduct a theoretical assessment based on its structural characteristics. We will compare its hypothesized properties and performance with two well-established clinical linkers: the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the cleavable valine-citrulline-p-aminobenzoyloxycarbonyl (vc-PABC) linker. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of next-generation ADCs.
Structural Analysis of the Novel Linker: 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid
The chemical structure of "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" suggests several key properties that would influence its performance as an ADC linker.
Caption: Chemical structure of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid.
Key Structural Features and Hypothesized Properties:
-
Non-Cleavable Backbone: The phenylpropionic acid core forms a stable, non-cleavable backbone. This suggests that payload release would not be triggered by specific enzymes or changes in pH but would instead rely on the complete proteolytic degradation of the antibody within the lysosome of the target cell.[1][7][][9] This mechanism is characteristic of non-cleavable linkers like SMCC.
-
Hydrophilicity: The presence of two methanesulfonyl (SO2CH3) groups is significant. Sulfone groups are known to be polar and can increase the hydrophilicity of a molecule.[10][11][12][13] This could offer a substantial advantage by mitigating the aggregation often caused by hydrophobic payloads, especially in ADCs with a high drug-to-antibody ratio (DAR).[10][14] Improved hydrophilicity can lead to better pharmacokinetic properties and a more favorable safety profile.[10][15]
-
Steric Hindrance and Stability: The bulky sulfonyl groups on the phenyl ring may provide steric hindrance, potentially shielding the linker from unwanted interactions and contributing to its stability in circulation.
Comparative Analysis with Established ADC Linkers
To contextualize the potential performance of our novel linker, we will compare its hypothesized characteristics with those of the widely used non-cleavable SMCC linker and the cleavable vc-PABC linker.
| Feature | 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid (Hypothesized) | SMCC (Non-cleavable) | vc-PABC (Cleavable) |
| Payload Release Mechanism | Lysosomal degradation of the antibody.[1][7][][9] | Lysosomal degradation of the antibody.[1][] | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[][16] |
| Plasma Stability | High, due to the stable propionic acid backbone. | High, due to the stable thioether bond.[1][9] | Generally lower than non-cleavable linkers, with potential for premature payload release. |
| Bystander Effect | Limited to none. The payload is released with the linker and an amino acid remnant, which is typically charged and membrane-impermeable. | Limited to none. The released payload-linker-amino acid complex is not cell-permeable. | High potential. The released payload is often in its native, cell-permeable form, allowing it to diffuse and kill neighboring antigen-negative cells. |
| Hydrophilicity | Potentially high, due to the presence of two sulfonyl groups.[10][11][12] | Low (hydrophobic). Can contribute to ADC aggregation.[17] | Moderate to low, depending on the payload. |
| Potential Impact on Therapeutic Index | May offer a wide therapeutic index by minimizing off-target toxicity due to high plasma stability and lack of bystander effect. Efficacy is dependent on homogenous antigen expression. | Similar to the novel linker, it can provide a good therapeutic window by reducing systemic toxicity.[1] | Can be highly effective in heterogeneous tumors due to the bystander effect, but this can also lead to increased off-target toxicity, potentially narrowing the therapeutic index. |
Experimental Protocols for ADC Performance Assessment
To empirically validate the hypothesized properties of an ADC employing the "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" linker, a series of standardized in vitro and in vivo experiments are required.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50), providing a measure of its potency.
Caption: Workflow for the in vitro plasma stability assay.
Step-by-Step Methodology: [2][18][19][20]
-
Incubation: Incubate the ADC at a fixed concentration in plasma from relevant species (human, mouse, rat) at 37°C.
-
Time-Course Sampling: At predefined time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots and immediately freeze them at -80°C to halt any further degradation.
-
ADC Isolation: Thaw the samples and isolate the ADC from the plasma matrix using immunoaffinity capture, such as with Protein A or G magnetic beads.
-
DAR Analysis: Analyze the captured and eluted ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point.
-
Free Payload Quantification: Analyze the plasma supernatant (after ADC capture) by LC-MS/MS to quantify the amount of prematurely released free payload.
-
Data Analysis: Plot the average DAR over time to assess the rate of deconjugation.
Rationale: High plasma stability is crucial for a wide therapeutic index, as it minimizes the premature release of the cytotoxic payload that can lead to off-target toxicity. [20]
In Vivo Efficacy Assessment in a Mouse Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.
Sources
- 1. biochempeg.com [biochempeg.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 9. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 10. The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 16. njbio.com [njbio.com]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADC Plasma Stability Assay [iqbiosciences.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid
This document provides a detailed protocol for the proper disposal of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid (CAS No. 1040682-15-2), a compound used in scientific research.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from established best practices in chemical waste management and is intended for use by trained laboratory personnel.
Hazard Assessment and Characterization
Given its molecular structure, 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid should be handled as a potentially hazardous substance. The propionic acid moiety suggests acidic properties, while the sulfonyl groups can impart chemical reactivity. In the absence of specific toxicological data, it is prudent to assume the compound may cause skin and eye irritation, and may be harmful if inhaled or ingested, similar to other functionalized organic acids.[2][3][4]
Key Potential Hazards:
-
Corrosivity: As a carboxylic acid, it may be corrosive to metals and tissue.
-
Irritation: Potential for skin and serious eye irritation.[2][3][4]
-
Respiratory Irritation: If in powdered form, dusts may irritate the respiratory tract.[2][3][4]
-
Environmental Hazard: The environmental fate and effects of this compound are not well-documented. Therefore, it must be prevented from entering drains or waterways.[2][3]
| Chemical Identification | |
| IUPAC Name | 3-(3,5-Bis(methylsulfonyl)phenyl)propanoic acid |
| CAS Number | 1040682-15-2[1] |
| Molecular Formula | C11H14O6S2[1] |
| Molecular Weight | 306.35 g/mol [1] |
Personal Protective Equipment (PPE)
When handling 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid, especially during disposal procedures, the following PPE is mandatory to minimize exposure:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[3]
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn.[5]
-
Body Protection: A standard laboratory coat is required.[5]
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary. All handling of this substance should be performed in a well-ventilated area, preferably within a chemical fume hood.[5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Once the spill is fully absorbed, carefully sweep or scoop the material into a designated chemical waste container.
-
Clean the spill area with a suitable solvent (such as ethanol), followed by soap and water.
-
All materials used for cleanup, including contaminated absorbents and cleaning supplies, must be disposed of as hazardous waste.
For Large Spills:
-
Evacuate the immediate area and notify the laboratory supervisor and institutional safety officer.
-
Restrict access to the area.
-
If the spill is flammable, eliminate all ignition sources.
-
Allow only trained personnel with appropriate PPE to handle the cleanup.
Disposal Protocol
The guiding principle for the disposal of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid is that it should never be disposed of down the drain or in regular trash.[5][6] It must be treated as hazardous chemical waste and disposed of through a licensed environmental waste management company.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect any solid 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid, including unused reagent and contaminated materials (e.g., weigh boats, contaminated gloves), in a designated, properly labeled hazardous waste container. This should be a container made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in solution, it should be collected in a separate, labeled liquid waste container. Do not mix with incompatible waste streams. For example, acidic waste should be kept separate from bases.[6] Halogenated and non-halogenated solvent waste should also be segregated.[5]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[7]
-
The label must include the full chemical name: "3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid" and its CAS number: 1040682-15-2.
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Indicate the primary hazards (e.g., "Corrosive," "Irritant").
-
Include the date of accumulation and the name of the generating researcher or laboratory.
-
-
Storage:
-
Waste containers must be kept securely closed at all times, except when adding waste.[6]
-
Store the waste in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[6][7]
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
Store incompatible waste streams separately to prevent accidental mixing.[6]
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste contractor.[8]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[7][9] This includes adhering to regulations set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][10][11]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid.
Sources
- 1. 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid - CAS:1040682-15-2 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. epa.gov [epa.gov]
- 9. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Personal protective equipment for handling 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid
A Researcher's Guide to Safely Handling 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid
This document provides essential safety and logistical information for the handling of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid in a laboratory environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of its constituent functional groups—propionic acid and aromatic sulfonyl moieties—is mandated. This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the integrity of experimental work.
Hazard Assessment: A Synthesis of Structural Analogs
-
Propionic Acid Moiety : Propionic acid and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They may also cause respiratory irritation.[3][4][5][6][7]
-
Aromatic Sulfonyl Groups : Aromatic sulfonyl compounds are common in medicinal chemistry.[8] While often stable, the presence of two methanesulfonyl groups on the phenyl ring may influence the compound's reactivity and toxicological profile. During synthesis or decomposition, sulfonyl-containing compounds can release hazardous gases.[9]
Therefore, 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid should be handled as a substance that is potentially corrosive, a skin and eye irritant, and a respiratory irritant.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tight-sealing, chemical splash-resistant safety goggles are mandatory.[3] A face shield should be worn over goggles when handling larger quantities or if there is a risk of splashing.[3] | Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation or damage.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact.[3] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques.[3] | Prevents direct skin contact, which can lead to irritation or burns.[6] |
| Body Protection | Laboratory Coat | A properly fitting, buttoned laboratory coat is the minimum requirement to protect skin and personal clothing.[3] | Provides a removable barrier in the event of a spill or splash.[2] |
| Respiratory Protection | Respirator | Not typically required if work is conducted in a certified chemical fume hood with adequate ventilation. If dust is generated in an open environment, a NIOSH/MSHA-approved respirator should be worn.[3] | Minimizes the risk of inhaling fine particles of the compound, which may cause respiratory tract irritation.[4][6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount for minimizing exposure and preventing contamination.
Preparation and Weighing
-
Ventilation is Key : All handling of solid 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[10]
-
Donning PPE : Before handling the compound, put on all required PPE as detailed in the table above.
-
Minimize Dust : When weighing the solid, do so carefully to avoid generating dust.[3][11] Use a spatula to gently transfer the material.
-
Secure Containment : Keep the container tightly closed when not in use.[4]
Solution Preparation
-
Controlled Environment : Prepare solutions within a chemical fume hood to control potential vapors or aerosols.
-
Solvent Addition : When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Labeling : Clearly label all solutions with the full chemical name, concentration, date, and your initials.
Experimental Use
-
Avoid Contact : At all stages of your experiment, take care to prevent contact with skin, eyes, and clothing.[3]
-
No Personal Items : Do not eat, drink, or smoke in the laboratory.[6]
-
Hand Hygiene : Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[3][4]
The following diagram illustrates the recommended workflow for handling 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid.
Caption: A workflow diagram for the safe handling of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation persists.[4]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.[2][4]
-
Inhalation : Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion : Rinse the mouth with water.[10] Do not induce vomiting.[11] Seek immediate medical attention.
-
Spill : For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[10][11] Clean the spill area with an appropriate solvent and then wash with soap and water. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
-
Waste Segregation : Collect all waste containing 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid, both solid and liquid, in a designated hazardous waste container.[12] Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.[12]
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[12]
-
Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed disposal company, in accordance with all local, state, and federal regulations.[5][12]
-
Prohibited Disposal :
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]
- Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University Environmental Health and Safety Office.
- EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
-
Angene Chemical. (2025). Safety Data Sheet - (S)-2-Methyl-3-phenylpropanoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Retrieved from [Link]
- Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
-
Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Retrieved from [Link]
-
Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]
-
FooDB. (n.d.). Material Safety Data Sheet - Phenylpropiolic acid, 97%. Retrieved from [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. angenechemical.com [angenechemical.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.ca [fishersci.ca]
- 8. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. broadpharm.com [broadpharm.com]
- 11. foodb.ca [foodb.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
